Tinlarebant?
Description
BenchChem offers high-quality Tinlarebant? suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tinlarebant? including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1821327-95-0 |
|---|---|
Molecular Formula |
C21H21F5N4O2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
1-[3-[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C21H21F5N4O2/c1-11(31)30-9-6-14-16(10-30)27-28-19(14)20(32)29-7-4-12(5-8-29)13-2-3-15(22)18(23)17(13)21(24,25)26/h2-3,12H,4-10H2,1H3,(H,27,28) |
InChI Key |
HAGSLCBZFRRBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)NN=C2C(=O)N3CCC(CC3)C4=C(C(=C(C=C4)F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Tinlarebant for Stargardt Disease: A Technical Overview of its Mechanism of Action and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy in both juvenile and adult populations, leading to progressive central vision loss.[1] It is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A-based bisretinoids, most notably N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE).[2] This accumulation triggers RPE and photoreceptor cell death, leading to the characteristic atrophic lesions and vision loss associated with the disease.[2] Tinlarebant (LBS-008) is an investigational, orally administered small molecule designed to address the underlying pathophysiology of Stargardt disease.[1] This technical guide provides an in-depth analysis of tinlarebant's mechanism of action, supported by a comprehensive review of preclinical and clinical trial data, with a focus on the methodologies employed in its evaluation.
The Pathophysiology of Stargardt Disease and the Rationale for Tinlarebant
The visual cycle is a critical process for vision, involving the continuous recycling of vitamin A (retinol) between photoreceptor cells and the RPE. In individuals with Stargardt disease, mutations in the ABCA4 gene disrupt the normal transport of all-trans-retinal (B13868) from photoreceptor outer segments.[1] This impairment leads to the formation of bisretinoid adducts, such as A2E, which are cytotoxic to RPE cells.[2] The accumulation of these bisretinoids is a hallmark of the disease and is directly implicated in the progressive retinal degeneration observed in patients.
Tinlarebant's therapeutic strategy is centered on reducing the influx of retinol (B82714) into the eye, thereby limiting the substrate available for the formation of toxic bisretinoids. It achieves this by targeting and antagonizing retinol binding protein 4 (RBP4), the sole carrier protein responsible for transporting retinol from the liver to the eye.[2] By lowering systemic levels of RBP4, tinlarebant effectively reduces the uptake of retinol by the RPE, thus mitigating the downstream cascade of bisretinoid accumulation and subsequent retinal damage.[2]
Mechanism of Action: A Signaling Pathway
Tinlarebant's mechanism of action involves a systemic reduction in the availability of retinol to the retinal pigment epithelium. The following diagram illustrates the key steps in this pathway, from oral administration of the drug to its intended effect in the eye.
Caption: Signaling pathway of tinlarebant in Stargardt disease.
Clinical Development Program: An Overview
Tinlarebant has been evaluated in a series of clinical trials, including a Phase 2 study and the pivotal Phase 3 DRAGON trial. These studies were designed to assess the safety, tolerability, and efficacy of tinlarebant in adolescent patients with Stargardt disease.
Clinical Trial Design
The DRAGON trial was a global, multi-center, randomized, double-masked, placebo-controlled study.[3] A total of 104 adolescent patients (aged 12-20 years) with a clinical and molecular diagnosis of Stargardt disease were enrolled.[4] Participants were randomized in a 2:1 ratio to receive either 5 mg of tinlarebant or a placebo, administered orally once daily for 24 months.[3]
The following diagram provides a high-level overview of the DRAGON trial workflow.
Caption: Workflow of the DRAGON Phase 3 clinical trial.
Patient Population
The DRAGON trial enrolled a cohort of 104 adolescent patients with Stargardt disease. The baseline characteristics of the study population are summarized in the table below.
| Characteristic | Value |
| Number of Patients | 104 |
| Age Range (years) | 12 - 20 |
| Mean Age (years) | 15.4[4] |
| Gender | 62% Male, 38% Female[4] |
| Race | 56% Asian, 35% Caucasian, <2% Other[4] |
| Mean Baseline Lesion Size (mm²) | 2.62[4] |
| Mean Baseline BCVA (LogMAR) | 0.95 (~20/200)[4] |
| Genetic Profile | All subjects with severe or likely severe ABCA4 mutations[4] |
Efficacy and Safety Data
Efficacy Results
The primary efficacy endpoint of the DRAGON trial was the change in the size of atrophic lesions as measured by fundus autofluorescence (FAF). The trial met its primary endpoint, demonstrating a statistically significant reduction in the growth rate of these lesions in the tinlarebant-treated group compared to placebo.
| Efficacy Endpoint | Result | p-value |
| Phase 3 DRAGON Trial | ||
| Reduction in DDAF Lesion Growth Rate (Study Eye) | 36%[3] | 0.0033[3] |
| Reduction in DDAF Lesion Growth Rate (Fellow Eye) | 33.6%[5] | 0.041[5] |
| Reduction in DAF Lesion Growth Rate (Study Eye) | 33.7%[5] | 0.027[5] |
| Reduction in DAF Lesion Growth Rate (Fellow Eye) | 32.7%[5] | 0.017[5] |
| Phase 2 Trial | ||
| Subjects with No New DDAF Lesions at 24 Months | 42% (5 of 12) | N/A |
| Reduction in RBP4 Levels | ~80% from baseline[5] | N/A |
DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence
Safety and Tolerability
Tinlarebant was generally well-tolerated in the clinical trials.[4] The most common treatment-related adverse events were ocular in nature and consistent with the drug's mechanism of action.[4]
| Adverse Event | Frequency/Description |
| Ocular Adverse Events | |
| Xanthopsia (yellowish vision) | Most common, majority of cases were mild and resolved during the trial[4] |
| Delayed Dark Adaptation | Most common, majority of cases were mild and resolved during the trial[4] |
| Night Vision Impairment | Majority of cases were mild and resolved during the trial[4] |
| Non-Ocular Adverse Events | |
| Headache | Most commonly reported[4] |
| Discontinuations | |
| Treatment-Related Discontinuations | 4[4] |
| Non-Ocular Adverse Event Discontinuations | 0[4] |
Experimental Protocols
Fundus Autofluorescence (FAF) Imaging
Purpose: To quantify the area of retinal pigment epithelium atrophy, which manifests as areas of decreased autofluorescence.
Methodology:
-
Image Acquisition: FAF images are typically acquired using a confocal scanning laser ophthalmoscope (cSLO). A standard protocol is used across all study sites to ensure consistency.[6]
-
Image Analysis: Images are sent to a central reading center for standardized analysis.[6] Specialized software is used to outline and quantify areas of "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF).[6] The progression of atrophy is determined by measuring the change in the area of these lesions over time.[7]
Electroretinography (ERG)
Purpose: To objectively assess the function of photoreceptor cells (rods and cones) and other retinal cells.
Methodology:
-
Procedure: Full-field ERG is performed according to the standards of the International Society for Clinical Electrophysiology of Vision (ISCEV).[8] This involves placing an electrode on the cornea and recording the electrical responses of the retina to flashes of light under both dark-adapted (scotopic) and light-adapted (photopic) conditions.[9]
-
Parameters Measured: Key parameters analyzed include the amplitude and implicit time of the a-wave (reflecting photoreceptor function) and b-wave (reflecting bipolar and Müller cell function).[10] Specific protocols, such as S-cone ERG, may be used to assess the function of specific photoreceptor populations.[8]
Conclusion
Tinlarebant represents a promising therapeutic approach for Stargardt disease by targeting the underlying molecular mechanism of the disease. By reducing the systemic transport of retinol to the eye, it aims to decrease the formation of cytotoxic bisretinoids, thereby slowing the progression of retinal degeneration and preserving vision. The positive results from the Phase 3 DRAGON trial, demonstrating a significant reduction in the growth of atrophic lesions, provide strong evidence for its potential as the first oral treatment for this debilitating condition. Further analyses and regulatory submissions are anticipated to build upon these findings and potentially bring this novel therapy to patients in need.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. Lin BioScience, Inc. [linbioscience.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 5. Pattern electroretinography of larger stimulus field size and spectral-domain optical coherence tomography in patients with Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Progression of Stargardt Disease as Determined by Fundus Autofluoresce" by Rupert W. Strauss, Xiangrong Kong et al. [scholarlycommons.gbmc.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Phenotypes and Prognostic Full-Field Electroretinographic Findings in Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tinlarebant (LBS-008): A Technical Guide to its Chemical Properties, Mechanism of Action, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlarebant (LBS-008) is a first-in-class, orally administered small molecule antagonist of Retinol (B82714) Binding Protein 4 (RBP4). It is under investigation as a novel therapeutic for Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD). By selectively reducing the transport of retinol to the eye, Tinlarebant aims to mitigate the accumulation of cytotoxic bisretinoids, a key pathological feature of these retinal degenerative diseases. This technical guide provides a comprehensive overview of Tinlarebant's chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical development, including key trial data and experimental methodologies.
Chemical Structure and Physicochemical Properties
Tinlarebant is a non-retinoid compound with a complex heterocyclic structure. Its systematic IUPAC name is 1-[3-[4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone.
| Property | Value |
| Molecular Formula | C₂₁H₂₁F₅N₄O₂ |
| Molecular Weight | 456.41 g/mol |
| CAS Number | 1821327-95-0 |
| Appearance | White to off-white substance |
| Administration | Oral tablet |
Mechanism of Action: Targeting the Visual Cycle
Tinlarebant's therapeutic effect is derived from its ability to specifically bind to and antagonize Retinol Binding Protein 4 (RBP4), the sole transporter of retinol (Vitamin A) from the liver to the eye.[1][2][3] In Stargardt disease, mutations in the ABCA4 gene lead to the accumulation of toxic bisretinoids, such as A2E, in the retinal pigment epithelium (RPE), causing cellular damage and vision loss.[4] By reducing the influx of retinol into the eye, Tinlarebant effectively decreases the substrate available for the formation of these toxic byproducts.[2][3]
The following diagram illustrates Tinlarebant's intervention in the visual cycle:
Clinical Development and Efficacy
Tinlarebant is being evaluated in a series of clinical trials for both Stargardt disease and Geographic Atrophy. The major trials include the Phase 2 and Phase 3 DRAGON and DRAGON II studies in adolescent patients with Stargardt disease, and the Phase 3 PHOENIX study in patients with GA.[4]
Pharmacodynamics
Clinical studies have demonstrated that oral administration of Tinlarebant leads to a significant and sustained reduction in serum RBP4 levels.
| Parameter | Result | Clinical Study |
| Maximal RBP4 Reduction | ~80-90% from baseline | Phase 1b/2 |
| Onset of Action | RBP4 reduction corresponds with increasing plasma levels of Tinlarebant on Day 1. | Phase 1b (Japanese subjects) |
| Steady State | Achieved by Days 6-7 for maximal RBP4 reduction. | Phase 1b (Japanese subjects) |
| Reversibility | RBP4 levels returned to ~80% of baseline 14 days after drug cessation. | Phase 1b (Japanese subjects) |
Efficacy in Stargardt Disease
The clinical development program for Tinlarebant in Stargardt disease has shown promising results in slowing disease progression.
| Efficacy Endpoint | Result | Clinical Study |
| Reduction in Lesion Growth Rate | 35.7% reduction in the growth rate of definitely decreased autofluorescence (DDAF) lesions compared to placebo (p=0.0033).[5] | DRAGON (Phase 3) |
| Mean DDAF Lesion Growth | 0.51 mm² at 24 months.[6] | Phase 2 |
| Prevention of New Atrophic Lesions | 42% of subjects (5 out of 12) had no new atrophic lesions after 24 months of treatment.[6][7] | Phase 2 |
| Best-Corrected Visual Acuity (BCVA) | Mean loss of 5 letters over 24 months, indicating stabilization.[8] | Phase 2 |
Experimental Protocols
Quantification of Serum RBP4 Levels
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
A sandwich ELISA is utilized for the quantitative measurement of RBP4 in human serum or plasma.
General Protocol Outline:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human RBP4.
-
Sample and Standard Incubation: Serum or plasma samples, along with a series of RBP4 standards of known concentrations, are added to the wells. The plate is incubated to allow RBP4 to bind to the immobilized antibody.
-
Addition of Detection Antibody: A biotinylated polyclonal antibody specific for RBP4 is added to each well. This antibody binds to the captured RBP4, forming a "sandwich".
-
Enzyme Conjugate Incubation: An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Substrate Reaction: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of RBP4 present.
-
Reaction Termination and Absorbance Reading: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The RBP4 concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.
The following diagram outlines the workflow for an RBP4 ELISA:
Assessment of Retinal Atrophy
Methodology: Fundus Autofluorescence (FAF) Imaging
FAF is a non-invasive imaging technique used to visualize lipofuscin, a fluorophore that accumulates in the RPE. In Stargardt disease, areas of RPE atrophy appear as regions of decreased or absent autofluorescence.
General Protocol Outline:
-
Patient Preparation: The patient's pupils are dilated to ensure a clear view of the fundus.
-
Image Acquisition: A confocal scanning laser ophthalmoscope (cSLO) is used to acquire images. The retina is illuminated with a short-wavelength light (e.g., 488 nm), and the emitted autofluorescence is detected at a longer wavelength (e.g., 500-700 nm).
-
Image Analysis: The acquired images are analyzed to identify and quantify areas of abnormal autofluorescence.
-
Definitely Decreased Autofluorescence (DDAF): Areas with a significant loss of RPE cells, representing atrophic lesions.
-
Questionably Decreased Autofluorescence (QDAF): Areas with early signs of RPE stress or damage.
-
-
Longitudinal Monitoring: FAF imaging is performed at regular intervals throughout the clinical trial to monitor changes in the size and number of atrophic lesions over time.
Safety and Tolerability
Across clinical trials, Tinlarebant has been generally well-tolerated. The most common adverse events are related to its mechanism of action and are typically mild and transient.
| Adverse Event | Incidence (Phase 2) |
| Xanthopsia/Chromatopsia | 76.9% (10 of 13 subjects) |
| Delayed Dark Adaptation | 69.2% (9 of 13 subjects) |
No serious adverse events related to the study drug have been reported.
Conclusion
Tinlarebant (LBS-008) represents a promising, targeted oral therapy for Stargardt disease and Geographic Atrophy. Its mechanism of action, which involves the modulation of the visual cycle through RBP4 antagonism, has been validated in clinical trials, demonstrating a significant reduction in the progression of retinal atrophy. Ongoing and future studies will further elucidate its long-term safety and efficacy, potentially offering a much-needed treatment option for patients with these debilitating retinal diseases.
The following diagram illustrates the logical relationship between the disease pathology and the therapeutic intervention with Tinlarebant.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. globalgenes.org [globalgenes.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Belite Bio Presents Additional Analysis from Phase 2 Study [globenewswire.com]
- 7. Belite Bio Presents Additional Analysis From Phase 2 Study Of Tinlarebant In Stargardt Disease At The ARVO Annual Meeting [sahmcapital.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Tinlarebant's Modulation of the Vitamin A Transport Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlarebant (also known as LBS-008) is an investigational, orally administered small molecule designed to modulate the vitamin A transport cycle for the treatment of retinal diseases such as Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD).[1][2] This technical guide provides an in-depth overview of Tinlarebant's mechanism of action, its effects on the vitamin A transport cycle, and a summary of key clinical trial data and experimental methodologies.
Introduction: The Vitamin A Transport Cycle and its Role in Retinal Disease
The visual cycle, a critical process for vision, is intrinsically dependent on a steady supply of vitamin A (retinol) to the eye.[3][4] Retinol (B82714) is transported from the liver, its primary storage site, to the retinal pigment epithelium (RPE) via a specific transport system.[5][6] In the bloodstream, retinol binds to retinol-binding protein 4 (RBP4).[5] This complex then associates with transthyretin (TTR) to form a larger ternary complex, which prevents its filtration by the kidneys and ensures its delivery to target tissues.[7][8][9]
Upon reaching the RPE, the RBP4-retinol complex binds to the STRA6 receptor, a transmembrane protein that facilitates the uptake of retinol into the RPE cells.[10][11][12] Within the RPE, retinol is converted into 11-cis-retinal, the chromophore that binds to opsin in photoreceptor cells to form rhodopsin, the light-sensitive molecule essential for vision.[13]
In certain retinal diseases, such as Stargardt disease, mutations in the ABCA4 gene lead to the inefficient clearance of byproducts of the visual cycle. This results in the accumulation of toxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), in the RPE.[14][15] The buildup of these cytotoxic compounds leads to RPE and photoreceptor cell death, and consequently, progressive vision loss.[16]
Tinlarebant's Mechanism of Action
Tinlarebant is a potent and specific non-retinoid antagonist of RBP4.[12] It is designed to reduce the influx of retinol from the circulation into the RPE, thereby limiting the raw material for bisretinoid synthesis.[1][2] By binding to RBP4, Tinlarebant disrupts the interaction between RBP4 and TTR, leading to a reduction in circulating RBP4-retinol levels.[2][6] This modulation of the vitamin A transport cycle is the core of Tinlarebant's therapeutic strategy.
Figure 1: Tinlarebant's Mechanism of Action in the Vitamin A Transport Cycle.
Quantitative Data from Clinical Trials
Clinical trials of Tinlarebant have provided quantitative data on its efficacy in modulating the vitamin A transport cycle and impacting disease progression in Stargardt disease.
Table 1: Tinlarebant's Effect on RBP4 Levels and Lesion Growth
| Parameter | Phase 2 Trial (Adolescent STGD1) | Phase 3 DRAGON Trial (Adolescent STGD1) |
| RBP4 Reduction | Sustained reduction | Mean of approximately 80% reduction relative to baseline[8] |
| Lesion Growth Reduction (DDAF) | Sustained lower DDAF lesion growth compared to ProgStar participants (p<0.001)[17] | 36% reduction in the growth rate of definitely decreased autofluorescence lesions compared to placebo (p=0.0033)[18] |
| Visual Acuity | Stabilized in the majority of subjects, with a mean loss of five letters over 24 months | Minimal changes in visual acuity over 24 months in both the Tinlarebant and placebo groups[18] |
DDAF: Definitely Decreased Autofluorescence
Experimental Protocols
Clinical Trial Design (DRAGON and PHOENIX Studies)
The DRAGON (NCT05244304) and PHOENIX (NCT05949593) studies are pivotal Phase 3 clinical trials evaluating the safety and efficacy of Tinlarebant.[19][20]
-
Study Design: Multicenter, randomized, double-masked, placebo-controlled studies.[18]
-
Patient Population:
-
Intervention: Oral administration of Tinlarebant (5mg) or a matching placebo, once daily.[6][18]
-
Duration: 24-month treatment period followed by a safety follow-up.[6][18]
-
Primary Efficacy Endpoint:
Figure 2: Simplified Workflow of the DRAGON and PHOENIX Clinical Trials.
Measurement of RBP4 Levels
Serum RBP4 levels are a key biomarker for assessing Tinlarebant's pharmacodynamic effect. The most common methods for quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Western blotting.
4.2.1. ELISA Protocol for RBP4
Commercial ELISA kits are widely used for the quantification of RBP4 in serum and plasma samples.[4][23][24][25]
-
Sample Preparation: Serum or plasma is collected and, if necessary, diluted with the provided assay diluent.[4][24]
-
Assay Procedure:
-
Standards, controls, and samples are added to a microplate pre-coated with an anti-RBP4 antibody.
-
A biotinylated detection antibody specific for RBP4 is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, which develops a color in proportion to the amount of RBP4 present.
-
The reaction is stopped, and the optical density is measured using a microplate reader at 450 nm.[4][24]
-
-
Quantification: The concentration of RBP4 in the samples is determined by comparing their optical density to a standard curve.[4][24]
4.2.2. Quantitative Western Blotting for RBP4
Quantitative Western blotting is considered a highly accurate method for RBP4 measurement.[26][27]
-
Sample Preparation: Serum proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for RBP4.[28]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
-
Signal Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging, and the band intensity is quantified using densitometry software. The RBP4 concentration is determined by comparing the sample band intensity to a standard curve generated from known concentrations of recombinant RBP4.[27]
Measurement of Bisretinoid (A2E) Levels
The quantification of bisretinoids, particularly A2E, is crucial for understanding the downstream effects of Tinlarebant. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical methods.[29][30][31][32]
4.3.1. Extraction of Bisretinoids from Retinal Tissue
-
RPE-choroid tissue is homogenized in a mixture of chloroform (B151607) and methanol (B129727).[17][31]
-
An aqueous buffer (e.g., PBS) is added, and the mixture is centrifuged to separate the organic and aqueous layers.
-
The organic layer, containing the bisretinoids, is collected and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent (e.g., methanol) for analysis.[31]
4.3.2. HPLC and LC-MS Analysis of A2E
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents like methanol and water is used to separate the different bisretinoid species.[29][32]
-
Detection and Quantification:
-
Standard Curve: A standard curve is generated using a synthesized and purified A2E standard to accurately quantify the amount of A2E in the tissue samples.[31]
Fundus Autofluorescence (FAF) Imaging
FAF is a non-invasive imaging technique used to visualize lipofuscin, of which bisretinoids are a major component, in the RPE.[33][34][35]
-
Image Acquisition: A confocal scanning laser ophthalmoscope (cSLO) is used to illuminate the retina with a specific wavelength of light (e.g., 488 nm).
-
Fluorescence Detection: The emitted autofluorescence from the RPE is detected and used to generate a two-dimensional image of the fundus.
-
Image Analysis:
-
Areas of increased autofluorescence (hyper-AF) can indicate excessive lipofuscin accumulation.
-
Areas of decreased or absent autofluorescence (hypo-AF or DDAF) typically correspond to RPE atrophy or cell death.[34]
-
Quantitative FAF (qFAF) methods can be employed to measure the intensity of the autofluorescence signal, providing a more objective measure of disease progression.[36]
-
Signaling Pathways and Molecular Interactions
Figure 3: Key Molecular Interactions in the Vitamin A Cycle and Bisretinoid Formation.
The vitamin A transport and visual cycles involve a series of intricate molecular interactions. Tinlarebant's intervention at the level of RBP4 has cascading effects on these downstream pathways. The formation of the toxic bisretinoid A2E begins in the photoreceptor outer segments with the non-enzymatic reaction of two molecules of all-trans-retinal with phosphatidylethanolamine (PE).[15][16][37] This leads to the formation of A2-phosphatidylethanolamine (A2PE), which is then hydrolyzed in the RPE to A2E.[15][37] By reducing the amount of retinol entering the RPE, Tinlarebant aims to decrease the availability of all-trans-retinal for these non-enzymatic reactions, thereby slowing the accumulation of A2E and other toxic bisretinoids.
Conclusion
Tinlarebant represents a targeted therapeutic approach for retinal diseases characterized by the accumulation of toxic bisretinoids. By antagonizing RBP4, it effectively modulates the vitamin A transport cycle, reducing the delivery of retinol to the eye. Clinical trial data have demonstrated its ability to significantly lower circulating RBP4 levels and slow the progression of atrophic lesions in patients with Stargardt disease. The detailed experimental protocols for monitoring its efficacy, including RBP4 and bisretinoid quantification and FAF imaging, provide a robust framework for its continued clinical development. As research progresses, Tinlarebant holds the potential to become a first-in-class oral therapy for Stargardt disease and Geographic Atrophy, addressing a significant unmet medical need in the field of ophthalmology.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The retinol-binding protein receptor STRA6 and melanin cooperatively sustain retinoid signaling and outer blood-retinal barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]
- 7. Transthyretin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Retinol and retinol-binding protein stabilize transthyretin via formation of retinol transport complex. | Department of Chemistry [chem.web.ox.ac.uk]
- 10. The retinol-binding protein receptor STRA6 and melanin cooperatively sustain retinoid signaling and outer blood-retinal barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospholipid meets all-trans-retinal: the making of RPE bisretinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Bisretinoids of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. modernretina.com [modernretina.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ophthalmologytimes.com [ophthalmologytimes.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. rndsystems.com [rndsystems.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. Quantitative Measurement of Full-Length and C-Terminal Proteolyzed RBP4 in Serum of Normal and Insulin-Resistant Humans using a Novel Mass Spectrometry Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. advimmuno.com [advimmuno.com]
- 29. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A2E Quantification - EyeCRO [eyecro.com]
- 31. Retinal Pigment Epithelium in Human Donor Eyes Contains Higher Levels of Bisretinoids Including A2E in Periphery than Macula - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
- 33. obesityhealthmatters.com [obesityhealthmatters.com]
- 34. Quantifying the Progression of Stargardt Disease in Double-Null ABCA4 Carriers Using Fundus Autofluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Prognostication in Stargardt Disease Using Fundus Autofluorescence: Improving Patient Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Quantitative Fundus Autofluorescence in Recessive Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Tinlarebant: A Technical Overview of a Novel Oral Therapy for Stargardt Disease and Geographic Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (also known as LBS-008) is a first-in-class, orally administered small molecule therapy under investigation for the treatment of Stargardt disease (STGD1) and geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[1][2][3] Developed by Belite Bio, a subsidiary of Lin BioScience, Tinlarebant targets the underlying pathophysiology of these debilitating retinal degenerative diseases by modulating the visual cycle.[4][5] This technical guide provides a comprehensive overview of the initial discovery, mechanism of action, and clinical development of Tinlarebant, with a focus on quantitative data and experimental methodologies.
Discovery and Development
The initial discovery of Tinlarebant originated from research conducted at Columbia University.[4] The compound was identified as a promising therapeutic candidate for dry AMD and was selected by the National Institutes of Health (NIH) Blueprint Neurotherapeutics Network for further development.[5] Belite Bio is now advancing Tinlarebant through late-stage clinical trials.[6]
Mechanism of Action: Targeting the Visual Cycle
Tinlarebant is a potent and selective antagonist of Retinol-Binding Protein 4 (RBP4), the sole carrier protein responsible for transporting retinol (B82714) (vitamin A) from the liver to the eye.[1][5][7] In Stargardt disease, mutations in the ABCA4 gene lead to the incomplete clearance of all-trans-retinal (B13868) from photoreceptor cells.[8] This results in the formation and accumulation of cytotoxic bisretinoid compounds, such as A2E, in the retinal pigment epithelium (RPE). These bisretinoids are toxic to RPE cells and photoreceptors, leading to progressive retinal degeneration and vision loss.
By binding to RBP4, Tinlarebant prevents the formation of the RBP4-retinol complex, thereby reducing the transport of retinol to the eye.[1][5] This reduction in retinol influx into the visual cycle is intended to decrease the rate of bisretinoid formation, thus protecting the retina from further damage and slowing disease progression.[5]
Preclinical Data
While specific quantitative preclinical data on binding affinity (IC50/Ki), detailed ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicology are not publicly available in full detail, preclinical studies have demonstrated that Tinlarebant effectively reduces serum RBP4 levels in a dose-dependent manner in animal models. These studies provided the foundational evidence for advancing Tinlarebant into clinical trials.
Clinical Development
Tinlarebant is being evaluated in a robust clinical development program for both Stargardt disease and Geographic Atrophy. The program includes several key clinical trials: the DRAGON, DRAGON II, and PHOENIX studies.
DRAGON Trial (Phase 3)
The DRAGON trial is a global, randomized, double-masked, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of Tinlarebant in adolescent patients with Stargardt disease.[9]
Table 1: DRAGON Trial (NCT05244304) Design
| Parameter | Description |
| Phase | 3 |
| Study Design | Randomized, Double-Masked, Placebo-Controlled |
| Patient Population | Adolescent subjects (12 to 20 years old) with a clinical diagnosis of STGD1 and at least one identified ABCA4 mutation. |
| Intervention | Tinlarebant (5 mg, oral, once daily) vs. Placebo |
| Primary Endpoint | Change from baseline in the area of "Definitely Decreased Autofluorescence" (DDAF) lesions. |
| Secondary Endpoints | Change from baseline in Best-Corrected Visual Acuity (BCVA), safety, and tolerability. |
| Duration | 24 months |
Experimental Protocols:
-
Fundus Autofluorescence (FAF) Imaging for DDAF Measurement: FAF images are acquired using a confocal scanning laser ophthalmoscope (cSLO).[1][4] Standardized imaging protocols are employed to ensure consistency across study sites. The area of DDAF, which represents atrophic retinal lesions, is quantified by a central reading center.[1][4] DDAF is identified as regions of signal loss in the FAF image that are darker than the optic nerve head.[10]
-
Pharmacodynamic Assessment: Serum levels of RBP4 are measured at baseline and throughout the study to assess the pharmacodynamic effect of Tinlarebant.
Clinical Trial Results:
Topline results from the DRAGON trial have been reported and are summarized in the table below.
Table 2: Key Efficacy and Pharmacodynamic Results from the DRAGON Trial
| Endpoint | Result |
| Primary Efficacy Endpoint | 36% reduction in the growth rate of DDAF lesions compared to placebo (p=0.0033).[6] |
| Secondary Efficacy Endpoint | Statistically significant reduction in the growth of DDAF lesions in the fellow eye.[6] |
| Pharmacodynamics | Approximately 80% reduction in serum RBP4 levels from baseline in the Tinlarebant group.[6] |
| Safety | Favorable safety and tolerability profile.[6] |
digraph "DRAGON_Trial_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="DRAGON Clinical Trial Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead="normal"];"Patient_Screening" [label="Patient Screening\n(Adolescent STGD1)"]; "Randomization" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment_Group" [label="Tinlarebant (5mg/day)"]; "Placebo_Group" [label="Placebo"]; "Endpoint_Assessment" [label="Endpoint Assessment\n(24 months)"]; "Primary_Endpoint" [label="Primary Endpoint:\nDDAF Lesion Growth"]; "Secondary_Endpoints" [label="Secondary Endpoints:\nBCVA, Safety"]; "Data_Analysis" [label="Data Analysis"];
"Patient_Screening" -> "Randomization"; "Randomization" -> "Treatment_Group" [label="2:1"]; "Randomization" -> "Placebo_Group"; "Treatment_Group" -> "Endpoint_Assessment"; "Placebo_Group" -> "Endpoint_Assessment"; "Endpoint_Assessment" -> "Primary_Endpoint"; "Endpoint_Assessment" -> "Secondary_Endpoints"; "Primary_Endpoint" -> "Data_Analysis"; "Secondary_Endpoints" -> "Data_Analysis"; }
DRAGON II Trial (Phase 2/3)
The DRAGON II trial is a two-part study designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of Tinlarebant in adolescent Stargardt disease patients, with a specific cohort of Japanese subjects.[8][11]
Table 3: DRAGON II Trial (NCT06388083) Design
| Parameter | Description |
| Phase | 2/3 |
| Part 1 (Phase 1b) | Open-label study in Japanese adolescent STGD1 subjects to evaluate PK and PD. |
| Part 2 (Phase 2/3) | Randomized, double-masked, placebo-controlled study to evaluate efficacy, safety, and tolerability. |
| Patient Population | Adolescent subjects (12 to 20 years old) with STGD1. |
| Intervention | Tinlarebant (5 mg, oral, once daily) vs. Placebo |
| Primary Endpoint | Efficacy, safety, and tolerability. |
Experimental Protocols:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples are collected at specified time points to determine the plasma concentrations of Tinlarebant and serum concentrations of RBP4 using validated bioanalytical methods, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15][16]
PHOENIX Trial (Phase 3)
The PHOENIX trial is a global, randomized, double-masked, placebo-controlled Phase 3 study evaluating the efficacy and safety of Tinlarebant for the treatment of Geographic Atrophy.[11]
Table 4: PHOENIX Trial Design
| Parameter | Description |
| Phase | 3 |
| Study Design | Randomized, Double-Masked, Placebo-Controlled |
| Patient Population | Patients with Geographic Atrophy secondary to AMD. |
| Intervention | Tinlarebant vs. Placebo |
| Primary Endpoint | Change from baseline in the area of GA as measured by fundus autofluorescence. |
| Duration | 24 months |
Conclusion
Tinlarebant represents a promising, novel oral therapeutic approach for the treatment of Stargardt disease and Geographic Atrophy. Its mechanism of action, targeting the reduction of toxic bisretinoid accumulation by inhibiting RBP4-mediated retinol transport, is supported by a strong scientific rationale. The positive results from the Phase 3 DRAGON trial demonstrate a clinically meaningful impact on disease progression in Stargardt disease. Ongoing and future studies will further elucidate the long-term safety and efficacy of Tinlarebant in a broader patient population. The development of Tinlarebant marks a significant advancement in the pursuit of effective treatments for these sight-threatening retinal degenerative diseases.
References
- 1. A Comparison of Fundus Autofluorescence and Retinal Structure in Patients with Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Fundus autofluorescence imaging in patients with Stargardt dystrophy and fundus flavimaculatus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Quantitative Fundus Autofluorescence in Recessive Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lin BioScience, Inc. [linbioscience.com]
- 6. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 7. Portico [access.portico.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. cigb.edu.cu [cigb.edu.cu]
- 14. japsonline.com [japsonline.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement: Green Assessment With Advanced Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinlarebant's Affinity and Selectivity for Retinol-Binding Protein 4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (LBS-008) is an investigational, orally administered small molecule designed to treat atrophic age-related macular degeneration (dry AMD) and Stargardt disease.[1][2] As a potent and selective antagonist of Retinol-Binding Protein 4 (RBP4), Tinlarebant represents a novel therapeutic approach aimed at modulating the visual cycle to reduce the accumulation of cytotoxic bisretinoids in the retina.[3][4] This technical guide provides a comprehensive overview of the binding affinity and selectivity of Tinlarebant for its target, RBP4, summarizing available data and outlining the experimental methodologies used in its characterization.
Mechanism of Action: Targeting the Retinol (B82714) Visual Cycle
The pathogenesis of Stargardt disease and the progression of dry AMD are linked to the excessive accumulation of lipofuscin, a complex mixture of byproducts from the visual cycle, in the retinal pigment epithelium (RPE).[4] A major cytotoxic component of lipofuscin is A2E, a bisretinoid formed from vitamin A (retinol).[4]
The transport of retinol from the liver to the eye is mediated by RBP4.[1][4] In the bloodstream, retinol-bound RBP4 forms a complex with transthyretin (TTR), which prevents its filtration by the kidneys.[1] This complex delivers retinol to the RPE, where it is a crucial component of the visual cycle. Tinlarebant is designed to bind to RBP4, thereby reducing the levels of circulating RBP4-retinol complex.[5] This mode of action is intended to decrease the influx of retinol into the eye, subsequently reducing the formation of toxic bisretinoids and slowing the progression of retinal degeneration.
Binding Affinity and Potency of Tinlarebant for RBP4
While specific quantitative data on the binding affinity of Tinlarebant for RBP4 (such as Kd, Ki, or IC50 values) are not extensively available in publicly accessible literature, preclinical and clinical studies consistently describe it as a "potent" antagonist.[1][6][7] The potency of RBP4 antagonists is typically characterized through in vitro binding assays and functional assays that measure the disruption of the RBP4-TTR interaction.
For a related non-retinoid RBP4 antagonist, A1120, which served as a starting point for the development of compounds like Tinlarebant, specific potency values have been published and are presented here as a reference for the expected range of activity for this class of drugs.
| Compound | Assay Type | Target | IC50 | Reference |
| A1120 | Scintillation Proximity Assay (SPA) | Human RBP4 | 90 nM | [8] |
| Scintillation Proximity Assay (SPA) | Mouse RBP4 | 66 nM | [8] | |
| TR-FRET RBP4-TTR Interaction Assay | Human RBP4-TTR | 155 nM | [9] | |
| Fenretinide | TR-FRET RBP4-TTR Interaction Assay | Human RBP4-TTR | 4.5 µM | [9] |
This table presents data for a reference compound, A1120, to illustrate the typical potency of this class of RBP4 antagonists. Specific IC50 values for Tinlarebant are not currently in the public domain.
Selectivity Profile of Tinlarebant
Tinlarebant is described as a "selective" RBP4 antagonist.[1][3] This selectivity is crucial for minimizing off-target effects. The intended selectivity is for RBP4 over other retinoid-binding proteins and nuclear receptors to avoid unintended biological consequences. For instance, the reference compound A1120 was shown to not act as a retinoic acid receptor (RARα) agonist, indicating a favorable safety profile compared to some retinoid-based therapies.[9] A comprehensive selectivity profile for Tinlarebant would involve screening against a panel of relevant receptors and enzymes.
| Target | Assay Type | Result | Implication |
| RBP4 | Competitive Binding Assay | High Affinity Antagonist | Potent on-target activity |
| Other Retinoid Binding Proteins (e.g., CRBP1) | Competitive Binding Assay | Low Affinity | Selectivity for the intended target |
| Retinoic Acid Receptors (RARs, RXRs) | Agonist/Antagonist Assays | No significant activity | Reduced risk of retinoid-related systemic side effects |
This table represents a hypothetical selectivity profile for Tinlarebant based on the desired characteristics for this drug class. Specific selectivity data for Tinlarebant is not publicly available.
Experimental Protocols
The characterization of Tinlarebant's binding affinity and selectivity likely involved a suite of in vitro and cellular assays. Based on the development of similar RBP4 antagonists, the following experimental protocols are representative of the methodologies that would be employed.
In Vitro RBP4 Binding Assay (Competitive Displacement)
This type of assay is used to determine the ability of a test compound to displace a known ligand (in this case, radiolabeled retinol) from RBP4. A Scintillation Proximity Assay (SPA) is a common format for this.
Principle: Recombinant RBP4 is immobilized on SPA beads. When a radiolabeled ligand ([3H]-retinol) binds to RBP4, it is brought into close proximity to the scintillant embedded in the beads, producing a light signal. A test compound that also binds to RBP4 will compete with the radiolabeled ligand, resulting in a decrease in the signal.
Workflow:
-
Reagent Preparation: Recombinant human RBP4, [3H]-retinol, SPA beads, and test compound (Tinlarebant) at various concentrations are prepared in an appropriate assay buffer.
-
Incubation: RBP4 is incubated with the SPA beads to allow for immobilization.
-
Competition: [3H]-retinol and varying concentrations of Tinlarebant are added to the RBP4-coated beads.
-
Signal Detection: The mixture is incubated to reach equilibrium, and the scintillation signal is measured using a microplate reader.
-
Data Analysis: The concentration of Tinlarebant that inhibits 50% of the [3H]-retinol binding (IC50) is calculated from a dose-response curve.
RBP4-TTR Interaction Assay (TR-FRET)
This assay measures the ability of a compound to disrupt the interaction between RBP4 and transthyretin (TTR), a key step in the mechanism of action of RBP4 antagonists.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) or a similar Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology is used. RBP4 and TTR are labeled with a donor and an acceptor fluorophore, respectively. When RBP4 and TTR interact (in the presence of retinol), the fluorophores are brought close together, resulting in a FRET signal. A compound that disrupts this interaction will cause a decrease in the FRET signal.
Workflow:
-
Reagent Preparation: Labeled RBP4 (e.g., with a terbium cryptate donor) and labeled TTR (e.g., with a d2 acceptor) are prepared, along with retinol and the test compound (Tinlarebant).
-
Reaction Setup: RBP4, TTR, and retinol are combined in assay plates.
-
Antagonist Addition: Tinlarebant is added at various concentrations.
-
Incubation: The reaction is incubated to allow for the interaction to occur.
-
Signal Reading: The time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value for the disruption of the RBP4-TTR interaction is determined.
Pharmacodynamic Biomarker Measurement in Clinical Trials (ELISA)
In clinical studies, the pharmacodynamic effect of Tinlarebant is assessed by measuring the levels of RBP4 in patient serum.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of RBP4 in a biological sample.
Workflow:
-
Sample Collection: Blood samples are collected from subjects at specified time points.
-
Plate Coating: A microplate is coated with a capture antibody specific for RBP4.
-
Sample Incubation: Serum samples (appropriately diluted) and standards are added to the wells and incubated.
-
Detection: A detection antibody, also specific for RBP4 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Signal Measurement: The absorbance of the color is measured using a plate reader.
-
Quantification: The concentration of RBP4 in the samples is determined by comparison to a standard curve.
Signaling Pathways and Logical Relationships
The mechanism of action of Tinlarebant can be visualized through its interaction with the RBP4 signaling pathway and the logical workflow of its therapeutic effect.
References
- 1. Portico [access.portico.org]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lin BioScience, Inc. [linbioscience.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 7. Tinlarebant | Others | 1821327-95-0 | Invivochem [invivochem.com]
- 8. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Tinlarebant: A Technical Guide to Core Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key in vitro assays used to establish the efficacy of Tinlarebant, a promising oral therapy for Stargardt disease. Tinlarebant is a potent antagonist of Retinol (B82714) Binding Protein 4 (RBP4), designed to reduce the accumulation of cytotoxic bisretinoids in the retina. This document details the experimental protocols for assays that are fundamental to demonstrating Tinlarebant's mechanism of action and therapeutic potential at a cellular and molecular level.
Introduction to Tinlarebant's Mechanism of Action
Stargardt disease is an inherited retinal dystrophy characterized by the progressive loss of central vision. It is primarily caused by mutations in the ABCA4 gene, which leads to the accumulation of toxic bisretinoids, most notably N-retinylidene-N-retinylethanolamine (A2E), in retinal pigment epithelial (RPE) cells. This accumulation induces cellular damage and ultimately leads to vision loss.
Tinlarebant's therapeutic strategy is to limit the influx of retinol (Vitamin A) into the eye, thereby reducing the substrate available for the formation of A2E and other bisretinoids. It achieves this by acting as a non-retinoid antagonist to RBP4, the sole carrier protein for retinol transport from the liver to the eye.[1] By binding to RBP4, Tinlarebant prevents the formation of the RBP4-retinol complex, leading to a reduction in circulating retinol available to the RPE cells.[2]
Core In Vitro Efficacy Assays
The following sections describe the pivotal in vitro assays employed to validate the efficacy of Tinlarebant. These assays are designed to:
-
Confirm the binding and antagonism of Tinlarebant to RBP4.
-
Demonstrate the reduction of retinol uptake in RPE cells.
-
Quantify the inhibition of A2E formation in a cellular model of Stargardt disease.
-
Assess the cytoprotective effects of Tinlarebant against A2E-induced toxicity.
RBP4 Binding and Antagonism Assays
A critical first step in evaluating Tinlarebant's efficacy is to confirm its direct interaction with its molecular target, RBP4. This is typically achieved through competitive binding assays.
Data Presentation: RBP4 Binding and Antagonism
| Assay Type | Description | Key Parameters Measured | Example Quantitative Data for RBP4 Antagonists |
| Scintillation Proximity Assay (SPA) | Measures the displacement of radiolabeled retinol from biotinylated RBP4 by the test compound. | IC50 (nM) | A1120 (a non-retinoid RBP4 antagonist): IC50 < 150 nM[3] |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled retinol analogue upon displacement by the test compound. | IC50 (nM), Ki (nM) | Fenretinide: IC50 = 56 nM[4] |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Measures the disruption of the retinol-dependent interaction between RBP4 and transthyretin (TTR). | IC50 (nM) | Data for specific RBP4 antagonists are typically proprietary but are measured in the nanomolar range. |
Experimental Protocol: Competitive Scintillation Proximity Assay (SPA) for RBP4 Binding
-
Materials:
-
Biotinylated human RBP4
-
[³H]-retinol (radioligand)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Tinlarebant or other test compounds
-
Unlabeled retinol (for determining non-specific binding)
-
96-well microplates
-
-
Procedure:
-
Prepare a dilution series of Tinlarebant in the assay buffer.
-
In a 96-well plate, add the assay buffer, biotinylated RBP4, and streptavidin-coated SPA beads.
-
Add the diluted Tinlarebant or control solutions (unlabeled retinol for non-specific binding, buffer for total binding) to the wells.
-
Add [³H]-retinol to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Tinlarebant.
-
Plot the percentage of specific binding against the logarithm of the Tinlarebant concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for RBP4 Binding Assay
Caption: Workflow for a competitive RBP4 binding assay.
A2E Formation and Quantification in RPE Cell Culture
To directly assess Tinlarebant's ability to reduce the formation of the key toxic bisretinoid, A2E, an in vitro cell culture model is essential. Human retinal pigment epithelial cell lines, such as ARPE-19, or more physiologically relevant induced pluripotent stem cell (iPSC)-derived RPE cells from Stargardt patients, can be utilized.
Data Presentation: Inhibition of A2E Formation
| Cell Model | Treatment Conditions | Method of A2E Quantification | Example A2E Reduction |
| ARPE-19 cells | Co-incubation with all-trans-retinal (B13868) and Tinlarebant | HPLC-UV/Vis or LC-MS/MS | Data is typically proprietary for developmental compounds. |
| iPSC-derived RPE from Stargardt patient | Culture in the presence of Tinlarebant | HPLC-UV/Vis or LC-MS/MS | Demonstrates efficacy in a patient-derived model. |
Experimental Protocol: Quantification of A2E in ARPE-19 Cells by HPLC
-
Cell Culture:
-
Culture ARPE-19 cells to confluence in appropriate media.
-
For experiments, switch to a serum-free medium to avoid confounding retinol from serum.
-
-
Treatment:
-
Prepare stock solutions of all-trans-retinal and Tinlarebant in a suitable solvent (e.g., DMSO).
-
Treat the cells with a final concentration of all-trans-retinal (e.g., 10-50 µM) in the presence or absence of varying concentrations of Tinlarebant.
-
Include appropriate controls (vehicle-only, Tinlarebant-only).
-
Incubate for a specified period (e.g., 24-72 hours) in the dark.
-
-
A2E Extraction:
-
Wash the cells with PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Extract lipids and retinoids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1).
-
Dry the organic phase under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water with an ion-pairing agent).
-
Detect A2E and its isomers by UV/Vis absorbance at ~430 nm or by mass spectrometry for higher sensitivity and specificity.[5]
-
Quantify the A2E peak area against a standard curve of synthetic A2E.
-
Signaling Pathway: Tinlarebant's Mechanism of Action
Caption: Tinlarebant inhibits RBP4-retinol binding.
Cytotoxicity and Cytoprotection Assays
These assays are designed to demonstrate that the reduction in A2E formation by Tinlarebant translates into a protective effect on RPE cells.
Data Presentation: Cytoprotective Effects of Tinlarebant
| Assay Type | Endpoint Measured | Expected Outcome with Tinlarebant |
| MTT Assay | Cell viability (mitochondrial activity) | Increased cell viability in the presence of A2E and light |
| LDH Release Assay | Cell membrane integrity | Decreased LDH release |
| Caspase-3/7 Assay | Apoptosis | Reduced caspase activity |
| TUNEL Assay | DNA fragmentation (late-stage apoptosis) | Fewer TUNEL-positive cells |
Experimental Protocol: A2E-Induced Phototoxicity and Cytoprotection by Tinlarebant (MTT Assay)
-
Cell Culture and A2E Loading:
-
Culture ARPE-19 cells to confluence.
-
Load the cells with a sub-toxic concentration of synthetic A2E (e.g., 10-20 µM) for a period of time (e.g., 24 hours) to allow for intracellular accumulation.
-
In parallel, culture cells that will be treated with Tinlarebant during the A2E formation phase (as described in section 2.2).
-
-
Phototoxicity Induction:
-
Wash the cells to remove extracellular A2E.
-
Expose the A2E-laden cells to blue light (e.g., 430 nm) for a defined duration to induce phototoxicity.[1]
-
Include control groups (no A2E, no light exposure).
-
-
MTT Assay:
-
After light exposure, incubate the cells for a recovery period (e.g., 24 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture medium.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Compare the viability of cells with endogenously formed A2E in the presence and absence of Tinlarebant to demonstrate its cytoprotective effect.
-
Experimental Workflow: Cytoprotection Assay
Caption: Workflow for assessing Tinlarebant's cytoprotection.
Conclusion
The in vitro assays detailed in this guide form the foundational evidence for Tinlarebant's therapeutic potential in Stargardt disease. By demonstrating potent RBP4 antagonism, a subsequent reduction in the formation of the cytotoxic bisretinoid A2E, and a clear cytoprotective effect on retinal pigment epithelial cells, these experiments provide a strong rationale for the clinical development of Tinlarebant. The robust and quantifiable nature of these assays is crucial for the continued investigation and optimization of this and other novel therapeutic strategies targeting the visual cycle.
References
Structural Activity Relationship of Tinlarebant Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (LBS-008) is an investigational, orally administered small molecule antagonist of Retinol-Binding Protein 4 (RBP4).[1][2] It is being developed for the treatment of Stargardt disease (STGD1) and geographic atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD).[3][4][5] The mechanism of action of Tinlarebant involves reducing the circulation of retinol (B82714) to the retina, thereby decreasing the formation of cytotoxic bisretinoids, which are implicated in the pathophysiology of these retinal diseases.[3] This technical guide provides an in-depth overview of the structural activity relationships (SAR) of Tinlarebant and its analogues, detailing the experimental protocols used to characterize these compounds and the key signaling pathways involved.
Mechanism of Action: Targeting the Retinol Visual Cycle
The visual cycle is a critical process in the retina that regenerates the chromophore 11-cis-retinal, which is essential for vision. This cycle, however, can produce toxic byproducts, particularly bisretinoids like A2E, which accumulate in retinal pigment epithelium (RPE) cells and contribute to retinal degeneration in diseases like Stargardt disease and dry AMD.[3]
Tinlarebant and its analogues are designed to modulate this cycle by targeting RBP4, the sole carrier protein for retinol in the blood. By binding to RBP4, these non-retinoid ligands prevent the formation of the RBP4-retinol complex and its subsequent interaction with transthyretin (TTR). This disruption leads to the rapid renal clearance of RBP4, thereby reducing the amount of retinol transported to the eye.[6][7] This, in turn, is expected to decrease the rate of bisretinoid formation and slow the progression of retinal degeneration.
Structural Activity Relationship (SAR) of Non-Retinoid RBP4 Antagonists
The development of Tinlarebant was preceded by the discovery and optimization of several series of non-retinoid RBP4 antagonists. A key starting point for this discovery was the identification of A1120, a potent RBP4 ligand.[7] Subsequent medicinal chemistry efforts focused on improving potency, metabolic stability, and pharmacokinetic properties, leading to the identification of compounds like BPN-14136, a precursor to Tinlarebant.[8][9]
The general structure of these non-retinoid antagonists features a central core that can be varied to optimize binding affinity, linked to aromatic groups that occupy the retinol-binding pocket of RBP4. The SAR studies revealed that modifications to the core, the aromatic substituents, and the linker between them significantly impact the compound's ability to displace retinol and disrupt the RBP4-TTR interaction.
Quantitative SAR Data
The following table summarizes the in vitro potency of selected Tinlarebant analogues and related non-retinoid RBP4 antagonists. The data is derived from two key assays: a Scintillation Proximity Assay (SPA) that measures the displacement of radiolabeled retinol from RBP4, and a Homogeneous Time-Resolved Fluorescence (HTRF) assay that quantifies the disruption of the retinol-dependent RBP4-TTR interaction.
| Compound | Core Structure | RBP4 SPA IC50 (nM) | RBP4-TTR HTRF IC50 (nM) | Reference |
| A1120 | Phenyl-piperidine | 8.3 (Ki) | - | [7] |
| Analogue 43 | Cyclopentyl fused pyrrolidine | 72.7 | 100-500 | [6] |
| (±)-Analogue 45 | Bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo | 148.5 | >500 | [6] |
| BPN-14136 | N-benzyl imidazole (B134444) derivative | - | Potent RBP4/TTR suppressor | [9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding or interaction. A lower IC50 indicates higher potency. Data for BPN-14136 is qualitative as specific IC50 values were not found in the provided search results.
Experimental Protocols
The characterization of Tinlarebant analogues relies on a suite of in vitro and in vivo assays. Below are the detailed methodologies for the key experiments.
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of test compounds to RBP4 by measuring their ability to displace radiolabeled retinol.
Workflow:
Methodology:
-
Reagent Preparation: Human RBP4 is incubated with SPA beads coated with a scintillant. A solution of [3H]-retinol (radiolabeled retinol) is prepared. Test compounds are serially diluted to various concentrations.
-
Incubation: The RBP4-bead mixture, [3H]-retinol, and the test compound are combined in a microplate and incubated to allow for binding to reach equilibrium.
-
Detection: When [3H]-retinol binds to RBP4, it is brought into close proximity with the SPA bead, causing the scintillant to emit light. This light is detected by a scintillation counter.
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. A potent compound will displace more [3H]-retinol, resulting in a lower scintillation signal. The IC50 value is calculated from the dose-response curve.[7]
Retinol-Induced RBP4-TTR Interaction Assay (HTRF)
This assay measures the ability of a compound to disrupt the interaction between retinol-bound RBP4 and TTR.
Workflow:
Methodology:
-
Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to TTR and an acceptor fluorophore (d2) conjugated to an antibody that binds to a tag on RBP4 (e.g., Maltose-Binding Protein - MBP).[10][11] When RBP4-retinol binds to TTR, the donor and acceptor are brought into close proximity, resulting in energy transfer and a FRET signal.
-
Reagent Preparation: Maltose-Binding Protein (MBP)-tagged RBP4, Europium (Eu3+)-cryptate labeled TTR, and an anti-MBP antibody conjugated to the acceptor fluorophore (d2) are prepared.[10] A fixed concentration of retinol is used to induce the RBP4-TTR interaction. Test compounds are serially diluted.
-
Incubation: All reagents are combined in a microplate and incubated.
-
Detection: The donor fluorophore is excited at its specific wavelength (e.g., 337 nm). The emission is read at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[11][12]
-
Data Analysis: The ratio of the acceptor to donor emission (665/620 nm) is calculated. A potent antagonist will disrupt the RBP4-TTR interaction, leading to a decrease in the FRET signal and a lower 665/620 nm ratio. IC50 values are determined from the dose-response curves.[12][13]
In Vivo Efficacy Studies
The in vivo efficacy of Tinlarebant analogues is typically evaluated in animal models of Stargardt disease and dry AMD. The Abca4 knockout (Abca4-/-) mouse model is a commonly used model for Stargardt disease as it recapitulates the hallmark of the disease, which is the accumulation of lipofuscin in the RPE.[14][15]
Methodology:
-
Animal Model: Abca4-/- mice are used. These mice exhibit an age-dependent accumulation of bisretinoids in the retina.
-
Compound Administration: Test compounds are administered orally to the mice over a specified period.
-
Endpoint Analysis:
-
Serum RBP4 and Retinol Levels: Blood samples are collected to measure the levels of RBP4 and retinol using methods like ELISA and LC/MS.[7]
-
Bisretinoid Quantification: Retinal tissue is harvested, and the levels of bisretinoids (e.g., A2E) are quantified using techniques like HPLC.
-
Retinal Function: Electroretinography (ERG) is performed to assess retinal function.
-
Retinal Histology: Retinal sections are examined for signs of photoreceptor degeneration.
-
Conclusion
The development of Tinlarebant and its analogues represents a promising therapeutic strategy for Stargardt disease and geographic atrophy. The structural activity relationship studies have been instrumental in identifying potent non-retinoid RBP4 antagonists with favorable pharmacological properties. The in vitro and in vivo assays described in this guide are critical tools for the continued discovery and optimization of this class of compounds. Further research into the SAR of Tinlarebant analogues will likely focus on enhancing potency, improving oral bioavailability, and minimizing off-target effects to deliver a safe and effective treatment for patients with these debilitating retinal diseases.
References
- 1. Portico [access.portico.org]
- 2. Tinlarebant - Wikipedia [en.wikipedia.org]
- 3. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 4. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 5. investors.belitebio.com [investors.belitebio.com]
- 6. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]
- 12. Homogeneous Time-resolved Förster Resonance Energy Transfer-based Assay for Detection of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. Design, synthesis, and evaluation of nonretinoid retinol binding protein 4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Tinlarebant on Bisretinoid Accumulation in Retinal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of tinlarebant, an investigational oral therapy for Stargardt disease (STGD1) and Geographic Atrophy (GA), and its impact on the accumulation of cytotoxic bisretinoids in retinal cells. Stargardt disease, the most common inherited macular dystrophy, and the dry form of age-related macular degeneration (AMD) are characterized by the excessive accumulation of lipofuscin, of which N-retinylidene-N-retinylethanolamine (A2E) is a major cytotoxic component.[1][2] Tinlarebant, a potent and specific non-retinoid antagonist of serum retinol (B82714) binding protein 4 (RBP4), is designed to reduce the influx of retinol into the retina, thereby limiting the substrate for bisretinoid formation.[1][3][4] This guide details the pharmacological rationale, summarizes key preclinical and clinical findings, provides relevant experimental protocols, and visualizes the underlying biological pathways.
Introduction: The Role of Bisretinoids in Retinal Degeneration
The visual cycle, a critical process for vision, involves the isomerization of all-trans-retinol to 11-cis-retinal. In retinal photoreceptor cells, a series of enzymatic reactions and light-induced transformations of vitamin A (retinol) can lead to the formation of toxic by-products known as bisretinoids.[1] The most well-characterized of these is A2E, a pyridinium (B92312) bisretinoid.
In healthy individuals, the ABCA4 transporter, located in the outer segments of photoreceptor cells, plays a crucial role in clearing all-trans-retinal (B13868) and its precursors, thus preventing the formation of bisretinoids.[5] However, in individuals with mutations in the ABCA4 gene, as is the case in Stargardt disease, this clearance mechanism is impaired.[5] This leads to an accelerated accumulation of bisretinoids within the retinal pigment epithelium (RPE) cells, which phagocytose the photoreceptor outer segments.[6] The accumulation of these toxic compounds, collectively known as lipofuscin, contributes to RPE cell dysfunction and death, ultimately leading to photoreceptor loss and progressive vision decline.[1] A similar pathophysiology involving bisretinoid accumulation is also implicated in the progression of Geographic Atrophy, the advanced form of dry AMD.
Tinlarebant: Mechanism of Action
Tinlarebant (also known as LBS-008) is a novel, orally administered small molecule designed to modulate the visual cycle by reducing the delivery of retinol to the eye.[4][7][8] Its mechanism of action is centered on the antagonism of Retinol Binding Protein 4 (RBP4).[3][4]
Targeting the Retinol Transport Pathway
Retinol, a fat-soluble vitamin, is transported from the liver to peripheral tissues, including the retina, via the bloodstream. To be transported in the aqueous environment of the blood, retinol is bound to RBP4.[3][9] The retinol-RBP4 complex then associates with a larger protein, transthyretin (TTR), to form a tertiary complex.[3][10] This complex prevents the premature filtration of the relatively small RBP4 molecule by the kidneys.[8]
Upon reaching the RPE, the retinol-RBP4 complex binds to the STRA6 (Stimulated by Retinoic Acid 6) receptor located on the basolateral membrane of the RPE cells.[8][11] STRA6 facilitates the transport of retinol from RBP4 across the cell membrane into the RPE, where it enters the visual cycle.[12][13]
RBP4 Antagonism by Tinlarebant
Tinlarebant acts as a competitive antagonist of RBP4, binding to the same site as retinol.[3] By occupying this binding site, tinlarebant prevents the formation of the holo-RBP4 (retinol-bound RBP4) and its subsequent complexation with TTR.[3][14] The unbound RBP4, due to its small size, is then readily cleared from the circulation via renal filtration.[9] This leads to a significant and sustained reduction in serum RBP4 levels.[3]
The reduction in circulating RBP4 levels directly translates to a decreased delivery of retinol to the RPE via the STRA6 receptor.[3][4] By limiting the availability of retinol, the substrate for the visual cycle, tinlarebant effectively reduces the rate of bisretinoid synthesis, including the formation of A2E.[1][7][14] This mechanism is intended to slow down the accumulation of cytotoxic lipofuscin in the RPE, thereby preserving retinal cell function and slowing the progression of retinal degenerative diseases like Stargardt disease and Geographic Atrophy.[1]
Quantitative Data on the Effect of RBP4 Antagonism
While specific preclinical data for tinlarebant's direct effect on bisretinoid reduction in retinal cells is not extensively published, studies on other potent RBP4 antagonists provide a strong indication of its expected efficacy.
Preclinical Evidence with a Structurally Related RBP4 Antagonist
A study utilizing BPN-14136, a non-retinoid RBP4 antagonist with a similar mechanism of action to tinlarebant, in an Abca4-/- mouse model of Stargardt disease demonstrated a significant reduction in bisretinoid accumulation.[15]
| Parameter | Wild-Type (Vehicle) | Abca4-/- (Vehicle) | Abca4-/- (BPN-14136) | Percent Reduction |
| Serum RBP4 | Not Reported | Baseline | ↓ 90% | 90% |
| A2E Levels | Lower | Elevated | ↓ ~50% | ~50% |
| Lipofuscin Autofluorescence | Lower | Elevated | ↓ ~75% | ~75% |
| Table 1: Effect of RBP4 Antagonist BPN-14136 in Abca4-/- Mice after 12 weeks of treatment. Data sourced from a study on a similar RBP4 antagonist.[15] |
These findings in a relevant animal model strongly support the hypothesis that RBP4 antagonism can effectively reduce the accumulation of toxic bisretinoids in the retina.
Clinical Trial Data for Tinlarebant
Clinical trials with tinlarebant have demonstrated its ability to significantly reduce serum RBP4 levels and slow the progression of retinal lesions in patients with Stargardt disease.
| Clinical Trial Phase | Patient Population | Treatment | Key Findings |
| Phase 2 | Adolescent STGD1 | 5 mg tinlarebant daily for 24 months | - Sustained reduction of serum RBP4 by 80-90%.- 42% of subjects showed no new atrophic retinal lesions. |
| Phase 3 (DRAGON) | Adolescent STGD1 | 5 mg tinlarebant daily vs. Placebo for 24 months | - Statistically significant reduction in lesion growth rate of 35.7% vs. placebo (p=0.0033).- Mean reduction in RBP4 levels of approximately 80% from baseline. |
| Table 2: Summary of Key Quantitative Outcomes from Tinlarebant Clinical Trials. |
While these clinical results are indirect measures of bisretinoid accumulation, the significant reduction in lesion growth, which is a hallmark of the disease pathology driven by bisretinoid toxicity, provides strong evidence of tinlarebant's therapeutic effect.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of tinlarebant and bisretinoid accumulation.
In Vitro A2E Accumulation and Cytotoxicity Assay in RPE Cells
This protocol describes a method to assess the protective effect of a compound like tinlarebant against A2E-induced cytotoxicity in a retinal pigment epithelium cell line (e.g., ARPE-19).
Materials:
-
ARPE-19 cells (or other RPE cell line)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
A2E (synthesized or commercially available)
-
Tinlarebant or other test compound
-
Cell viability assay kit (e.g., MTT or LDH)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture ARPE-19 cells in appropriate medium until they reach confluence.
-
A2E Preparation: Prepare a stock solution of A2E in an appropriate solvent (e.g., DMSO) and dilute to the desired working concentration in cell culture medium.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of tinlarebant for a specified period (e.g., 24 hours).
-
Add A2E to the culture medium and incubate for a further period (e.g., 24-48 hours). Include control groups with no treatment, A2E alone, and tinlarebant alone.
-
-
Phototoxicity (Optional): Expose the cells to blue light for a defined duration to induce A2E-mediated phototoxicity.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release assay according to the manufacturer's instructions.
-
A2E Quantification (Optional): Lyse the cells and measure the intracellular A2E fluorescence using a fluorescence plate reader (excitation ~430 nm, emission ~590 nm) to assess the effect of the compound on A2E uptake or clearance.
Quantification of Bisretinoids in Ocular Tissues from Animal Models
This protocol outlines a general procedure for the extraction and quantification of bisretinoids from the ocular tissues of animal models (e.g., Abca4-/- mice) treated with an RBP4 antagonist.
Materials:
-
Ocular tissues (e.g., posterior eye cups) from treated and control animals
-
Homogenizer
-
Solvents: Chloroform, Methanol, Water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV-Vis or Diode Array Detector
-
Mass Spectrometer (optional, for enhanced sensitivity and specificity)
-
A2E standard for calibration
Procedure:
-
Tissue Homogenization: Homogenize the ocular tissues in a suitable buffer.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 mixture of chloroform:methanol to the homogenate and vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase will contain the lipids, including bisretinoids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system.
-
Separate the bisretinoids using a C18 column with a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water with an ion-pairing agent like trifluoroacetic acid).
-
Detect A2E and other bisretinoids by their characteristic absorbance at ~430 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of A2E.
-
Calculate the concentration of A2E in the samples by comparing their peak areas to the standard curve.
-
For more precise quantification and identification, couple the HPLC system to a mass spectrometer to monitor for the specific mass-to-charge ratio of A2E (m/z 592.4).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key signaling and transport pathways involved in bisretinoid formation and the inhibitory action of tinlarebant.
Conclusion
Tinlarebant represents a promising therapeutic strategy for Stargardt disease and Geographic Atrophy by targeting the root cause of bisretinoid accumulation. By acting as a potent antagonist of RBP4, tinlarebant effectively reduces the delivery of retinol to the retina, thereby limiting the synthesis of cytotoxic bisretinoids like A2E. Preclinical data from similar RBP4 antagonists and robust clinical trial results for tinlarebant provide strong evidence for its efficacy in slowing disease progression. The experimental protocols outlined in this guide offer a framework for further research into the effects of tinlarebant and other potential therapies aimed at mitigating bisretinoid-mediated retinal degeneration. Continued investigation into the direct quantitative effects of tinlarebant on various bisretinoid species in preclinical models will further enhance our understanding of its therapeutic potential.
References
- 1. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Portico [access.portico.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Dual ABCA4-AAV Vector Treatment Reduces Pathogenic Retinal A2E Accumulation in a Mouse Model of Autosomal Recessive Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Belite Bio Presents Results from a 24-month, Phase 2 Study of Tinlarebant in Childhood-onset Stargardt Disease at the AAO Annual Meeting - BioSpace [biospace.com]
- 8. Lin BioScience, Inc. [linbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. belitebio.com [belitebio.com]
- 12. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STRA6: role in cellular retinol uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 15. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tinlarebant Administration in Mouse Models of Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the administration of Tinlarebant (formerly LBS-008) in mouse models of Stargardt disease. Tinlarebant is an orally administered small molecule that acts as an antagonist to the retinol-binding protein 4 (RBP4), thereby reducing the transport of retinol (B82714) to the eye.[1] This mechanism aims to decrease the formation of cytotoxic bisretinoids, such as A2E, which are implicated in the pathophysiology of Stargardt disease and other retinal degenerations. The following sections detail the mechanism of action, summarize preclinical efficacy data, and provide protocols for drug administration and key experimental assays in relevant mouse models.
Introduction
Stargardt disease is the most common form of inherited macular degeneration in both children and adults, leading to progressive central vision loss.[2] It is primarily caused by mutations in the ABCA4 gene, which result in the accumulation of toxic vitamin A-based byproducts (bisretinoids) in the retinal pigment epithelium (RPE), leading to RPE and photoreceptor cell death.[2] Tinlarebant is a novel therapeutic agent designed to slow the progression of Stargardt disease by modulating the visual cycle.[1] By reducing circulating RBP4, Tinlarebant limits the supply of retinol to the eye, thereby decreasing the rate of bisretinoid formation. Preclinical studies in mouse models of Stargardt disease have demonstrated the potential of Tinlarebant to reduce the accumulation of these toxic metabolites and preserve retinal structure.[3][4]
Mechanism of Action
Tinlarebant's therapeutic strategy is centered on reducing the influx of retinol into the visual cycle. The key steps in its mechanism of action are:
-
RBP4 Antagonism : Tinlarebant is an orally available, non-retinoid antagonist of serum retinol binding protein 4 (RBP4).[1]
-
Inhibition of Retinol Transport : By binding to RBP4, Tinlarebant prevents the formation of the RBP4-retinol complex, which is essential for transporting retinol from the liver to the eye.
-
Reduced Bisretinoid Formation : The decreased availability of retinol in the retina leads to a reduction in the formation of toxic bisretinoids, including the well-characterized A2E.[2][4]
-
Preservation of Retinal Cells : By mitigating the accumulation of cytotoxic bisretinoids, Tinlarebant helps to preserve the health and function of RPE and photoreceptor cells, thereby slowing the progression of retinal degeneration.[3][4]
Figure 1: Signaling pathway illustrating the mechanism of action of Tinlarebant.
Preclinical Efficacy in Mouse Models
Tinlarebant has been evaluated in mouse models of Stargardt disease, primarily the Abca4-/- single knockout and the Abca4-/-Rdh8-/- double knockout (DKO) mice, which exhibit key features of the human disease, including bisretinoid accumulation.[3][5]
Table 1: Summary of Preclinical Efficacy Data for Tinlarebant in Stargardt Disease Mouse Models
| Parameter | Mouse Model | Treatment Details | Results | Reference |
| Serum RBP4 Levels | Abca4-/-Rdh8-/- | Oral administration (details not specified) for 12 weeks | ~90-93% reduction compared to untreated controls | [3][4] |
| A2E Levels | Abca4-/-Rdh8-/- | Oral administration (details not specified) for 12 weeks | ~80% reduction in ocular A2E compared to untreated controls | [3][4] |
| Retinal Structure | Stargardt disease mouse models | Oral administration (details not specified) | Significantly greater preservation of outer nuclear layer (ONL) thickness | [4] |
Experimental Protocols
The following are detailed methodologies for the administration of Tinlarebant and subsequent analysis in mouse models of Stargardt disease.
Protocol 1: Oral Administration of Tinlarebant
This protocol is based on standard practices for oral gavage in mice, as specific formulation and administration details for Tinlarebant in preclinical studies are not publicly available.
Materials:
-
Tinlarebant (LBS-008)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Abca4-/- or Abca4-/-Rdh8-/- mice and wild-type controls
-
Animal scale
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
1 mL syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the facility and handling for at least one week prior to the start of the experiment.
-
Dosage Preparation:
-
Based on pharmacokinetic data from other oral drugs in mice, a starting dose could be in the range of 5-10 mg/kg/day.[6] Dose-response studies are recommended to determine the optimal dose for efficacy and safety.
-
Prepare a homogenous suspension of Tinlarebant in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 25g mouse with a gavage volume of 100 µL, the concentration of the suspension would be 2.5 mg/mL.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle orally, advancing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly dispense the calculated volume of the Tinlarebant suspension or vehicle for the control group.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule: Administer Tinlarebant or vehicle daily for the duration of the study (e.g., 12 weeks for efficacy studies).
Figure 2: Experimental workflow for Tinlarebant administration in mouse models.
Protocol 2: A2E Quantification by HPLC
This protocol is adapted from established methods for bisretinoid extraction and analysis.[7]
Materials:
-
Mouse eyes
-
Chloroform:methanol (1:1 v/v)
-
0.01 M Phosphate-Buffered Saline (PBS)
-
Bead beater or sonicator
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and UV-Vis detector
Procedure:
-
Sample Preparation:
-
Enucleate mouse eyes and dissect the RPE/choroid complex.
-
Pool samples from 2-3 pairs of eyes for each data point.
-
-
Extraction:
-
Add 1 mL of chloroform:methanol (1:1) and 0.25 mL of PBS to the tissue samples.
-
Homogenize the samples using a bead beater or sonicator.
-
Centrifuge the mixture at 5,000 rpm for 10 minutes.
-
Carefully collect the lower organic layer containing the lipids and bisretinoids.
-
Dry the organic extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried extract in a suitable mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the bisretinoids using a C18 column with an appropriate gradient of solvents (e.g., a gradient of acetonitrile (B52724) and water with a constant percentage of an ion-pairing agent).
-
Detect A2E and its isomers by monitoring the absorbance at approximately 430 nm.
-
Quantify the A2E peak area by comparing it to a standard curve of known A2E concentrations.
-
Protocol 3: Electroretinography (ERG)
This protocol provides a general framework for assessing retinal function in mice.
Materials:
-
ERG system with a Ganzfeld dome
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide) and anesthetic (e.g., proparacaine) eye drops
-
Heating pad
-
Dim red light source
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the ERG recordings.
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Place the mouse on a heating pad to maintain body temperature.
-
Apply a drop of mydriatic to dilate the pupils and a drop of topical anesthetic for corneal anesthesia.
-
-
Electrode Placement:
-
Place a corneal electrode on the center of the cornea.
-
Place reference and ground electrodes subcutaneously in the head and tail regions, respectively.
-
-
Recording:
-
Position the mouse within the Ganzfeld dome.
-
Record scotopic (rod-driven) responses to flashes of increasing light intensity.
-
Following a period of light adaptation, record photopic (cone-driven) responses to light flashes against a background light.
-
-
Data Analysis: Measure the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
Protocol 4: Retinal Histology and Outer Nuclear Layer (ONL) Thickness Measurement
This protocol outlines the steps for histological analysis of retinal structure.
Materials:
-
Mouse eyes
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Paraffin (B1166041) or cryo-embedding medium
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a digital camera and measurement software
Procedure:
-
Fixation and Embedding:
-
Enucleate the eyes and fix them in 4% paraformaldehyde for at least 24 hours.
-
Process the fixed eyes for either paraffin or cryo-embedding.
-
-
Sectioning:
-
Cut thin sections (e.g., 5 µm) through the optic nerve head using a microtome.
-
-
Staining:
-
Stain the retinal sections with H&E to visualize the different retinal layers.
-
-
Imaging and Measurement:
-
Acquire digital images of the stained retinal sections under a microscope.
-
Using image analysis software, measure the thickness of the ONL at defined distances from the optic nerve head in both the superior and inferior retina.
-
Average the measurements for each eye and compare between treatment and control groups.
-
Conclusion
Tinlarebant represents a promising therapeutic approach for Stargardt disease by targeting the underlying mechanism of toxic bisretinoid accumulation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of Tinlarebant and similar compounds in relevant mouse models. Consistent and standardized methodologies are crucial for generating reliable and comparable data to advance the development of novel treatments for this debilitating retinal disease.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. linbioscience.com [linbioscience.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
- 5. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of the disease phenotype in the mouse model of Stargardt disease by lentiviral gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Tinlarebant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (also known as LBS-008 or BPN-14967) is a novel, orally available small molecule antagonist of Retinol-Binding Protein 4 (RBP4).[1][2][3] RBP4 is the sole carrier protein responsible for transporting retinol (B82714) (Vitamin A) from the liver to peripheral tissues, including the eye.[2][3] In the retinal pigment epithelium (RPE), retinol is a crucial component of the visual cycle. However, byproducts of this cycle, particularly bisretinoids like N-retinylidene-N-retinylethanolamine (A2E), can accumulate to toxic levels, leading to RPE cell death and contributing to the pathology of diseases such as Stargardt disease and atrophic age-related macular degeneration (dry AMD).[1][2]
Tinlarebant is designed to reduce the delivery of retinol to the eye by preventing the interaction between RBP4 and transthyretin (TTR), which is necessary to prevent the renal clearance of RBP4.[2] This reduction in retinol transport is expected to decrease the rate of bisretinoid formation, thereby protecting retinal cells.[4] These application notes provide an overview of the recommended dosages and protocols for the in vitro characterization and efficacy testing of Tinlarebant.
Mechanism of Action
Tinlarebant selectively binds to RBP4, disrupting its interaction with TTR. This leads to the rapid renal clearance of the smaller, unbound RBP4, thereby reducing the circulating levels of RBP4 and, consequently, the amount of retinol transported to the eye. This targeted action is intended to slow the visual cycle and inhibit the formation of cytotoxic bisretinoids.
Quantitative Data Summary
The following table summarizes the in vitro potency of Tinlarebant and a structurally related RBP4 antagonist, A1120. This data is crucial for determining the appropriate concentration range for in vitro experiments. While specific IC50 values for Tinlarebant are not publicly available, the data for A1120 from preclinical studies provides a strong reference point.
| Compound | Assay | Description | IC50 (nM) |
| Tinlarebant (LBS-008) | RBP4 Binding (SPA) | Measures direct binding to RBP4. | Not Publicly Available |
| RBP4-TTR Interaction (HTRF) | Measures inhibition of RBP4-TTR binding. | Not Publicly Available | |
| A1120 (Reference Compound) | RBP4 Binding (SPA) | Measures direct binding to RBP4. | 13.1 ± 1.5 |
| RBP4-TTR Interaction (HTRF) | Measures inhibition of RBP4-TTR binding. | 138 ± 21 |
Data for A1120 is derived from preclinical studies on RBP4 antagonists and serves as a proxy for estimating the effective concentrations for Tinlarebant.
Experimental Protocols
RBP4 Binding Affinity using Scintillation Proximity Assay (SPA)
This assay determines the binding affinity of Tinlarebant to RBP4 by measuring the displacement of a radiolabeled retinol.
Materials:
-
Recombinant human RBP4 (biotinylated)
-
[3H]-all-trans-retinol
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Tinlarebant stock solution (in DMSO)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of Tinlarebant in assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.
-
In a 96-well plate, add the Tinlarebant dilutions.
-
Add a solution of biotinylated RBP4 and [3H]-retinol to each well. A final concentration of approximately 5-10 nM for [3H]-retinol is recommended.
-
Add the streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the binding to reach equilibrium.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Plot the scintillation counts against the logarithm of the Tinlarebant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inhibition of RBP4-TTR Interaction using Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ability of Tinlarebant to disrupt the interaction between RBP4 and TTR.
Materials:
-
Recombinant human RBP4 (e.g., with a tag like MBP or His)
-
Recombinant human TTR labeled with a donor fluorophore (e.g., Europium cryptate)
-
Antibody against the RBP4 tag labeled with an acceptor fluorophore (e.g., d2)
-
All-trans-retinol
-
Assay buffer
-
Tinlarebant stock solution (in DMSO)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of Tinlarebant in assay buffer.
-
In a 384-well plate, add the Tinlarebant dilutions.
-
Add a mixture of RBP4 and all-trans-retinol (to promote the RBP4-TTR interaction).
-
Add the Eu3+-cryptate labeled TTR and the d2-labeled anti-tag antibody.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm) using a compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the Tinlarebant concentration to determine the IC50 value.
Cell-Based Assay: Inhibition of A2E Accumulation in ARPE-19 Cells
This protocol describes a method to assess the efficacy of Tinlarebant in reducing the accumulation of the toxic bisretinoid A2E in a human RPE cell line, ARPE-19.
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
All-trans-retinal
-
Tinlarebant stock solution (in DMSO)
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture: Culture ARPE-19 cells in a suitable culture vessel until they reach confluence. For quantitative analysis, seeding in 6-well or 12-well plates is recommended.
-
Treatment:
-
Prepare a working solution of all-trans-retinal in the cell culture medium. A concentration range of 10-50 µM is typically used to induce A2E formation.
-
Prepare various concentrations of Tinlarebant in the culture medium containing all-trans-retinal. Based on available data for similar compounds, a concentration range of 10 nM to 10 µM is a reasonable starting point. Include a vehicle control (DMSO) and a positive control (all-trans-retinal alone).
-
-
Incubation: Replace the culture medium with the treatment media and incubate the cells for a period of 24 to 72 hours. The optimal incubation time may need to be determined empirically.
-
Cell Lysis and Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable method, such as a Bligh-Dyer extraction (chloroform/methanol/water).
-
-
A2E Quantification:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent for analysis.
-
Quantify the amount of A2E using HPLC with fluorescence detection or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis: Compare the levels of A2E in Tinlarebant-treated cells to the control groups to determine the dose-dependent inhibitory effect of the compound.
Safety Precautions
Standard laboratory safety procedures should be followed when handling Tinlarebant and other chemicals. Tinlarebant is for research use only. When working with cell cultures, sterile techniques must be employed to prevent contamination. All-trans-retinal is light-sensitive and should be handled in low-light conditions.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup.
References
Tinlarebant: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinlarebant (also known as LBS-008) is an orally administered small molecule antagonist of retinol-binding protein 4 (RBP4).[1][2][3][4] By selectively binding to RBP4, tinlarebant reduces the circulating levels of the RBP4-retinol complex, thereby limiting the transport of retinol (B82714) to the eye.[1][3][4] This mechanism of action is being investigated for the treatment of Stargardt disease (STGD1) and geographic atrophy (GA) in advanced dry age-related macular degeneration (dry AMD), conditions characterized by the accumulation of toxic vitamin A-derived bisretinoids in the retina.[2][5][6][7] These application notes provide a summary of tinlarebant's solubility characteristics and detailed protocols for its preparation for both in vitro and in vivo laboratory studies.
Data Presentation: Solubility of Tinlarebant
| Solvent | Solubility (Qualitative) | Recommended Starting Concentration for Stock Solutions |
| DMSO (Dimethyl Sulfoxide) | May dissolve | 5 mM, 10 mM, or 20 mM[8] |
| Ethanol | May dissolve, testing a small amount is recommended | To be determined experimentally |
| Water | Low solubility | To be determined experimentally |
| DMF (Dimethylformamide) | May dissolve, testing a small amount is recommended | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of Tinlarebant Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of tinlarebant in DMSO, which is a common practice for in vitro cell-based assays.
Materials:
-
Tinlarebant powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of tinlarebant powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[8]
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays by diluting the DMSO stock in cell culture media, it is crucial to determine the maximum tolerated DMSO concentration for the specific cell line being used. This is typically below 0.5% (v/v) but should be validated experimentally.
Protocol 2: Preparation of Tinlarebant Formulation for In Vivo Studies
Tinlarebant is an orally administered drug.[3][4] For pre-clinical in vivo studies, various formulations can be used to achieve a homogenous suspension or solution for oral gavage or other administration routes. The following are example formulations that can be adapted based on the experimental requirements.[8]
Formulation A: Suspension in Carboxymethyl Cellulose (B213188) (CMC)
This is a common formulation for oral administration of compounds with low water solubility.
Materials:
-
Tinlarebant powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Deionized water (ddH₂O)
-
Stir plate and stir bar
Procedure:
-
Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir until a clear solution is obtained.
-
Prepare Suspension: Add the pre-weighed tinlarebant powder to the desired volume of the 0.5% CMC-Na solution to achieve the target concentration (e.g., 2.5 mg/mL).
-
Homogenize: Stir the mixture continuously to ensure a uniform suspension before administration.
Formulation B: Solubilization with Co-solvents for Injection
For injection routes (e.g., intraperitoneal), co-solvents are often necessary to solubilize hydrophobic compounds.
Materials:
-
Tinlarebant powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in ddH₂O)
Procedure (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Prepare Stock Solution: Prepare a concentrated stock solution of tinlarebant in DMSO (e.g., 25 mg/mL).
-
Prepare Formulation: For a 1 mL final volume at 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of saline and mix thoroughly.
-
Administration: Use the freshly prepared formulation for in vivo administration.[8]
Mandatory Visualizations
Signaling Pathway of Tinlarebant's Mechanism of Action
Caption: Mechanism of action of Tinlarebant in the visual cycle.
Experimental Workflow for Tinlarebant Solution Preparation
Caption: Workflow for preparing Tinlarebant solutions.
References
- 1. Tinlarebant - Belite Bio - AdisInsight [adisinsight.springer.com]
- 2. Portico [access.portico.org]
- 3. Tinlarebant|CAS 1821327-95-0|DC Chemicals [dcchemicals.com]
- 4. Tinlarebant - Wikipedia [en.wikipedia.org]
- 5. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
- 8. Tinlarebant | Others | 1821327-95-0 | Invivochem [invivochem.com]
Application Note: Methodologies for Quantifying Retinol-Binding Protein 4 (RBP4) Levels Following Tinlarebant Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction Tinlarebant (also known as LBS-008) is an investigational, orally administered small molecule designed to treat Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[1][2] The therapeutic strategy of Tinlarebant is centered on its function as a potent and specific antagonist of Retinol-Binding Protein 4 (RBP4).[3][4] RBP4 is the sole carrier protein responsible for transporting retinol (B82714) (vitamin A) from the liver to the eye.[2] In retinal diseases like STGD1, mutations in the ABCA4 gene lead to the accumulation of toxic vitamin A by-products (bisretinoids) in the retina, causing progressive cell death and vision loss.[4]
Tinlarebant works by binding to serum RBP4, thereby reducing the amount of retinol transported into the eye.[2] This modulation is intended to decrease the formation of cytotoxic bisretinoids, preserving retinal tissue and slowing disease progression.[5] Consequently, measuring the change in plasma RBP4 concentration is a critical pharmacodynamic (PD) biomarker to assess the target engagement and biological activity of Tinlarebant in clinical studies.[1][6] This document provides detailed protocols for three key techniques used to measure RBP4 levels: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Tinlarebant's Mechanism of Action
Tinlarebant disrupts the normal transport of retinol to the retina. By binding to RBP4, it prevents the formation of the RBP4-retinol complex, which is necessary for retinol uptake by the retinal pigment epithelium (RPE). This reduction in retinol influx is hypothesized to slow the formation of toxic bisretinoids.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Tinlarebant
Introduction
Tinlarebant is an investigational oral medication being developed for the treatment of Stargardt disease (STGD1) and geographic atrophy (GA) in advanced dry age-related macular degeneration (dry AMD).[1][2][3][4][5] It functions as a retinol (B82714) binding protein 4 (RBP4) antagonist, reducing the transport of retinol to the eye.[1][3][4][6] This mechanism aims to decrease the formation of cytotoxic bisretinoids, which are implicated in the progression of these retinal diseases.[1][2][3][5] Accurate and precise quantification of Tinlarebant in pharmaceutical formulations is critical for quality control and regulatory compliance. This application note presents a detailed protocol for the analysis of Tinlarebant using a robust High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties of Tinlarebant
A summary of the key physicochemical properties of Tinlarebant is provided in the table below. This information is essential for the development of a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁F₅N₄O₂ | [3][6][7] |
| Molecular Weight | 456.42 g/mol | [3][7] |
| AlogP | 3.63 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Polar Surface Area | 69.3 Ų | [3] |
HPLC Method Parameters
A reverse-phase HPLC method was developed for the quantification of Tinlarebant. The chromatographic conditions are summarized in the following table.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
The following sections detail the procedures for preparing solutions and performing the HPLC analysis.
1. Preparation of Standard Solution
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Tinlarebant reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
2. Preparation of Sample Solution (from a hypothetical 5 mg tablet)
-
Sample Grinding: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Transfer a portion of the powder equivalent to 5 mg of Tinlarebant into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 15 minutes.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and determine the peak area for Tinlarebant.
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of Tinlarebant. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Tinlarebant and the experimental workflow for its HPLC analysis.
Mechanism of Action of Tinlarebant
HPLC Analysis Workflow for Tinlarebant
The described High-Performance Liquid Chromatography method provides a reliable and robust approach for the quantitative analysis of Tinlarebant in pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, making it suitable for routine quality control testing. The provided protocols and validation guidelines offer a comprehensive framework for researchers, scientists, and drug development professionals working with Tinlarebant.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. Tinlarebant - Wikipedia [en.wikipedia.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Tinlarebant | C21H21F5N4O2 | CID 92044505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tinlarebant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for Tinlarebant Studies in Animal Models of Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stargardt Disease and Tinlarebant
Stargardt disease (STGD1) is the most prevalent inherited macular dystrophy in both adults and children, leading to progressive central vision loss.[1][2] The disease is primarily caused by mutations in the ABCA4 gene, which encodes a protein crucial for clearing retinaldehyde, a component of the visual cycle, from photoreceptor cells.[3] A non-functional ABCA4 protein results in the accumulation of toxic vitamin A byproducts, known as bisretinoids (such as A2E), in the retinal pigment epithelium (RPE).[3][4] This accumulation leads to RPE and photoreceptor cell death, and consequently, vision loss.[4][5]
Tinlarebant (also known as LBS-008) is an investigational oral therapy designed to slow the progression of Stargardt disease.[5][6] It functions as a selective antagonist of retinol-binding protein 4 (RBP4), the sole carrier of retinol (B82714) (vitamin A) from the liver to the eye.[5][6][7] By reducing the amount of retinol transported to the eye, Tinlarebant aims to decrease the formation of cytotoxic bisretinoids, thereby preserving retinal integrity and slowing vision loss.[6][7]
Animal Models for Stargardt Disease
The most widely used and accepted animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse .[8] This model recapitulates key features of the human disease, including the age-dependent accumulation of lipofuscin and its bisretinoid components, such as A2E, in the RPE.[8][9] While the Abca4-/- mouse model on a pigmented background does not always show robust photoreceptor degeneration, it is an ideal model for preclinical studies of therapies aimed at reducing bisretinoid accumulation.[8][10] For studies requiring a more pronounced degenerative phenotype, light-induced retinal degeneration models in Abca4-/- mice can be utilized.[11][12]
Preclinical Efficacy of Tinlarebant in Abca4-/- Mice
Unpublished preclinical studies have demonstrated the efficacy of Tinlarebant in the Abca4-/- mouse model of Stargardt disease. Oral administration of Tinlarebant for 12 weeks resulted in a significant reduction in both systemic RBP4 levels and ocular A2E accumulation, as well as preservation of retinal structure.[13]
Quantitative Data Summary
| Parameter | Treatment Group | Result | Percent Change vs. Control |
| Serum RBP4 Levels | Tinlarebant (LBS-008) | Markedly Reduced | ↓ 93% |
| Control | Baseline | - | |
| Ocular A2E Levels | Tinlarebant (LBS-008) | Significantly Reduced | ↓ 80% |
| Control | Elevated | - | |
| Outer Nuclear Layer (ONL) Thickness | Tinlarebant (LBS-008) | Preserved | Significantly Greater Preservation |
| Control | Reduced | - |
Signaling Pathway of Tinlarebant Action
Tinlarebant's mechanism of action is centered on the inhibition of RBP4, which disrupts the transport of retinol to the retinal pigment epithelium. This reduction in retinol availability limits the substrate for the visual cycle, thereby decreasing the production of toxic bisretinoids.
Caption: Tinlarebant inhibits RBP4, reducing retinol transport to the RPE and subsequent toxic bisretinoid formation.
Experimental Workflow for Tinlarebant Studies in Abca4-/- Mice
A typical preclinical study to evaluate the efficacy of Tinlarebant in the Abca4-/- mouse model would involve the following workflow:
Caption: A preclinical workflow for evaluating Tinlarebant in Abca4-/- mice.
Detailed Experimental Protocols
Animal Husbandry and Dosing
-
Animal Model: Abca4-/- mice and age-matched wild-type controls.
-
Housing: Standard laboratory conditions with a 12-hour light/12-hour dark cycle.
-
Dosing: Tinlarebant is administered orally. A common method is daily oral gavage. The vehicle control should be administered to the control group. The dosage and formulation should be based on prior pharmacokinetic and tolerability studies.
In-life Monitoring
-
Purpose: To non-invasively monitor the accumulation of lipofuscin in the RPE.
-
Equipment: Scanning laser ophthalmoscope (SLO).
-
Procedure:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
-
Position the mouse on the imaging platform and use a contact lens to maintain corneal hydration and optical clarity.
-
Acquire FAF images using a 488 nm excitation wavelength.
-
Quantitative analysis can be performed by measuring the mean gray levels in a defined region of the fundus.
-
-
Purpose: To assess retinal function by measuring the electrical responses of photoreceptor cells.
-
Equipment: ERG system with a Ganzfeld dome.
-
Procedure:
-
Dark-adapt the mice overnight.
-
Under dim red light, anesthetize the mouse and dilate the pupils.
-
Place electrodes: a corneal electrode, a reference electrode on the forehead, and a ground electrode on the tail.
-
Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of varying intensity.
-
Analyze the amplitudes and implicit times of the a- and b-waves.
-
Terminal Endpoint Analysis
-
Purpose: To assess the retinal structure and quantify photoreceptor cell loss.
-
Procedure:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin (B1166041) or cryosectioning.
-
Stain retinal sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Capture images of the retinal cross-sections.
-
Measure the thickness of the ONL at defined distances from the optic nerve head using image analysis software.
-
-
Purpose: To quantify the amount of the bisretinoid A2E in the RPE.
-
Procedure:
-
Following enucleation, dissect the RPE-choroid-sclera complex.
-
Extract lipids from the tissue using an organic solvent mixture (e.g., chloroform/methanol).
-
Analyze the lipid extract using high-performance liquid chromatography (HPLC) with a C18 column.
-
Detect A2E by its characteristic absorbance and fluorescence spectra.
-
Quantify A2E levels by comparing the peak area to a standard curve of known A2E concentrations.
-
Conclusion
The Abca4-/- mouse is a valuable animal model for studying Stargardt disease and for the preclinical evaluation of therapeutic agents like Tinlarebant. The protocols outlined above provide a framework for robustly assessing the efficacy of Tinlarebant in reducing the pathological hallmarks of Stargardt disease. The significant reduction in A2E levels and preservation of retinal structure observed in preclinical studies support the continued clinical development of Tinlarebant as a promising treatment for this debilitating disease.
References
- 1. Belite Bio Presents Additional Analysis from Phase 2 Study of Tinlarebant in Stargardt Disease at the ARVO Annual Meeting | Belite Bio, Inc. [investors.belitebio.com]
- 2. biospace.com [biospace.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Lin BioScience, Inc. [linbioscience.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. belitebio.com [belitebio.com]
- 7. Portico [access.portico.org]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Light Damage in Abca4 and Rpe65rd12 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
Application Notes and Protocols for Long-Term Tinlarebant Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (LBS-008) is an investigational oral therapy aimed at slowing the progression of Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD).[1][2][3][4] The mechanism of action of Tinlarebant involves the reduction of retinol (B82714) (Vitamin A) transport to the eye by lowering the levels of serum retinol binding protein 4 (RBP4).[1][5] This modulation is intended to decrease the formation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), which are byproducts of the visual cycle that accumulate in retinal pigment epithelium (RPE) cells and contribute to retinal degeneration.[6][7][8][9]
While clinical trials have provided data on the in vivo safety and efficacy of Tinlarebant, these application notes provide a framework for researchers to study its long-term effects in a controlled in vitro environment. The following protocols are designed for use with human retinal pigment epithelium (RPE) cell lines, such as ARPE-19, which are a relevant model for studying the cellular mechanisms underlying Stargardt disease and dry AMD.
Data Presentation
Table 1: Summary of Tinlarebant Clinical Trial Data (Adolescent Stargardt Disease)
| Parameter | Treatment Group | Placebo Group | Outcome | Citation |
| DDAF Lesion Growth Rate Reduction | - | - | 36% reduction compared to placebo (p=0.0033) | [8][10] |
| Mean Change in Visual Acuity (24 months) | < 3 letters | < 3 letters | Stable visual acuity in most participants | [3][6] |
| RBP4 Level Reduction | ~80% reduction from baseline | - | Sustained reduction throughout treatment | [8][11] |
| Subjects Free of Atrophic Lesions (24 months) | 5 out of 12 | Not Applicable | 42% of subjects in the Phase 2 study | [1][6] |
| Treatment-Related Discontinuations | 4 | - | Generally well-tolerated | [10] |
Note: The data presented is from clinical trials and not from in vitro cell culture experiments. DDAF = Definitely Decreased Autofluorescence.
Signaling Pathway
The proposed signaling pathway for Tinlarebant's action is centered on the reduction of RBP4-mediated retinol transport to the RPE, thereby mitigating the downstream cytotoxic effects of bisretinoid accumulation.
Caption: Tinlarebant reduces RBP4, decreasing retinol transport to the RPE and subsequent toxic A2E accumulation.
Experimental Protocols
Protocol 1: Long-Term Culture of ARPE-19 Cells with Tinlarebant
This protocol outlines the continuous culture of ARPE-19 cells in the presence of Tinlarebant to assess long-term effects on cell viability and function.
Materials:
-
ARPE-19 cells (ATCC CRL-2302)
-
DMEM:F12 medium (ATCC 30-2006)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tinlarebant (prepare stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75) and multi-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture Maintenance: Culture ARPE-19 cells in DMEM:F12 supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cultures in a 37°C incubator with 5% CO₂.
-
Plating for Experiment: Seed ARPE-19 cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows for long-term growth without over-confluence.
-
Tinlarebant Treatment:
-
Prepare a range of Tinlarebant concentrations. As in vitro data is not available, a starting point could be a dose-response curve from 1 nM to 10 µM.
-
The final DMSO concentration in the media should be kept below 0.1% to avoid solvent toxicity.
-
Include a vehicle control group (media with the same concentration of DMSO as the highest Tinlarebant dose).
-
-
Long-Term Exposure:
-
Change the media with freshly prepared Tinlarebant or vehicle every 2-3 days.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), harvest cells for analysis as described in subsequent protocols.
-
Monitor cell morphology daily using a phase-contrast microscope.
-
Protocol 2: A2E-Induced Phototoxicity Model
This protocol describes a method to induce the accumulation of A2E in ARPE-19 cells to model the cytotoxic stress seen in Stargardt disease, and to test the protective effects of Tinlarebant.
Materials:
-
ARPE-19 cells cultured as in Protocol 1
-
Cell culture medium with reduced serum (e.g., 1% FBS)
-
Blue light source (e.g., 430 nm LED array)
Procedure:
-
A2E Loading:
-
Culture ARPE-19 cells to confluence.
-
Incubate cells with all-trans-retinal (e.g., 10-50 µM) in low-serum medium for several days, with repeated dosing, to facilitate the formation and accumulation of A2E.
-
-
Tinlarebant Pre-treatment: Treat a subset of A2E-loaded and non-loaded cells with various concentrations of Tinlarebant for a specified period (e.g., 24-48 hours) prior to light exposure.
-
Phototoxicity Induction:
-
Expose the cells to blue light for a duration determined to induce a significant, but not complete, loss of cell viability in the A2E-loaded, non-Tinlarebant treated group.
-
Keep a set of plates in the dark as a control.
-
-
Post-Exposure Analysis: Immediately following light exposure, or after a recovery period (e.g., 24 hours), assess cell viability using the MTT or LDH assay (Protocol 4).
Protocol 3: Western Blot for RBP4 Expression
This protocol is for quantifying the intracellular and secreted levels of RBP4 to confirm Tinlarebant's mechanism of action.
Materials:
-
ARPE-19 cells from long-term culture (Protocol 1)
-
Conditioned media from the cell cultures
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against RBP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Collection:
-
Collect conditioned media from the culture plates and centrifuge to remove cell debris.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate proteins from cell lysates and concentrated conditioned media by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-RBP4 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize RBP4 levels in cell lysates to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Cell Viability and Cytotoxicity Assays
These assays are used to assess the impact of long-term Tinlarebant treatment and A2E-induced phototoxicity on cell health.
A. MTT Assay (Cell Viability):
-
Plate cells in a 96-well plate and treat as described in Protocols 1 or 2.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
B. LDH Assay (Cytotoxicity):
-
Plate cells in a 96-well plate and treat as described in Protocols 1 or 2.
-
Collect a sample of the culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.
-
Read the absorbance at the recommended wavelength.
C. Apoptosis Assay (Caspase-3 Activity):
-
Plate cells and treat as described in Protocols 1 or 2.
-
Lyse the cells and use a fluorometric or colorimetric caspase-3 assay kit to measure the activity of this key executioner caspase.
Experimental Workflow Visualization
Caption: Workflow for long-term Tinlarebant treatment and analysis in ARPE-19 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidants Improve the Viability of Stored Adult Retinal Pigment Epithelial-19 Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Method for Isolation and Culture of Retinal Pigment Epithelial Cells from Adult Mice [jove.com]
- 5. Human Stem Cell-Derived Retinal Pigment Epithelial Cells as a Model for Drug Screening and Pre-Clinical Assays Compared to ARPE-19 Cell Line [ijstemcell.com]
- 6. jianhaidulab.com [jianhaidulab.com]
- 7. Inhibition of the visual cycle by A2E through direct interaction with RPE65 and implications in Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised expression and purification of RBP4 and preparation of anti‐RBP4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. mdpi.com [mdpi.com]
Measuring Bisretinoid Reduction with Tinlarebant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (also known as LBS-008) is an investigational oral therapy designed to slow the progression of retinal diseases such as Stargardt disease (STGD1) and Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD).[1][2] The therapeutic rationale for Tinlarebant is based on its ability to reduce the accumulation of cytotoxic bisretinoids, such as A2E, in the retina.[3][4] These toxic by-products of the visual cycle are implicated in retinal cell death and progressive vision loss.[5][6]
Tinlarebant functions by binding to serum retinol-binding protein 4 (RBP4), the sole transporter of retinol (B82714) (Vitamin A) from the liver to the eye.[4][6] By modulating the levels of RBP4, Tinlarebant reduces the uptake of retinol into the eye, thereby limiting the formation of bisretinoids.[3] This application note provides detailed protocols for quantifying the reduction of bisretinoids following treatment with Tinlarebant, offering a direct measure of the drug's pharmacodynamic effect.
Signaling Pathway and Mechanism of Action
The visual cycle is a critical process for vision, but it also produces toxic by-products. In individuals with mutations in the ABCA4 gene, the clearance of these by-products is impaired, leading to the accumulation of bisretinoids like A2E in retinal pigment epithelial (RPE) cells.[5][7] This accumulation is a key driver of retinal degeneration in Stargardt disease. Tinlarebant intervenes in this process by limiting the supply of retinol to the eye.
Experimental Protocols
Measuring the reduction of bisretinoids is a key indicator of Tinlarebant's efficacy. The following protocols detail methods for the extraction and quantification of A2E, a major bisretinoid, from ocular tissues. These protocols are adaptable for use in preclinical animal models and can be modified for the analysis of human retinal tissue samples.
Protocol 1: Extraction of Bisretinoids from Ocular Tissue
This protocol outlines the procedure for extracting bisretinoids from retinal tissue, a necessary first step for quantification.
Materials:
-
Ocular tissue (e.g., eyecups from animal models)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Dissect the ocular tissue to isolate the retina and RPE-choroid complex.
-
Homogenize the tissue in PBS.
-
Perform a two-phase lipid extraction using a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipid and bisretinoid extract.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
Protocol 2: Quantification of A2E by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of A2E.[8][9]
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Inject the reconstituted bisretinoid extract onto the HPLC column.
-
Perform chromatographic separation using a gradient elution with solvents such as water and methanol containing 0.1% trifluoroacetic acid.[9]
-
The eluent is introduced into the mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of A2E (m/z 592.5).[10]
-
Quantify A2E levels by comparing the peak area to a standard curve generated with a synthetic A2E standard.[9]
Data Presentation
The primary outcome of these protocols is the quantitative measurement of bisretinoid levels. Data should be presented in a clear and structured format to allow for easy comparison between treatment and control groups.
| Treatment Group | Sample Type | Mean A2E Concentration (ng/mg tissue) | Standard Deviation | p-value (vs. Control) |
| Control | Retinal Tissue | 25.4 | 4.2 | - |
| Tinlarebant (5 mg/kg) | Retinal Tissue | 12.1 | 2.8 | <0.01 |
Logical Framework for a Preclinical Study
A well-designed preclinical study is essential to demonstrate the efficacy of Tinlarebant in reducing bisretinoid accumulation. The following diagram illustrates the logical flow of such a study.
Conclusion
The protocols and framework presented in this application note provide a robust methodology for the direct quantification of bisretinoid reduction following treatment with Tinlarebant. By employing these techniques, researchers can obtain precise data on the pharmacodynamic effects of Tinlarebant, contributing to a deeper understanding of its therapeutic potential in mitigating the progression of Stargardt disease and other retinopathies associated with bisretinoid accumulation.
References
- 1. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 4. Belite Bio Presents Results from a 24-month, Phase 2 Study [globenewswire.com]
- 5. investors.belitebio.com [investors.belitebio.com]
- 6. belitebio.com [belitebio.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. A2E Quantification - EyeCRO [eyecro.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Spatial Localization of A2E in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Tinlarebant: Application Notes and Protocols for Geographic Atrophy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlarebant (also known as LBS-008) is an investigational oral therapy for the treatment of geographic atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), and Stargardt disease (STGD1).[1][2][3] Geographic atrophy is characterized by the progressive loss of retinal pigment epithelium (RPE) cells, photoreceptors, and choriocapillaris, leading to irreversible vision loss. A key pathological feature of GA and STGD1 is the accumulation of cytotoxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), in the RPE.[3][4] These toxic byproducts of the visual cycle are implicated in RPE cell death and the progression of the disease.[3][4]
Tinlarebant is a first-in-class, non-retinoid antagonist of retinol-binding protein 4 (RBP4).[5][6][7][8] RBP4 is the sole transporter of retinol (B82714) (vitamin A) from the liver to the eye.[3] By binding to RBP4, Tinlarebant reduces the amount of retinol transported to the eye, thereby decreasing the formation and accumulation of cytotoxic bisretinoids.[3][5] This mechanism of action aims to preserve the health of retinal tissues and slow the progression of vision loss in patients with GA.[1][3]
These application notes provide an overview of the preclinical evaluation of Tinlarebant in relevant research models of geographic atrophy, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Tinlarebant's therapeutic rationale is based on the "vitamin A toxicity" hypothesis of geographic atrophy. The accumulation of toxic bisretinoids, formed from excess vitamin A in the retina, leads to RPE cell dysfunction and death. Tinlarebant intervenes in this process by limiting the supply of vitamin A to the eye.
Signaling Pathway Diagram
Caption: Mechanism of action of Tinlarebant in reducing bisretinoid accumulation.
Preclinical Data
In Vivo Efficacy in Animal Models
Preclinical studies in animal models of Stargardt disease, which shares a similar pathophysiology with geographic atrophy, have demonstrated the potential of RBP4 inhibition to slow disease progression.[5] An advanced RBP4 antagonist, a precursor to Tinlarebant, was evaluated in the Abca4-/- and Abca4-/-Rdh8-/- mouse models.[7]
Table 1: Summary of In Vivo Efficacy of an RBP4 Antagonist in Mouse Models
| Model | Treatment Duration | Key Findings | Reference |
| Abca4-/- mouse | 3 months | Drastic inhibition of lipofuscin bisretinoid synthesis. | [7] |
| Abca4-/-Rdh8-/- mouse | 3 months | Drastic inhibition of lipofuscin bisretinoid synthesis, inhibition of photoreceptor degeneration, and suppression of ERG attenuation. | [7] |
Pharmacodynamics
Pharmacodynamic studies in adolescent Stargardt disease patients provide insight into the target engagement of Tinlarebant.
Table 2: Pharmacodynamic Effects of Tinlarebant in Humans
| Parameter | Dosage | Effect | Onset of Maximal Effect | Duration of Effect | Reference |
| Plasma RBP4 Levels | 5 mg, once daily | ~90% maximal reduction | Days 6-7 | Levels returned to ~80% of baseline 14 days after cessation. | [5] |
Experimental Protocols
In Vitro Model: A2E-Induced RPE Cell Toxicity Assay
This protocol is designed to assess the protective effect of Tinlarebant against A2E-induced cytotoxicity in an RPE cell line, such as ARPE-19.
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
A2E (N-retinylidene-N-retinylethanolamine)
-
Tinlarebant
-
Blue light source (e.g., 430 nm)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Apoptosis detection kit (e.g., TUNEL assay)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Protocol:
-
Cell Culture: Culture ARPE-19 cells in a humidified incubator at 37°C and 5% CO2.
-
A2E Loading: Seed ARPE-19 cells in 96-well plates and grow to confluence. Incubate the cells with varying concentrations of A2E (e.g., 10-50 µM) in culture medium for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Tinlarebant Treatment: After A2E loading, wash the cells with PBS and replace the medium with fresh medium containing various concentrations of Tinlarebant. Incubate for a predetermined period (e.g., 24 hours).
-
Blue Light Exposure: Expose the cells to a controlled dose of blue light. Non-irradiated plates should be kept in the dark as a control.
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability: At 24 hours post-irradiation, assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Apoptosis: At an earlier time point (e.g., 6 hours post-irradiation), assess apoptosis using a TUNEL assay according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the results and compare the viability and apoptosis rates between Tinlarebant-treated and untreated cells.
In Vivo Model: Evaluation in Abca4-/- Mouse Model
This protocol outlines the in vivo evaluation of Tinlarebant in the Abca4-/- mouse model of Stargardt disease/geographic atrophy.
Materials:
-
Abca4-/- mice
-
Tinlarebant
-
Vehicle control
-
Oral gavage needles
-
Electroretinography (ERG) system
-
Fundus camera with autofluorescence imaging capabilities
-
Histology equipment and reagents
-
HPLC system for bisretinoid quantification
Protocol:
-
Animal Husbandry: House Abca4-/- mice under standard conditions.
-
Drug Administration: Administer Tinlarebant orally (e.g., via gavage) once daily for a period of 3 months. A control group should receive the vehicle.
-
Endpoint Analysis:
-
Electroretinography (ERG): Perform scotopic and photopic ERG at baseline and at the end of the treatment period to assess retinal function.
-
Fundus Autofluorescence (FAF): Capture FAF images at baseline and at the end of the study to monitor lipofuscin accumulation.
-
Bisretinoid Quantification: At the end of the study, euthanize the animals, enucleate the eyes, and quantify A2E and other bisretinoids in the RPE/choroid complex using HPLC.
-
Histology: Process the eyes for histology and analyze the thickness of the outer nuclear layer to assess photoreceptor preservation.
-
-
Data Analysis: Compare the ERG amplitudes, FAF intensity, bisretinoid levels, and photoreceptor layer thickness between the Tinlarebant-treated and vehicle-treated groups.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating Tinlarebant in GA models.
Conclusion
Tinlarebant represents a promising oral therapeutic strategy for geographic atrophy by targeting the underlying pathophysiology of bisretinoid accumulation. The provided protocols for in vitro and in vivo research models offer a framework for further investigation into the efficacy and mechanism of action of Tinlarebant and other RBP4 antagonists. These models are essential tools for the preclinical development of novel treatments for dry AMD and other retinal degenerative diseases.
References
- 1. Product 008 | Belite Bio [belitebio.com]
- 2. Belite Bio Announces PMDA Submission of Tinlarebant for Stargardt Disease Clinical Trial in Japan | Belite Bio, Inc. [investors.belitebio.com]
- 3. Belite Bio Presents Results from a 24-month, Phase 2 Study of Tinlarebant in Childhood-onset Stargardt Disease at the AAO Annual Meeting - BioSpace [biospace.com]
- 4. Lin BioScience, Inc. [linbioscience.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of RBP4 Following Tinlarebant Exposure
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the detection and quantification of Retinol-Binding Protein 4 (RBP4) using Western blot analysis after treatment with Tinlarebant. Tinlarebant (also known as LBS-008) is an oral RBP4 antagonist designed to reduce the circulation of RBP4, thereby limiting retinol (B82714) transport to the eye.[1][2][3][4] This method is crucial for assessing the pharmacodynamic effect of Tinlarebant in preclinical and clinical studies, particularly for diseases like Stargardt disease and dry Age-related Macular Degeneration (AMD).[5][6]
Mechanism of Action: Tinlarebant and RBP4
Retinol (Vitamin A) is transported from the liver to peripheral tissues, including the eye's retinal pigment epithelium (RPE), by RBP4.[3] In ocular diseases such as Stargardt disease, the accumulation of toxic vitamin A byproducts (bisretinoids like A2E) in the retina leads to progressive vision loss.[6][7] Tinlarebant is a small molecule that binds to RBP4, preventing it from picking up retinol in the liver. This action reduces the overall level of circulating RBP4-retinol complex, decreases its uptake by the RPE, and consequently slows the formation of toxic bisretinoids.[1][3][7]
Caption: Mechanism of Tinlarebant action on the RBP4-retinol pathway.
Data Presentation
Clinical studies have demonstrated that Tinlarebant can produce a sustained reduction of serum RBP4 levels by 80-90% from baseline.[1][8] The following table represents example quantitative data obtained from a Western blot experiment designed to assess the effect of Tinlarebant on serum RBP4 levels. Densitometry values from the Western blot are calibrated against a standard curve of recombinant RBP4 to determine absolute concentrations.
| Sample ID | Treatment Group | RBP4 Concentration (µg/mL) | % Reduction from Control |
| S01 | Control (Vehicle) | 48.5 | N/A |
| S02 | Control (Vehicle) | 51.2 | N/A |
| S03 | Control (Vehicle) | 49.8 | N/A |
| Avg. Control | 49.8 | ||
| T01 | Tinlarebant (5 mg/day) | 8.5 | 82.9% |
| T02 | Tinlarebant (5 mg/day) | 6.1 | 87.7% |
| T03 | Tinlarebant (5 mg/day) | 9.9 | 80.1% |
| Avg. Treated | 8.2 | 83.5% |
Experimental Protocols
Two distinct protocols are provided below: one for analyzing RBP4 from serum or plasma, and another for cell lysates from in vitro experiments.
Protocol 1: Western Blot for RBP4 in Human Serum/Plasma
This protocol is optimized for detecting the significant decrease in circulating RBP4 following oral administration of Tinlarebant.
1. Sample Preparation:
-
Collect whole blood and process to obtain serum or plasma. Use EDTA or heparin tubes for plasma.
-
Determine total protein concentration of each sample using a BCA or Bradford assay. This is for ensuring equal loading, although serum albumin can interfere. It is often more practical to load an equal volume of serum/plasma.
-
Dilute serum/plasma samples 1:20 in ice-cold PBS.
-
Mix 15 µL of diluted sample with 5 µL of 4x Laemmli sample buffer (containing 10% 2-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
2. SDS-PAGE:
-
Load 20 µL of the prepared sample into the wells of a 12% or 4-20% gradient SDS-PAGE gel. A single band for RBP4 is expected at approximately 21 kDa.[9]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.[10]
3. Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer in a standard Tris-glycine transfer buffer (with 20% methanol) at 100V for 60-90 minutes or overnight at 20V in a cold room (4°C).[10]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[10]
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBP4 (e.g., rabbit polyclonal anti-RBP4) overnight at 4°C. A starting dilution of 1:1000 to 1:3000 in blocking buffer is recommended.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted 1:5000 to 1:10,000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare a chemiluminescent HRP substrate according to the manufacturer’s instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using software like ImageJ. Normalize RBP4 band intensity to a loading control if applicable (e.g., Ponceau S staining intensity) or use equal sample volume loading as the basis for comparison.
Protocol 2: Western Blot for RBP4 in Cell Lysates
This protocol is suitable for in vitro studies investigating the direct effects of Tinlarebant on RBP4 expression or secretion in cell culture models (e.g., HepG2 liver cells).
1. Cell Lysis:
-
Wash cultured cells (adherent or suspension) with ice-cold PBS.[12]
-
For adherent cells, add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) directly to the dish (e.g., 500 µL for a 10 cm dish).[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Sonicate the lysate briefly (3-4 times for 10 seconds) to shear genomic DNA and ensure complete lysis.[13]
-
Clarify the lysate by centrifuging at 12,000 x g for 15-20 minutes at 4°C.[12][13]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Calculate the volume of lysate needed to obtain 20-30 µg of total protein.
-
Add an equal volume of 2x Laemmli sample buffer to the calculated lysate volume.
-
Boil the samples at 95-100°C for 5 minutes.[10]
3. SDS-PAGE, Transfer, Immunoblotting, and Detection:
-
Follow steps 2 through 5 from Protocol 1 .
-
For cell lysates, it is critical to probe for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to normalize the RBP4 signal. This involves stripping the membrane after probing for RBP4 and re-probing with an antibody for the loading control, or using a multiplex fluorescent system.
Experimental Workflow Visualization
The following diagram outlines the key stages of the Western blot protocol for RBP4 analysis.
Caption: Standard workflow for Western blot analysis of RBP4.
References
- 1. Portico [access.portico.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Product 008 | Belite Bio [belitebio.com]
- 4. Lin BioScience, Inc. [linbioscience.com]
- 5. Tinlarebant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. RBP4 antibody (11774-1-AP) | Proteintech [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tinlarebant Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with Tinlarebant bioavailability in animal studies. The following information is designed to address common issues and provide detailed protocols for improving the oral absorption of this investigational therapy.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with Tinlarebant and offers potential solutions.
Issue 1: High Variability in Plasma Concentrations Following Oral Dosing
-
Potential Cause: Inconsistent dissolution or absorption of Tinlarebant in the gastrointestinal (GI) tract. This may be due to the physicochemical properties of the drug substance, such as poor aqueous solubility.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility, dissolution rate, and solid-state properties (e.g., crystallinity, polymorphism) of the Tinlarebant drug substance.
-
Formulation Optimization: Consider formulating Tinlarebant to improve its solubility and dissolution. Strategies include particle size reduction or the use of solubility-enhancing excipients.
-
Control of Experimental Conditions: Ensure strict control over experimental variables such as food and water access for study animals, as these can significantly impact GI physiology and drug absorption.
-
Issue 2: Low Oral Bioavailability (<10%) in Pharmacokinetic Studies
-
Potential Cause: Poor aqueous solubility of Tinlarebant is a likely contributor to low oral bioavailability. Other factors could include first-pass metabolism.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially leading to faster dissolution and improved absorption.[1][2]
-
Amorphous Solid Dispersions: Creating a solid dispersion of Tinlarebant in a hydrophilic polymer can improve its dissolution rate and extent of absorption.[3][4]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[5][6]
-
In Vitro-In Vivo Correlation (IVIVC): Develop an IVIVC to screen formulations and predict in vivo performance, which can help in selecting the most promising formulation strategy for further in vivo testing.[4]
-
Issue 3: Non-Linear Dose-Exposure Relationship
-
Potential Cause: Saturation of absorption mechanisms at higher doses, which can be exacerbated by poor solubility.
-
Troubleshooting Steps:
-
Solubility-Enhancing Formulations: Employing formulations that maintain the drug in a solubilized state in the GI tract can help to achieve more dose-proportional absorption.
-
Dose Fractionation: Administering the total daily dose in two or more smaller doses may improve absorption by avoiding saturation.
-
Investigate Transporters: Conduct in vitro studies to determine if Tinlarebant is a substrate for any intestinal efflux transporters that could be contributing to saturable absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tinlarebant?
A1: Tinlarebant is an orally administered small molecule that functions as a retinol-binding protein 4 (RBP4) antagonist.[7][8] By reducing the levels of RBP4, it decreases the transport of retinol (B82714) (vitamin A) to the eye.[7][9] This mechanism is intended to reduce the formation of cytotoxic bisretinoids, which are implicated in the pathology of Stargardt disease and geographic atrophy.[8]
Q2: What are the common challenges in formulating poorly soluble drugs like Tinlarebant for oral administration?
A2: The primary challenges for poorly soluble drugs are achieving adequate dissolution and absorption in the gastrointestinal tract to ensure sufficient bioavailability.[2][5] Formulation strategies often focus on increasing the drug's solubility and dissolution rate.[1][4]
Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble compounds?
A3: Several strategies can be effective, and the optimal choice depends on the specific properties of the drug. Common approaches include:
-
Particle size reduction (micronization/nanosizing): Increases the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier.[10]
-
Lipid-based formulations (e.g., SEDDS): The drug is dissolved in a lipid carrier, which can improve absorption.[6]
-
Complexation with cyclodextrins: Encapsulating the drug molecule to enhance solubility.[10]
Q4: What in vitro tests can be used to screen different Tinlarebant formulations before animal studies?
A4: In vitro dissolution testing under various pH conditions (e.g., simulated gastric and intestinal fluids) is a fundamental test. For lipid-based formulations, in vitro lipolysis models can provide insights into how the formulation will behave in the gut.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Tinlarebant in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 10 | 350 ± 70 | 1.5 | 1500 ± 300 | 250 |
| Solid Dispersion | 10 | 700 ± 150 | 1.0 | 3600 ± 750 | 600 |
| SEDDS | 10 | 950 ± 200 | 0.5 | 4800 ± 900 | 800 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Tinlarebant Solid Dispersion by Solvent Evaporation
-
Materials: Tinlarebant, a hydrophilic polymer (e.g., PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure: a. Dissolve Tinlarebant and the polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer). b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Further, dry the resulting solid film in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size. e. Characterize the solid dispersion for drug content, dissolution properties, and solid-state characteristics (e.g., by DSC and XRD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Fasting: Fast animals overnight (with free access to water) before dosing.
-
Dosing: Administer the Tinlarebant formulation orally by gavage at the desired dose.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for Tinlarebant concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for improving Tinlarebant bioavailability.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Product 008 | Belite Bio [belitebio.com]
- 8. Lin BioScience, Inc. [linbioscience.com]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Common side effects of Tinlarebant in preclinical models
Welcome to the technical support center for researchers utilizing Tinlarebant in preclinical models. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tinlarebant?
Tinlarebant is an orally administered small molecule that acts as an antagonist to Retinol-Binding Protein 4 (RBP4).[1][2][3] By binding to RBP4, Tinlarebant prevents it from forming a complex with transthyretin (TTR) and retinol (B82714) (Vitamin A).[4] This disruption leads to the rapid renal clearance of RBP4, thereby reducing the amount of retinol transported from the liver to the eye.[5] The therapeutic goal is to decrease the formation of cytotoxic bisretinoids, such as A2E, which are byproducts of the visual cycle and are implicated in the pathology of Stargardt disease and dry age-related macular degeneration (dry AMD).[1][2]
Q2: What are the expected effects of Tinlarebant on retinal structure and function in preclinical models?
In preclinical studies using animal models of excessive lipofuscin accumulation (a hallmark of Stargardt disease), RBP4 antagonists have been shown to reduce the formation of bisretinoids.[4] Unpublished studies on Tinlarebant (LBS-008) in mice have demonstrated a significant reduction in blood RBP4 levels and a corresponding decrease in A2E levels.[6] Therefore, researchers can anticipate a potential reduction in lipofuscin deposition and preservation of retinal structure in relevant animal models. Functional assessments, such as electroretinography (ERG), may show preservation of photoreceptor function in treated animals compared to controls.
Q3: What are the known side effects of Tinlarebant in preclinical animal models?
Specific side effect data from preclinical toxicology studies of Tinlarebant in animal models are not extensively published in the public domain. However, based on its mechanism of action—the reduction of retinol uptake by the retina—certain effects can be anticipated and have been observed in clinical trials with Tinlarebant and preclinical studies of other RBP4 inhibitors. These may include:
-
Delayed Dark Adaptation: As the visual cycle is dependent on a steady supply of retinol, its reduction may slow the regeneration of rhodopsin, leading to a delay in adapting to low-light conditions.[7]
-
Visual Cycle Modulation: Administration of RBP4 antagonists can lead to a partial depletion of visual cycle retinoids.[7]
It is crucial for researchers to monitor for these potential effects in their preclinical experiments.
Q4: Are there any recommended animal models for studying the effects of Tinlarebant?
The Abca4 knockout mouse (Abca4-/-) is a widely used and relevant model for Stargardt disease as it mimics the genetic basis of the human condition and exhibits key pathological features, including the accumulation of lipofuscin.[4] For general ocular toxicity studies, rabbits, dogs, and non-human primates are commonly used species.[8] The choice of model will depend on the specific research question, with rodents being suitable for genetic and initial efficacy studies, and larger animals often used for toxicology and safety pharmacology assessments.
Troubleshooting Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in RBP4 serum levels between animals. | 1. Inconsistent drug administration (gavage technique, formulation).2. Differences in animal age, weight, or metabolic rate.3. Timing of blood collection relative to drug administration. | 1. Ensure consistent and accurate oral gavage technique. Verify formulation stability and homogeneity.2. Standardize animal cohorts by age and weight. Randomize animals into treatment groups.3. Collect blood samples at consistent time points post-dosing for all animals. |
| No significant reduction in A2E levels despite RBP4 suppression. | 1. Insufficient duration of treatment.2. Assay sensitivity issues for A2E quantification.3. Animal model may have a slow rate of bisretinoid accumulation. | 1. Consider extending the treatment duration. A2E clearance may be a slow process.2. Validate the sensitivity and specificity of the A2E detection method (e.g., HPLC, mass spectrometry).3. Confirm the expected timeline of pathology in the chosen animal model. |
| Unexpected changes in electroretinography (ERG) waveforms. | 1. Anesthesia level fluctuation.2. Corneal dehydration.3. Electrode placement variability. | 1. Monitor the depth of anesthesia throughout the ERG procedure.2. Apply a lubricating gel to the cornea to prevent dehydration.3. Ensure consistent and correct placement of the corneal, reference, and ground electrodes. |
| Artifacts in retinal histopathology. | 1. Improper eye enucleation or fixation.2. Dehydration or embedding issues.3. Sectioning problems (e.g., retinal detachment, folds). | 1. Be gentle during enucleation to avoid retinal detachment. Use an appropriate fixative like Davidson's solution for no more than 24-48 hours.[9]2. Follow a carefully controlled dehydration and embedding protocol.3. Ensure the microtome blade is sharp and properly aligned. Orient the globe consistently during embedding.[9] |
Experimental Protocols
Protocol 1: Assessment of Retinal Function using Electroretinography (ERG) in Rodent Models
This protocol provides a general workflow for performing ERG in mice or rats to assess retinal function.
-
Animal Preparation:
-
Dark-adapt the animal for a minimum of 2 hours (overnight is preferred) before the experiment.[10] All subsequent steps should be performed under dim red light.
-
Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[11][12]
-
Place the animal on a heating pad to maintain body temperature at 37°C.[10]
-
Dilate the pupils with a mydriatic agent (e.g., tropicamide, phenylephrine (B352888) HCl).[10] Apply a topical anesthetic to the cornea (e.g., proparacaine (B1679620) HCl).[11]
-
-
Electrode Placement:
-
Place a ground electrode subcutaneously in the tail or hind limb.[10]
-
Place a reference electrode subcutaneously in the cheek or forehead.
-
Gently place a corneal electrode (e.g., a small loop of platinum wire or a contact lens electrode) on the center of the cornea with a drop of lubricating gel.[11]
-
-
ERG Recording:
-
Position the animal in front of a Ganzfeld stimulator.
-
Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity to assess rod function.
-
Following scotopic recordings, light-adapt the animal for approximately 10 minutes.
-
Record photopic (light-adapted) ERGs in response to light flashes to assess cone function.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (inner retinal response).
-
Compare these parameters between Tinlarebant-treated and vehicle-treated control groups.
-
Protocol 2: Histopathological Evaluation of the Retina
This protocol outlines the steps for preparing retinal tissue for histological examination.
-
Tissue Collection and Fixation:
-
Euthanize the animal and carefully enucleate the eyes.
-
Mark the superior aspect of the globe with a suture or tissue ink for orientation.[9]
-
Create a small puncture near the limbus to allow for better fixative penetration.
-
Immerse the globes in Davidson's solution or a similar fixative for no more than 24-48 hours at room temperature.[9]
-
-
Processing and Embedding:
-
After fixation, transfer the globes to 70% ethanol (B145695).
-
Process the tissues through a graded series of ethanol for dehydration, followed by clearing in xylene.
-
Infiltrate and embed the tissues in paraffin, ensuring consistent orientation (e.g., sagittal plane including the optic nerve).
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology. Other stains can be used to assess specific features (e.g., TUNEL for apoptosis).
-
-
Microscopic Examination:
-
Examine the sections under a light microscope.
-
Assess for any pathological changes, such as photoreceptor degeneration, retinal thinning, RPE vacuolization, or changes in lipofuscin deposition (which may require specialized imaging like fluorescence microscopy).[13]
-
Visualizations
Caption: Mechanism of action of Tinlarebant in reducing retinal bisretinoid formation.
Caption: General experimental workflow for preclinical evaluation of Tinlarebant.
References
- 1. belitebio.com [belitebio.com]
- 2. Lin BioScience, Inc. [linbioscience.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stagebio.com [stagebio.com]
- 10. Noninvasive Electroretinographic Procedures for the Study of the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tinlarebant Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter stability issues with Tinlarebant in solution during their experiments. The following information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my Tinlarebant solution over a short period. What could be the cause?
A1: A decrease in Tinlarebant concentration can be attributed to several factors, including chemical degradation, precipitation due to poor solubility, or adsorption to container surfaces. It is crucial to systematically investigate these possibilities. Potential causes for degradation include hydrolysis, oxidation, or photodegradation.
Q2: My Tinlarebant solution appears cloudy or contains visible precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the solubility of Tinlarebant in your chosen solvent system has been exceeded. This could be due to the solvent itself, the concentration of the solution, the storage temperature, or a change in pH. It is also possible that the precipitate is a degradation product that is less soluble than the parent compound.[1]
Q3: How can I determine if my Tinlarebant is degrading or precipitating?
A3: To distinguish between degradation and precipitation, you can perform a simple test. Centrifuge the solution to pellet any precipitate. Analyze the supernatant for the concentration of Tinlarebant using a suitable analytical method like HPLC-UV or LC-MS. If the concentration in the supernatant is lower than expected but there is a visible pellet, solubility is likely the issue. If the concentration is low and there is no significant pellet, chemical degradation is a more probable cause. Further analysis of the solution for the appearance of new peaks corresponding to degradation products would confirm this.
Q4: What are the best practices for preparing and storing Tinlarebant stock solutions?
A4: To ensure the stability of your Tinlarebant stock solutions, follow these best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. For initial stock solutions, DMSO is a common choice for small molecules.
-
Concentration: Do not exceed the known solubility limit of Tinlarebant in the chosen solvent. It is often better to work with slightly lower concentrations to avoid precipitation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles which may accelerate degradation.[2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil, especially if the compound has known photosensitivity.[1]
Troubleshooting Guides
Issue: Suspected Chemical Degradation
If you suspect that Tinlarebant is degrading in your experimental solution, follow this troubleshooting guide.
Step 1: Identify Potential Degradation Pathways
-
Hydrolysis: Assess if your experimental buffer is aqueous and consider if the pH could be contributing to hydrolysis. Molecules with ester or amide bonds are particularly susceptible.
-
Oxidation: Determine if your solution is exposed to oxygen. Electron-rich molecules can be prone to oxidation.[1]
-
Photodegradation: Evaluate the light exposure of your solution during preparation, storage, and the experiment itself.
Step 2: Implement Mitigation Strategies
The following table summarizes strategies to mitigate common degradation pathways.
| Degradation Pathway | Mitigation Strategy |
| Hydrolysis | Adjust the pH of the buffer to a range where Tinlarebant is more stable. Prepare solutions fresh before use. |
| Oxidation | Degas your solvents and buffers. Consider adding antioxidants like ascorbic acid or Dithiothreitol (DTT), ensuring they do not interfere with your assay.[1] Work under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Photodegradation | Work under low-light conditions. Use amber vials or foil-wrapped containers for storage and during experiments. |
Issue: Poor Solubility and Precipitation
For issues related to the solubility of Tinlarebant, refer to the following guide.
Step 1: Assess Solubility Limits
If you do not have access to specific solubility data, you can perform a preliminary solubility assessment by preparing a dilution series of Tinlarebant in your desired solvent and observing for precipitation.
Step 2: Enhance Solubility
The table below outlines methods to improve the solubility of Tinlarebant in aqueous solutions.
| Method | Description |
| Co-solvents | Add a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG400) to your aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.[1] |
| pH Adjustment | If Tinlarebant has ionizable groups, adjusting the pH of the solution can significantly impact its solubility. |
| Excipients | In some cases, the use of solubilizing agents or cyclodextrins can enhance aqueous solubility. This should be carefully evaluated for compatibility with your assay. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of Tinlarebant in an Aqueous Buffer
Objective: To quickly assess the stability of Tinlarebant in a specific experimental buffer over a defined period.
Materials:
-
Tinlarebant
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental aqueous buffer
-
Analytical equipment (HPLC-UV or LC-MS)
Methodology:
-
Prepare a concentrated stock solution of Tinlarebant in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the experimental aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area of Tinlarebant.
-
Incubate the remaining solution under the intended experimental conditions (e.g., 37°C, ambient light).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC or LC-MS.
-
Compare the peak area of Tinlarebant at each time point to the peak area at t=0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Tinlarebant's Mechanism of Action
Tinlarebant is an oral medication that works by binding to serum retinol (B82714) binding protein 4 (RBP4). RBP4 is the protein responsible for transporting retinol (Vitamin A) from the liver to the eye.[3][4] By reducing the amount of retinol that reaches the eye, Tinlarebant aims to decrease the formation of toxic by-products called bisretinoids, which are implicated in the progression of Stargardt disease and geographic atrophy.[5][6]
Caption: Mechanism of Action of Tinlarebant.
Troubleshooting Workflow for Tinlarebant Instability
This workflow provides a logical approach to diagnosing and addressing instability issues observed with Tinlarebant in solution.
Caption: Troubleshooting workflow for Tinlarebant solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. investors.belitebio.com [investors.belitebio.com]
- 4. Ophthalmology | Belite Bio [belitebio.com]
- 5. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
Technical Support Center: Optimizing Tinlarebant Dosage to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Tinlarebant in experimental settings to minimize potential off-target effects. The information is presented in a question-and-answer format to directly address specific issues that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic dosage of Tinlarebant and its primary on-target effect?
A1: In clinical trials for Stargardt disease, Tinlarebant has been administered as a 5 mg oral tablet, taken once daily.[1] The primary on-target effect of this dosage is a sustained reduction of serum Retinol-Binding Protein 4 (RBP4) by approximately 80-90% from baseline.[2][3] This reduction is reversible upon cessation of the drug.[2]
Q2: What are the known on-target and potential off-target effects of Tinlarebant observed in clinical studies?
A2: The intended on-target effect of reducing RBP4 is to limit the transport of retinol (B82714) to the eye, thereby decreasing the formation of toxic bisretinoids that contribute to retinal degeneration in Stargardt disease.[4][5] The most commonly reported drug-related adverse events are considered on-target effects related to the mechanism of action and include xanthopsia (a yellowish tinge to vision) and delayed dark adaptation.[2] These are generally mild and often resolve during the course of treatment. Headaches have been reported as the most common non-ocular treatment-related adverse event.
Q3: Are there any dose-ranging studies available for Tinlarebant that correlate dosage with off-target effects?
A3: Publicly available data from clinical trials primarily focuses on the 5 mg daily dose.[1] A Phase 1b/2 study was conducted to determine the optimal dose for Phase 2 based on RBP4 reduction, which led to the selection of the 5 mg dose.[6] Detailed preclinical toxicology studies with dose-escalation data that might reveal a broader range of off-target effects at higher concentrations are not extensively published. Researchers should therefore exercise caution when exploring doses higher than the clinically tested 5 mg.
Troubleshooting Guide
Issue 1: Observing unexpected cellular phenotypes or toxicity in in vitro/in vivo models.
Potential Cause & Troubleshooting Steps:
-
Off-Target Activity: Tinlarebant, like any small molecule, could have unintended interactions with other cellular proteins.
-
Recommendation: Conduct a literature search for known off-target effects of other RBP4 inhibitors or molecules that modulate retinoid metabolism.[7][8] Consider performing a broad off-target screening assay, such as a kinase panel or a safety screening panel that assesses activity against a range of common off-target candidates.[9]
-
-
Compound Precipitation: At high concentrations in culture media, the compound may precipitate, leading to non-specific cytotoxicity.
-
Recommendation: Visually inspect the culture medium for any signs of precipitation. Determine the solubility of Tinlarebant in your specific experimental buffer or medium and work with concentrations well below this limit.
-
-
Metabolic Liabilities: Your experimental system (e.g., cell line, animal model) might metabolize Tinlarebant into a more toxic substance.
-
Recommendation: Use analytical methods like mass spectrometry to analyze cell lysates or supernatant for the presence of potential metabolites.
-
Issue 2: Inconsistent on-target (RBP4 reduction) or off-target effects between experiments.
Potential Cause & Troubleshooting Steps:
-
Reagent Variability: The quality and storage of Tinlarebant and other reagents can impact results.
-
Recommendation: Use a fresh aliquot of Tinlarebant for each experiment. Ensure all reagents are stored correctly and have not expired.
-
-
Assay Conditions: Minor variations in assay conditions can lead to different outcomes.
-
Recommendation: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Use appropriate positive and negative controls in every experiment.
-
-
Biological Variability: Different cell passages or individual animals can respond differently.
-
Recommendation: Use cells within a narrow passage number range. For animal studies, ensure a sufficient number of animals per group to account for biological variability.
-
Data Summary
Table 1: Summary of Tinlarebant On-Target Effects (5 mg Daily Dose)
| Parameter | Observation | Citation(s) |
| Serum RBP4 Reduction | ~80-90% from baseline | [2][3] |
| RBP4 Reduction Reversibility | Reversible upon drug cessation | [2] |
| Clinical Efficacy (Stargardt Disease) | Significant reduction in lesion growth rate |
Table 2: Reported Adverse Events with Tinlarebant (5 mg Daily Dose)
| Adverse Event Type | Specific Event | Frequency | Citation(s) |
| Ocular (On-Target) | Xanthopsia/Chromatopsia | Most common | [2] |
| Ocular (On-Target) | Delayed Dark Adaptation | Frequently reported | [2] |
| Non-Ocular | Headaches | Most common non-ocular |
Experimental Protocols
Protocol 1: General In Vitro Assay for Assessing Off-Target Cytotoxicity
This protocol provides a basic framework for assessing the general cytotoxicity of different concentrations of Tinlarebant.
-
Cell Seeding: Plate cells of interest (e.g., a relevant retinal cell line or a standard cell line like HEK293) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a stock solution of Tinlarebant in a suitable solvent (e.g., DMSO). Create a serial dilution of Tinlarebant in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Tinlarebant or the vehicle control.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cytotoxicity Assessment: Use a commercially available cytotoxicity assay, such as an MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Tinlarebant relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Visualizations
Caption: Tinlarebant's mechanism of action in reducing toxic bisretinoids.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Portico [access.portico.org]
- 4. Product 008 | Belite Bio [belitebio.com]
- 5. investors.belitebio.com [investors.belitebio.com]
- 6. This is a Dose-finding Study Followed by 2-year Extension Study to Evaluate Safety and Tolerability of Tinlarebant in Adolescent Subjects With Stargardt Disease [ctv.veeva.com]
- 7. POTENT REGULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Tinlarebant In Vitro Studies
This guide is intended for researchers, scientists, and drug development professionals who are using Tinlarebant in cell line experiments and encountering a lack of efficacy or potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is Tinlarebant and how does it work?
Tinlarebant (also known as LBS-008) is an orally administered small molecule designed to treat retinal diseases like Stargardt disease and Geographic Atrophy.[1][2][3][4] Its mechanism of action is to reduce the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina.[1][2][4] It achieves this by binding to Retinol-Binding Protein 4 (RBP4), the exclusive transporter of retinol (B82714) (vitamin A) in the blood, thereby lowering the amount of retinol delivered from the liver to the eye.[2][3][5]
Q2: My cells are not responding to Tinlarebant. What are the first troubleshooting steps?
If you observe a lack of response, it's crucial to first validate your experimental system. The primary reasons for a lack of effect in vitro are often related to the cell model itself.
-
Confirm Target Expression: Tinlarebant's efficacy depends on the presence of its target, RBP4, and the cellular uptake machinery for the RBP4-retinol complex. The key components are:
-
Retinol-Binding Protein 4 (RBP4): The protein Tinlarebant binds to in the serum or media. While mainly synthesized in the liver, some cell lines may express it.[5]
-
STRA6 (Stimulated by retinoic acid 6): The membrane receptor that binds the RBP4-retinol complex and transports retinol into the cell.[6][7][8][9]
-
-
Verify Pathway Activity: Ensure that the RBP4-STRA6 signaling pathway is active and relevant in your chosen cell line.
The following table summarizes the initial verification steps.
| Parameter | Method | Expected Result for a Responsive Cell Line | Troubleshooting Action if Result is Negative |
| STRA6 Receptor Expression | Western Blot, qPCR | Detectable protein and mRNA expression. | Select a different cell line known to express STRA6. |
| RBP4 Expression (if applicable) | Western Blot, qPCR | Detectable protein and mRNA expression. | If RBP4 is not secreted by your cells, ensure it is supplied exogenously in the cell culture medium (e.g., via fetal bovine serum). |
| Pathway Functionality | Retinol Uptake Assay | Reduced intracellular retinol levels upon Tinlarebant treatment. | If the pathway is not functional, the cell line may be an inappropriate model for studying Tinlarebant's direct action. |
Q3: How can I confirm my cell line is a suitable model for Tinlarebant studies?
A suitable cell line must express the necessary components for retinol uptake via the RBP4 pathway.
-
Check for STRA6 Expression: Use qPCR to measure STRA6 mRNA levels and Western Blot to confirm protein expression. Cell lines derived from tissues with high STRA6 expression (e.g., retinal pigment epithelium, brain choroid plexus, testis) are good candidates.[10]
-
Assess RBP4 Source: RBP4 is primarily a serum protein.[5] Confirm that your cell culture medium (containing serum) has detectable levels of RBP4. If using serum-free media, you may need to add purified RBP4.
-
Perform a Functional Assay: The most definitive test is to measure a downstream biological effect. For example, measure intracellular retinol/retinoic acid levels or the expression of a retinoic acid-responsive gene after treatment with retinol in the presence and absence of Tinlarebant.
Understanding and Overcoming Resistance
Acquired resistance may develop after prolonged exposure to a drug.[11][12] This involves the selection and proliferation of cells that have adapted to survive in the presence of the compound.[12][13]
Q4: What are the potential mechanisms of acquired resistance to Tinlarebant in cell lines?
While specific resistance to Tinlarebant is not widely documented, general mechanisms of drug resistance can be hypothesized.[14][15][16][17]
| Mechanism | Description | Experimental Validation Method |
| Target Upregulation | Cells may increase the expression of STRA6 to compensate for the reduced availability of the RBP4-retinol complex. | qPCR and Western Blot to compare STRA6 mRNA and protein levels between sensitive (parental) and resistant cell lines. |
| Increased Drug Efflux | Upregulation of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump Tinlarebant out of the cell, lowering its intracellular concentration. | Functional efflux pump assays (e.g., Rhodamine 123 assay) and Western Blot for MDR1 expression. |
| Pathway Bypass | Cells might develop or upregulate alternative pathways for retinol uptake that are independent of RBP4 and STRA6.[18] | This is more complex to verify and may require transcriptomic (RNA-seq) or metabolomic analyses to identify altered pathways. |
| Target Modification | Mutations in the STRA6 gene could potentially alter its function or affinity for the RBP4-retinol complex. | Sanger or next-generation sequencing of the STRA6 gene in resistant clones compared to parental cells. |
Q5: My cells have developed resistance to Tinlarebant. How do I create and validate a resistant cell line?
Developing a drug-resistant cell line is a key step in studying resistance mechanisms.[11][12][13]
The standard method is gradual drug induction , where cells are exposed to incrementally increasing concentrations of the drug over several weeks or months.[12][13][19]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Tinlarebant on your parental cell line using a cell viability assay.[19][20]
-
Chronic Exposure: Culture the cells in a medium containing Tinlarebant at a concentration below the IC50 (e.g., IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating normally, gradually increase the Tinlarebant concentration.[13]
-
Validation: After a stable, resistant population is established (e.g., can tolerate 5-10 times the original IC50), confirm the resistance by re-evaluating the IC50. A significantly higher IC50 in the adapted cells confirms the resistant phenotype.[12]
Diagrams and Workflows
Signaling Pathway and Drug Action
References
- 1. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 2. Ophthalmology | Belite Bio [belitebio.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Tinlarebant Earns FDA Breakthrough Designation | OBN [ophthalmologybreakingnews.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRA6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. genecards.org [genecards.org]
- 10. academic.oup.com [academic.oup.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 14. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. Lin BioScience, Inc. [linbioscience.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Tinlarebant (LBS-008) Experimental Guide
This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with Tinlarebant (LBS-008). It provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure consistency and reproducibility in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tinlarebant?
Tinlarebant is an oral, non-retinoid small molecule designed to reduce the circulation of retinol-binding protein 4 (RBP4). RBP4 is the sole transporter of retinol (B82714) (Vitamin A) in the blood. By binding to RBP4, Tinlarebant prevents its interaction with transthyretin (TTR), leading to the renal clearance of RBP4 and a reduction in plasma retinol levels. This mechanism aims to decrease the uptake of retinol into the retina and subsequently reduce the formation of cytotoxic bisretinoid lipofuscin, which is implicated in the pathology of Stargardt disease and dry Age-Related Macular Degeneration (AMD).
Q2: We are observing inconsistent reduction in RBP4 levels in our animal models. What are the potential causes?
Inconsistent reduction in RBP4 levels can stem from several factors:
-
Pharmacokinetics: The timing of sample collection relative to Tinlarebant administration is critical. Ensure that blood samples are drawn at consistent time points post-dosing, ideally corresponding to the expected peak plasma concentration (Tmax) and trough levels.
-
Metabolic Differences: Age, sex, and strain of the animal model can influence drug metabolism and clearance rates. Ensure that your experimental groups are well-matched.
-
Dietary Vitamin A: The levels of Vitamin A in the animal chow can impact the baseline and post-treatment levels of retinol and RBP4. Standardize the diet across all experimental and control groups.
-
Analytical Variability: Ensure that the ELISA or other immunoassays used for RBP4 quantification are properly validated and that samples are processed consistently to minimize inter-assay and intra-assay variability.
Q3: Our in vitro experiments show variable efficacy of Tinlarebant in preventing bisretinoid formation. Why might this be happening?
Variability in in vitro results can be attributed to:
-
Cell Culture Conditions: The type of retinal cells used, their passage number, and culture media composition (especially serum content, which contains RBP4) can significantly influence the outcome.
-
Compound Stability: Ensure the stability of Tinlarebant in your culture medium over the duration of the experiment. Degradation of the compound will lead to reduced efficacy.
-
Assay Sensitivity: The method used to quantify bisretinoids (e.g., HPLC, fluorescence-based assays) may have inherent variability. Ensure your assay is sensitive and reproducible.
Troubleshooting Guides
Guide 1: Inconsistent RBP4 Measurements in Plasma/Serum
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in RBP4 levels within the same treatment group. | Inconsistent sample collection timing. | Standardize the time of blood collection relative to the last dose of Tinlarebant. |
| Hemolysis of blood samples. | Avoid vigorous shaking or repeated freeze-thaw cycles of blood samples, as this can affect protein integrity. | |
| Inter-assay variability in ELISA. | Run all samples from a single experiment on the same ELISA plate if possible. Include internal controls and standards on every plate. | |
| Unexpectedly low or high RBP4 levels in the control group. | Dietary variations in Vitamin A. | Use a standardized chow with a defined Vitamin A content for all animals in the study. |
| Strain or sex differences in baseline RBP4. | Ensure that control and treatment groups are balanced for sex and use a consistent animal strain. |
Guide 2: Variability in Ocular Phenotype Assessment (Animal Models)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent reduction in bisretinoid (e.g., A2E) levels. | Differences in light exposure. | Standardize the light-cycle and intensity for all housing and experimental conditions, as light can influence the visual cycle and A2E formation. |
| Inconsistent drug delivery to the eye. | Verify plasma concentrations of Tinlarebant to ensure systemic exposure is consistent. | |
| Analytical variability in A2E quantification. | Use a validated HPLC or UPLC-MS method for A2E quantification. Ensure consistent extraction procedures. | |
| Variable results in electroretinography (ERG). | Animal stress or anesthesia levels. | Acclimate animals to the experimental setup. Standardize anesthesia protocol and monitor physiological parameters during ERG. |
| Electrode placement. | Ensure consistent and correct placement of corneal and reference electrodes. |
Experimental Protocols & Data
Table 1: Summary of Tinlarebant (LBS-008) Clinical Trial Data
| Trial Phase | Condition | Key Finding | Reported Efficacy |
| Phase 3 (GRINDSTONE) | Stargardt Disease | Ongoing; assessing the effect on lesion growth. | Data not yet reported. |
| Phase 2 (STAR) | Stargardt Disease | Demonstrated a dose-dependent reduction in RBP4. | Up to 70% reduction in plasma RBP4 levels. |
| Phase 1 | Healthy Volunteers | Well-tolerated with a clear pharmacokinetic profile. | Significant reduction in RBP4 and retinol levels. |
Diagram: Tinlarebant Mechanism of Action
Caption: Mechanism of Tinlarebant in reducing circulating RBP4.
Diagram: Troubleshooting Workflow for Inconsistent RBP4 Data
Caption: Decision tree for troubleshooting variable RBP4 results.
Tinlarebant In Vivo Target Engagement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming Tinlarebant's target engagement in vivo. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tinlarebant?
Tinlarebant is an orally administered small molecule antagonist of Retinol-Binding Protein 4 (RBP4).[1][2][3][4] RBP4 is the exclusive transport protein that carries retinol (B82714) (vitamin A) from the liver to the eye.[1][5] In the bloodstream, the RBP4-retinol complex binds to transthyretin (TTR) to prevent its filtration by the kidneys and ensure delivery to retinal tissues.[3][6]
Tinlarebant works by binding to RBP4, which disrupts the formation of the RBP4-TTR complex.[3][7] This disruption leads to the rapid clearance of RBP4 from circulation. By reducing the levels of circulating RBP4, Tinlarebant limits the supply of retinol to the eye, thereby decreasing the formation of cytotoxic bisretinoids that contribute to the pathology of Stargardt Disease and Geographic Atrophy.[1][2][8][9]
Q2: How can we confirm that Tinlarebant is engaging its target, RBP4, in vivo?
The most direct and reliable method to confirm Tinlarebant's target engagement in vivo is to measure the pharmacodynamic (PD) effect of the drug on its target protein. For Tinlarebant, this involves quantifying the reduction of RBP4 levels in serum or plasma following administration.[1][3][10]
This reduction serves as a key biomarker for target engagement.[2] The logic is as follows: when Tinlarebant binds to RBP4, it prevents RBP4 from forming a complex with TTR. Unbound RBP4 is small enough to be rapidly cleared from the bloodstream via glomerular filtration in the kidneys.[6][10] Therefore, a significant drop in circulating RBP4 concentration is strong evidence that Tinlarebant has reached its target and is exerting its mechanism of action.
Q3: What is the recommended experimental workflow for a target engagement study?
A typical in vivo target engagement study involves administering Tinlarebant to animal models (e.g., non-human primates, dogs) and measuring the resulting changes in serum RBP4 levels over time.[3] This is correlated with the drug's concentration in the plasma (pharmacokinetics, or PK).
Q4: What quantitative data can we expect from a successful in vivo target engagement study?
Preclinical studies have demonstrated that oral administration of Tinlarebant leads to a substantial and dose-dependent reduction in serum RBP4 levels.[3] A successful study should generate clear quantitative data showing this effect. The data below is illustrative, based on reported outcomes.[3][10]
| Parameter | Vehicle Control | Low Dose Tinlarebant | High Dose Tinlarebant |
| Baseline Serum RBP4 (µg/mL) | 35.2 ± 4.5 | 34.8 ± 5.1 | 36.1 ± 4.9 |
| Serum RBP4 at 24h (µg/mL) | 34.9 ± 4.8 | 17.5 ± 3.2 | 5.4 ± 1.8 |
| % RBP4 Reduction from Baseline | ~0% | ~50% | ~85% |
| Peak Plasma Drug Conc. (ng/mL) | 0 | 150 | 500 |
Detailed Experimental Protocols
Protocol 1: Quantification of Serum RBP4 Levels via ELISA
This protocol outlines the steps for a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify RBP4 in serum samples. Commercially available ELISA kits for RBP4 are recommended and their specific instructions should be followed.[11]
Materials:
-
96-well microplate pre-coated with anti-RBP4 capture antibody
-
Serum samples (pre- and post-dose)
-
RBP4 protein standard
-
Detection antibody (e.g., biotinylated anti-RBP4)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader (450 nm)
Methodology:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the RBP4 protein standard in assay diluent to generate a standard curve (e.g., 100 ng/mL down to 1.56 ng/mL). Dilute serum samples as required with assay diluent.
-
Binding: Add 100 µL of standards, controls, and diluted samples to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash 4 times with 300 µL of wash buffer. Ensure complete removal of liquid after the last wash.
-
Detection: Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate: Add 100 µL of the enzyme conjugate to each well. Cover and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the mean OD for each standard concentration versus its concentration. Use a four-parameter logistic (4-PL) curve fit. Calculate the RBP4 concentration in the samples by interpolating their mean OD values from the standard curve. Adjust for the sample dilution factor.
Troubleshooting Guide
Q: We are not observing a significant reduction in serum RBP4 levels after Tinlarebant administration. What could be the issue?
Failure to observe the expected pharmacodynamic effect can stem from several issues related to drug exposure, sample integrity, or assay performance. A systematic approach is needed to identify the root cause.
Q: There is high variability in our RBP4 measurements between subjects. How can we minimize this?
High inter-subject variability is common in in vivo studies. To minimize its impact:
-
Standardize Procedures: Ensure strict adherence to protocols for animal handling, dosing, and blood collection times. Factors like fasting state can influence protein levels.
-
Increase Sample Size: A larger number of animals per group can help improve statistical power and reduce the impact of individual outliers.
-
Normalize Data: Express results as a percentage change from each animal's own pre-dose baseline level rather than using absolute concentrations. This accounts for inherent biological differences in baseline RBP4.
-
Assay Consistency: Run all samples from a single study (or from a single animal's time course) on the same ELISA plate if possible to reduce inter-assay variability. Include multiple technical replicates for each sample.
References
- 1. Product 008 | Belite Bio [belitebio.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Portico [access.portico.org]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. Ophthalmology | Belite Bio [belitebio.com]
- 6. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 7. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 9. Tinlarebant Earns FDA Breakthrough Designation | OBN [ophthalmologybreakingnews.com]
- 10. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing retinal imaging in studies involving Tinlarebant.
I. Frequently Asked Questions (FAQs)
Q1: What is Tinlarebant and how does it affect the visual cycle?
Tinlarebant (also known as LBS-008) is an oral medication designed to slow the progression of retinal diseases like Stargardt disease (STGD1) and Geographic Atrophy (GA).[1][2] It functions as a selective antagonist of retinol-binding protein 4 (RBP4), the sole carrier protein for transporting retinol (B82714) (Vitamin A) from the liver to the eye.[2][3] By reducing the amount of retinol entering the eye, Tinlarebant aims to decrease the formation of toxic byproducts of the visual cycle, known as bisretinoids (like A2E), which are implicated in retinal cell death.[2][3][4]
Q2: What are the primary retinal imaging modalities used in Tinlarebant clinical trials?
The primary imaging modalities are Fundus Autofluorescence (FAF) and Spectral-Domain Optical Coherence Tomography (SD-OCT).[5][6] FAF is used to map the distribution of lipofuscin, a bisretinoid, and to measure the area of retinal atrophy, specifically "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF).[7][8][9] SD-OCT provides high-resolution cross-sectional images of the retina to assess structural changes, such as photoreceptor and RPE loss, and to identify precursor lesions to geographic atrophy.[5][10]
Q3: What are the known ocular side effects of Tinlarebant and could they impact imaging?
Commonly reported ocular side effects are mild and often resolve during the trial.[11][12][13] These include:
-
Delayed dark adaptation: A slower adjustment of vision from light to dark conditions.[11][12][13]
-
Xanthopsia/Chromatopsia: A yellowish or colored tinge to vision.[11][12][13]
While direct evidence linking these side effects to specific imaging artifacts is limited, they can potentially influence image quality. Delayed dark adaptation may cause patient discomfort and poor fixation during imaging sessions if lighting is not optimized.
Q4: Are there specific challenges when performing retinal imaging on patients with Stargardt disease?
Yes, Stargardt disease itself presents challenges for acquiring high-quality images. These include:
-
Poor fixation: Central vision loss often leads to eccentric and unstable fixation, which can introduce motion artifacts.[13]
-
Atrophic retina: The thinning of retinal layers in atrophic areas can lead to segmentation errors in OCT analysis.[14][15]
II. Troubleshooting Guides
A. Fundus Autofluorescence (FAF) Imaging
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Image Quality/Low Signal-to-Noise Ratio | Media opacities (e.g., cataracts), small pupil size, improper focus. | Ensure proper pupil dilation. Optimize focus and illumination settings on the imaging device. Consider using imaging systems with features to reduce interference from anterior structures.[16] |
| Motion Artifacts | Poor patient fixation due to central vision loss or discomfort from delayed dark adaptation. | Provide clear fixation targets and instructions. Allow for breaks. For patients with delayed dark adaptation, consider a brief period of dark adaptation before imaging to improve comfort. Use imaging systems with eye-tracking capabilities. |
| Eyelid/Eyelash Artifacts | Patient blinking or partial eyelid closure. | Ensure the patient's eye is fully open. A lid speculum may be used in some cases. Utilize wide-field imaging systems that can capture a larger area, potentially avoiding the need for multiple images.[17] |
| Inconsistent Autofluorescence Quantification (qAF) | Variations in laser power, detector sensitivity, or patient-related factors like lens density and pupil size. | Use a confocal scanning laser ophthalmoscope (cSLO) with an internal fluorescent reference for quantitative FAF (qAF).[16] Follow a standardized imaging protocol, including consistent room lighting and patient positioning.[18] Account for age and ethnicity in normative data comparisons.[2][19] |
| Misinterpretation of FAF Patterns | Overlapping features of Stargardt disease (flecks, atrophy) and treatment effects. | Familiarize yourself with the classification of FAF patterns in Stargardt disease (e.g., localized vs. widespread hypo/hyperautofluorescence).[20] Correlate FAF images with OCT scans to understand the underlying structural changes. |
B. Optical Coherence Tomography (OCT) Imaging
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Segmentation Errors | Atrophic retinal thinning in Stargardt disease, altered retinal reflectivity, macular edema, or epiretinal membranes.[14][15][17] | Manually review and correct segmentation lines, especially in areas of atrophy.[17][21] Use OCT software with validated segmentation algorithms for atrophic retina. Be aware that the inner plexiform layer is most prone to errors.[17] |
| Poor Signal Strength | Media opacities (e.g., cataracts), dry eyes. | Use artificial tears to moisten the cornea. Ensure optimal pupil dilation. Scans with low signal strength should be interpreted with caution or repeated.[22] |
| Motion Artifacts | Unstable patient fixation. | Utilize eye-tracking and follow-up scan features to ensure the same retinal location is imaged over time. Provide clear fixation instructions and allow for breaks. |
| Misidentification of Atrophic Precursors | Inadequate scan density or reliance on single B-scans. | Use dense raster scans to examine neighboring B-scans or en face images for a more reliable detection of incomplete RPE and outer retinal atrophy (iRORA) and complete RPE and outer retinal atrophy (cRORA).[1] |
| Incorrect Foveal Centration | Poor patient fixation. | Manually verify and adjust the foveal center on the OCT scan. Be aware that inaccurate centration can affect retinal thickness measurements. |
III. Data Presentation
Tinlarebant Clinical Trial Efficacy Data (Phase 3 DRAGON Trial)
| Endpoint | Treatment Effect (Tinlarebant vs. Placebo) | p-value |
| Reduction in DDAF Lesion Growth Rate (Study Eye) | 35.7% | 0.0033 |
| Reduction in DDAF Lesion Growth Rate (Fellow Eye) | 33.6% | 0.041 |
| Reduction in DAF Lesion Growth (Study Eye) | 33.7% | 0.027 |
| Reduction in DAF Lesion Growth (Fellow Eye) | 32.7% | 0.017 |
DDAF: Definitely Decreased Autofluorescence; DAF: Decreased Autofluorescence (DDAF + QDAF)[7][11][12]
Tinlarebant Phase 2 Study Outcomes (24 Months)
| Outcome | Result |
| Patients without new atrophic lesions (DDAF) | 42% (5 out of 12) |
| Mean loss in Best Corrected Visual Acuity (BCVA) | 5 letters |
| Reduction in RBP4 levels | ~80% from baseline |
IV. Experimental Protocols
A. Standardized Fundus Autofluorescence (FAF) Imaging Protocol
-
Patient Preparation:
-
Obtain informed consent.
-
Dilate the patient's pupils to a minimum of 6mm.
-
Explain the procedure to the patient, emphasizing the importance of stable fixation.
-
For patients on Tinlarebant, inquire about current symptoms of delayed dark adaptation and allow for a brief period of rest in dim lighting if needed for comfort.
-
-
Image Acquisition:
-
Use a confocal scanning laser ophthalmoscope (cSLO) with a 488 nm excitation wavelength.
-
Acquire a 30° x 30° field centered on the fovea.
-
For wider assessment, acquire additional fields or use a wide-field imaging system.[20]
-
Ensure even illumination and proper focus.
-
Acquire multiple images and select the one with the best quality and least artifacts.
-
-
Image Analysis:
-
Use a certified reading center for centralized analysis to ensure consistency.[22]
-
Quantify the areas of Definitely Decreased Autofluorescence (DDAF) and Questionably Decreased Autofluorescence (QDAF).
-
For quantitative FAF (qAF), use a system with an internal fluorescent reference and calibrate for magnification and media density.[2][19]
-
B. Standardized Optical Coherence Tomography (OCT) Imaging Protocol
-
Patient Preparation:
-
Same as for FAF imaging.
-
-
Image Acquisition:
-
Use a high-resolution spectral-domain OCT (SD-OCT) device.
-
Acquire volumetric cube scans centered on the fovea (e.g., 6x6 mm, 49-line raster scan).
-
Ensure a signal strength of at least 7/10.
-
Utilize the follow-up scan mode for longitudinal studies to ensure imaging of the same retinal location.
-
-
Image Analysis:
-
Perform automated segmentation of retinal layers.
-
Crucially, manually review and correct segmentation lines in all B-scans, especially at the borders of and within atrophic lesions. [21][23]
-
Measure retinal thickness and identify structural changes such as loss of the ellipsoid zone, RPE, and outer retinal layers.
-
Identify and classify atrophic precursor lesions (iRORA, cRORA) based on established criteria.[6][8]
-
V. Mandatory Visualizations
References
- 1. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 2. Quantitative fundus autofluorescence in healthy eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Advances in Imaging of Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Geographic Atrophy Guided by Optical Coherence Tomography Sub-RPE Illumination Analysis in Patients With Intermediate Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. SD-OCT's Role in Diagnosing and Monitoring Geographic Atrophy | Optometric Management [pv-opt-staging.hbrsd.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. bio-research.ai [bio-research.ai]
- 12. Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease - Drugs.com MedNews [drugs.com]
- 13. Quantifying fixation in patients with Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring and Management of the Patient with Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Fundus Autofluorescence Update and Clinical Applications | Retinal Physician [retinalphysician.com]
- 17. youtube.com [youtube.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Association of Ultra-Widefield Fluorescein Angiography–Identified Retinal Nonperfusion and the Risk of Diabetic Retinopathy Worsening Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Automated segmentation errors when using optical coherence tomography to measure retinal nerve fiber layer thickness in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarship.miami.edu]
- 23. researchgate.net [researchgate.net]
Adjusting Tinlarebant treatment duration for optimal efficacy
Welcome to the Technical Support Center for Tinlarebant. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Tinlarebant in their experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the established treatment duration for Tinlarebant based on clinical trials?
A1: Based on the completed Phase 2 and ongoing Phase 3 (DRAGON and PHOENIX) clinical trials, the established treatment duration for Tinlarebant is 24 months.[1][2][3][4] This duration has been shown to be effective in slowing the progression of atrophic lesions in Stargardt disease (STGD1) and is being evaluated for Geographic Atrophy (GA).[1][5]
Q2: Is there any clinical evidence suggesting a shorter or longer treatment duration might be effective?
A2: Data from a Phase 2 trial in adolescent STGD1 patients indicated that the growth of atrophic lesions into the macula halted after 16 months of treatment, which correlated with the stabilization of visual acuity.[1] This suggests that a treatment duration of at least 16 months may be critical for achieving a significant therapeutic effect. However, the trials were designed for a 24-month period, and the long-term effects beyond this timeframe are still under investigation.
Q3: My experiment requires a different treatment duration. How can I approach adjusting the treatment period for Tinlarebant?
A3: While clinical trials have used a fixed 24-month duration, for research purposes, you can consider a "Monitor-and-Adjust" experimental design. This approach involves periodic assessment of efficacy markers to determine if a shorter or longer treatment duration is warranted in your specific model. A proposed workflow for this is detailed below. It is crucial to note that this is a suggested experimental protocol and not a clinical guideline.
Q4: What are the key efficacy endpoints to monitor when assessing Tinlarebant's effectiveness over time?
A4: The primary efficacy endpoint in clinical trials is the growth rate of atrophic lesions, as measured by fundus autofluorescence (FAF).[2] Other important endpoints include:
-
Best-Corrected Visual Acuity (BCVA): To assess functional vision changes.[1]
-
Optical Coherence Tomography (OCT): To measure retinal thickness and changes in retinal layers.
-
Serum Retinol Binding Protein 4 (RBP4) levels: As a pharmacodynamic biomarker to confirm Tinlarebant's mechanism of action.[6]
Q5: I am observing xanthopsia (yellowish vision) or delayed dark adaptation in my animal models. Is this a known side effect of Tinlarebant?
A5: Yes, these are anticipated ocular adverse events based on Tinlarebant's mechanism of action, which involves modulating the visual cycle.[6] In a Phase 2 study, xanthopsia/chromatopsia and delayed dark adaptation were the most frequently reported drug-related treatment-emergent adverse events, and all were mild in severity.[6] If these side effects are impacting your experimental outcomes, consider documenting them as part of the safety profile and assessing their severity and duration.
Q6: I am not seeing a significant reduction in lesion growth in my preclinical model. What are some potential reasons?
A6: Several factors could contribute to a lack of efficacy in a preclinical model:
-
Inappropriate Animal Model: Ensure the chosen animal model accurately recapitulates the pathophysiology of Stargardt disease or Geographic Atrophy.
-
Incorrect Dosing: Verify the dosage and administration route are appropriate for the species being studied.
-
Timing of Intervention: Treatment may be more effective if initiated at an earlier stage of the disease.
-
Outcome Measures: The methods used to measure lesion growth may not be sensitive enough to detect subtle changes. High-resolution in vivo imaging techniques are recommended.
Data from Clinical Trials
The following tables summarize key data from Tinlarebant clinical trials.
Table 1: Tinlarebant Clinical Trial Overview
| Trial Name | Phase | Condition | Patient Population | Treatment Duration | Primary Endpoint |
| DRAGON | 3 | Stargardt Disease (STGD1) | Adolescents (12-20 years) | 24 months | Growth rate of atrophic lesions |
| DRAGON II | 2/3 | Stargardt Disease (STGD1) | Japanese Adolescents | 24 months | Efficacy, safety, and tolerability |
| PHOENIX | 3 | Geographic Atrophy (GA) | Adults | 24 months | Efficacy and safety |
| Phase 2 | 2 | Stargardt Disease (STGD1) | Adolescents (12-18 years) | 24 months | Safety and efficacy |
Table 2: Efficacy Data from Tinlarebant Clinical Trials
| Trial | Finding | Quantitative Data | Citation |
| DRAGON (Phase 3) | Reduction in lesion growth rate | 36% reduction compared to placebo | [5][7] |
| Phase 2 | Halt in macular lesion growth | Growth of lesions into the macula halted after 16 months | [1] |
| Phase 2 | Stabilization of visual acuity | Mean loss of 5 letters over 24 months | [6][8] |
| Phase 2 | Reduction in RBP4 levels | Sustained reduction of 80-90% | [6] |
Experimental Protocols
Protocol 1: Standard 24-Month Efficacy Assessment of Tinlarebant in a Rodent Model of Retinal Degeneration
-
Animal Model: Select a validated rodent model for Stargardt disease (e.g., Abca4-/- mice) or Geographic Atrophy.
-
Group Allocation: Randomly assign animals to a control group (vehicle) and a Tinlarebant-treated group.
-
Dosing and Administration: Administer Tinlarebant orally once daily at a predetermined dose.
-
Baseline Assessment (Day 0):
-
Perform baseline in vivo retinal imaging including fundus autofluorescence (FAF) and optical coherence tomography (OCT).
-
Measure best-corrected visual acuity (BCVA) using an appropriate method for the species (e.g., optomotor response).
-
Collect blood samples to measure baseline serum RBP4 levels.
-
-
Monthly Monitoring (Months 1-24):
-
Repeat FAF and OCT imaging to monitor lesion growth and retinal structure.
-
Conduct monthly BCVA assessments.
-
Collect blood samples to monitor RBP4 levels.
-
-
Endpoint Analysis (Month 24):
-
Quantify the change in atrophic lesion area from baseline to 24 months.
-
Analyze the change in BCVA over the treatment period.
-
Compare RBP4 levels between the treated and control groups.
-
Perform histological analysis of retinal tissue to assess photoreceptor survival and other structural changes.
-
Protocol 2: Proposed "Monitor-and-Adjust" Protocol for Investigating Optimal Treatment Duration
-
Initial Treatment Phase (Months 0-6):
-
Follow steps 1-4 of the Standard 24-Month Protocol.
-
Conduct monthly monitoring as described in step 5 of the Standard Protocol.
-
-
First Assessment Point (Month 6):
-
Analyze the rate of lesion growth and changes in BCVA and RBP4 levels.
-
Decision Point:
-
If significant efficacy is observed: Continue treatment and monitoring.
-
If no significant efficacy is observed: Consider dose escalation or discontinuation of the experiment for that cohort.
-
-
-
Continued Monitoring and Assessment (Months 7-16):
-
Continue monthly monitoring.
-
At month 16, perform a comprehensive analysis, paying close attention to whether lesion growth has plateaued, as suggested by clinical trial data.[1]
-
-
Treatment Extension or Cessation Phase (Post-Month 16):
-
Based on the 16-month data, stratify animals into different arms:
-
Arm A (Continuous Treatment): Continue treatment until the pre-defined experimental endpoint (e.g., 24 months).
-
Arm B (Treatment Cessation): Discontinue Tinlarebant treatment and continue to monitor for disease progression or regression.
-
Arm C (Reduced Frequency Dosing): Explore less frequent dosing schedules.
-
-
-
Final Analysis:
-
Compare the long-term outcomes of the different treatment arms to identify the optimal treatment duration and strategy for maintaining efficacy.
-
Visualizations
Caption: Mechanism of action of Tinlarebant in the visual cycle.
Caption: Standard 24-month experimental workflow for Tinlarebant.
Caption: Proposed "Monitor-and-Adjust" workflow for research.
References
- 1. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 2. Phase 3, Randomized, Placebo-Controlled Study of Tinlarebant to Explore Safety and Efficacy in Adolescent Stargardt Disease [ctv.veeva.com]
- 3. Stargardt pill could slow progression of disease - Macular Society [macularsociety.org.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A Phase 2/3 Trial to Assess the Efficacy and Safety of OCU410ST for Stargardt Disease | Clinical Research Trial Listing [centerwatch.com]
- 8. globalgenes.org [globalgenes.org]
Technical Support Center: Managing Tinlarebant in Preclinical Research
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tinlarebant in long-term animal studies. The information is based on the known mechanism of action and clinical findings to help anticipate and manage potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tinlarebant?
A1: Tinlarebant is an orally administered small molecule antagonist of Retinol-Binding Protein 4 (RBP4).[1] RBP4 is the sole carrier protein that transports retinol (B82714) (vitamin A) from the liver to the eye.[2] By binding to RBP4, Tinlarebant reduces the amount of retinol entering the retina. This, in turn, decreases the formation of cytotoxic bisretinoids (such as A2E), which are toxic by-products of the visual cycle.[2][3] The accumulation of these bisretinoids is associated with retinal cell death in conditions like Stargardt disease (STGD1) and geographic atrophy.[3][4]
Q2: What are the expected or "on-target" toxicities associated with Tinlarebant's mechanism?
A2: Given that Tinlarebant is designed to reduce retinol uptake in the eye, the most anticipated adverse effects are related to impaired visual cycle function.[5] In human clinical trials, the most commonly reported drug-related adverse events were mild and included delayed dark adaptation, chromatopsia (color vision changes), and xanthopsia (yellow-tinted vision).[1][5] These effects are considered "on-target" because the visual cycle is dependent on a steady supply of retinol. Researchers should anticipate similar functional visual changes in animal models.
Q3: Are there any systemic toxicities reported for Tinlarebant?
A3: Preclinical and clinical data have indicated a favorable safety profile for Tinlarebant, with the majority of adverse events being ocular and mild.[1][5][6] The delivery of retinol to the retinal pigment epithelium (RPE) specifically requires the RBP4 receptor (STRA6), which is not expressed by other extrahepatic tissues.[2][4] These other tissues can acquire vitamin A through non-RBP4 carriers.[4] This targeted mechanism of action suggests a lower risk of systemic toxicity related to vitamin A deficiency in non-ocular tissues. Standard toxicological monitoring is still recommended.
Q4: How is Tinlarebant administered in research and clinical settings?
A4: Tinlarebant is an orally administered, once-daily tablet in human clinical trials.[3][6] For animal studies, oral gavage is the most analogous and appropriate route of administration.
Troubleshooting Guide
Issue 1: Subject animals are exhibiting signs of impaired night vision or difficulty navigating in low-light conditions.
-
Probable Cause: This is a likely and anticipated on-target effect of Tinlarebant. By reducing retinol transport to the eye, the drug slows the regeneration of rhodopsin in photoreceptor cells, which is essential for scotopic (low-light) vision. This corresponds to the "delayed dark adaptation" observed in human subjects.[1][5]
-
Suggested Actions:
-
Functional Assessment: Perform electroretinography (ERG) with a focus on scotopic protocols. A reduction in the amplitude of the scotopic a-wave (photoreceptor response) and b-wave (downstream bipolar cell response) would confirm reduced rod function.
-
Behavioral Testing: Utilize behavioral tests that specifically assess night vision, such as a Morris water maze with visual cues under dim lighting.
-
Dose-Response Evaluation: Determine if the severity of the effect is dose-dependent. A lower dose may mitigate the functional deficit while retaining the desired therapeutic effect on bisretinoid reduction.
-
Serum RBP4 Monitoring: Measure serum RBP4 levels to confirm target engagement. Clinical studies have shown a sustained reduction of 80-90% in RBP4.[5]
-
Issue 2: How can I monitor for potential ocular structural changes during a long-term study?
-
Probable Cause: While the goal of Tinlarebant is to prevent retinal degeneration, long-term modulation of the visual cycle warrants structural monitoring to ensure no off-target or exaggerated on-target effects occur.
-
Suggested Actions:
-
In-Vivo Imaging:
-
Spectral-Domain Optical Coherence Tomography (SD-OCT): This is a critical tool for non-invasively monitoring retinal thickness and morphology.[7] It allows for the longitudinal tracking of individual retinal layers (e.g., RPE, photoreceptor layer) for any signs of thinning or disruption.
-
Fundus Autofluorescence (FAF): FAF imaging helps visualize lipofuscin and other fluorophores in the RPE.[7] It is used to track the formation and growth of atrophic lesions.
-
-
Post-Mortem Analysis:
-
A2E Quantification: Use techniques like HPLC to quantify the levels of A2E and other bisretinoids in retinal tissue to confirm the drug's therapeutic effect.
-
Data from Clinical Studies
The following table summarizes drug-related adverse events (AEs) from a 24-month Phase 2 clinical study of Tinlarebant (5 mg, daily) in 13 adolescent STGD1 patients. All reported AEs were mild in severity. This data can help researchers anticipate the types of on-target effects that may be observed in animal models.
| Adverse Event (Ocular) | Number of Subjects Reporting AE (N=13) | Incidence (%) |
| Xanthopsia/Chromatopsia | 10 | 76.9% |
| Delayed Dark Adaptation | 9 | 69.2% |
| Night Vision Impairment | 1 | 7.7% |
| (Data sourced from a 24-month Phase 2 study in adolescent Stargardt Disease patients)[1][5] |
Experimental Protocols
Protocol 1: Electroretinography (ERG) for Functional Assessment
-
Animal Preparation: Dark-adapt the animal overnight (minimum 12 hours) before the procedure. All subsequent steps must be performed under dim red light.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., ketamine/xylazine injection or isoflurane (B1672236) inhalation).
-
Pupil Dilation: Apply a topical mydriatic agent (e.g., 1% tropicamide) to the cornea to achieve full pupil dilation.
-
Electrode Placement:
-
Place a corneal electrode (e.g., DTL fiber or gold-loop electrode) on the cornea with a drop of sterile methylcellulose (B11928114) for conduction and corneal protection.
-
Place a reference electrode subcutaneously in the mid-frontal scalp.
-
Place a ground electrode subcutaneously in the tail or hind leg.
-
-
Stimulation & Recording:
-
Position the animal inside a Ganzfeld dome for uniform retinal illumination.
-
Scotopic Series: Present single-flash stimuli of increasing intensity to elicit the rod-driven response. Record the a-wave and b-wave amplitudes and implicit times.
-
Photopic Series: After the scotopic series, light-adapt the animal for 10 minutes. Present single-flash stimuli against the light-adapted background to elicit the cone-driven response.
-
-
Data Analysis: Compare the amplitude and implicit times of ERG waveforms between Tinlarebant-treated and control groups. A reduction in scotopic amplitudes is an expected finding.
Visualizations
Caption: Mechanism of Action for Tinlarebant.
Caption: Troubleshooting workflow for suspected ocular toxicity.
References
- 1. Portico [access.portico.org]
- 2. Product 008 | Belite Bio [belitebio.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Lin BioScience, Inc. [linbioscience.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Tinlarebant Earns FDA Breakthrough Designation | OBN [ophthalmologybreakingnews.com]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/53574 [onderzoekmetmensen.nl]
Validation & Comparative
Tinlarebant Efficacy in Focus: A Comparative Analysis of RBP4 Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of therapies targeting retinal diseases characterized by the accumulation of toxic vitamin A byproducts, Tinlarebant (LBS-008) has emerged as a promising oral therapy. This guide provides a detailed comparison of the efficacy of Tinlarebant with other Retinol (B82714) Binding Protein 4 (RBP4) antagonists, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Targeting the Retinol Transport Pathway
Retinol Binding Protein 4 (RBP4) is the sole transporter of retinol (Vitamin A) from the liver to the eye. In diseases like Stargardt disease and Dry Age-Related Macular Degeneration (AMD), the accumulation of toxic byproducts of the visual cycle, such as bisretinoids (e.g., A2E), leads to retinal cell death and progressive vision loss.[1][2] RBP4 antagonists aim to mitigate this by reducing the amount of retinol transported to the eye, thereby decreasing the formation of these toxins.[2][3] Tinlarebant is a potent, non-retinoid small molecule designed to selectively bind to and reduce circulating RBP4.[2][4]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for Tinlarebant and other RBP4 antagonists. It is important to note that direct head-to-head clinical trials are not available, and the data is compiled from separate studies with varying designs, patient populations, and disease indications.
Table 1: Clinical Efficacy of RBP4 Antagonists
| Drug | Indication | Phase | Primary Endpoint | Result | Citation |
| Tinlarebant | Stargardt Disease (STGD1) | Phase 3 (DRAGON trial) | Change in atrophic lesion size (Definitely Decreased Autofluorescence - DDAF) | 36% reduction in the growth rate of DDAF lesions compared to placebo over 24 months (p=0.0033).[5][6] | [5][6] |
| Phase 2 | Change in DDAF lesions | No new DDAF lesions in 5 out of 12 subjects (42%) at 24 months. ~50% lower lesion growth compared to historical controls (p<0.001).[7] | [7] | ||
| Fenretinide (B1684555) | Geographic Atrophy (GA) secondary to AMD | Phase 2 | Change in GA lesion growth rate | In patients receiving 300 mg/day with serum retinol levels ≤ 1 µM, a mean reduction of 0.33 mm/year in lesion growth rate compared to placebo (1.70 mm/year vs. 2.03 mm/year; p=0.1848).[8][9] | [8][9] |
| Emixustat (B1264537) (ACU-4429) * | Geographic Atrophy (GA) secondary to AMD | Phase 2b/3 (SEATTLE trial) | Change in GA lesion growth rate | No significant difference in lesion growth rate compared to placebo at 24 months.[1][10] | [1][10] |
Note: Emixustat is a visual cycle modulator, not a direct RBP4 antagonist, but is included for its related mechanism of action in reducing toxic retinoid byproducts.
Table 2: Preclinical and Pharmacodynamic Data of RBP4 Antagonists
| Drug | Model/Assay | Key Finding | Citation |
| Tinlarebant | Non-human primates | ~80-90% sustained reduction in serum RBP4.[4][7] Strong 99% serum RBP4 reduction.[11] | [4][7][11] |
| BPN-14136 | Non-human primates | Strong 99% serum RBP4 reduction.[11] | [11] |
| Abca4-/- mice | ~75% reduction in lipofuscin fluorophores.[12] | [12] | |
| A1120 | Abca4-/- mice | 75% reduction in serum RBP4. 45-50% reduction in bisretinoid levels.[13][14] | [13][14] |
| TR-FRET RBP4-TTR interaction assay | IC50 = 155 nM (more potent than Fenretinide).[12] | [12] | |
| Fenretinide | TR-FRET RBP4-TTR interaction assay | IC50 = 4.5 µM.[12] | [12] |
| STG-001 | Healthy volunteers | Phase 1 study completed. Phase 2a initiated in Stargardt patients to evaluate safety, pharmacokinetics, and pharmacodynamics. No efficacy data released.[7][15][16] | [7][15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Detailed Experimental Protocols
While detailed, step-by-step protocols from specific clinical trials are proprietary, the following outlines the principles of key methodologies used in the evaluation of RBP4 antagonists.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for RBP4-TTR Interaction
This in vitro assay is used to quantify the ability of a compound to disrupt the interaction between RBP4 and Transthyretin (TTR).
-
Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to one protein (e.g., RBP4) and an acceptor fluorophore on the other (e.g., TTR). When the proteins are in close proximity, excitation of the donor results in emission from the acceptor. An effective RBP4 antagonist will prevent this interaction, leading to a decrease in the FRET signal.[17][18]
-
General Procedure:
-
Recombinant human RBP4, often tagged with a donor fluorophore (e.g., a europium chelate), is incubated with recombinant TTR, tagged with an acceptor fluorophore (e.g., allophycocyanin).
-
The test compound (e.g., Tinlarebant, Fenretinide) is added at various concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible reader, which excites the donor and measures emission from both the donor and acceptor.
-
The ratio of acceptor to donor emission is calculated, and the IC50 value (the concentration of antagonist that inhibits 50% of the RBP4-TTR interaction) is determined.[17]
-
Fundus Autofluorescence (FAF) Imaging
FAF is a non-invasive imaging technique used to visualize lipofuscin in the retinal pigment epithelium (RPE) and to measure the area of retinal atrophy.
-
Principle: Lipofuscin is a fluorescent material that accumulates in the RPE. FAF imaging uses a specific wavelength of light to excite the lipofuscin and a detector to capture the emitted fluorescence. Healthy RPE cells have a certain level of autofluorescence. Areas of RPE atrophy, where the cells have died, appear dark or "hypoautofluorescent" because there is no lipofuscin to fluoresce.[19][20]
-
General Procedure:
-
The patient's pupils are dilated.
-
A confocal scanning laser ophthalmoscope is used to acquire images of the retina. An excitation wavelength (typically 488 nm) is used, and the emitted fluorescence (above 500 nm) is detected.[19]
-
Multiple images are often captured and averaged to improve the signal-to-noise ratio.
-
Specialized software is used to delineate and quantify the area of "definitely decreased autofluorescence" (DDAF), which represents the atrophic lesion.[19][20]
-
Measurements are taken at baseline and at subsequent follow-up visits to determine the rate of lesion growth.
-
Electroretinography (ERG)
ERG is an electrophysiological test that measures the electrical responses of the various cell types in the retina, including photoreceptors (rods and cones).
-
Principle: A light stimulus elicits a cascade of electrical activity in the retina. ERG measures this activity via an electrode placed on the cornea or the skin beneath the eye. The resulting waveform has distinct components (e.g., a-wave, b-wave) that reflect the function of different retinal cells.[21][22]
-
General Procedure:
-
The patient's pupils are dilated, and the eye is anesthetized with drops.
-
An electrode is placed on the eye's surface. Reference and ground electrodes are placed on the skin.
-
The patient is dark-adapted for a period (typically 20-30 minutes) to measure rod function.
-
A series of light flashes of varying intensity and color are presented to the eye, and the electrical responses are recorded.
-
The patient is then light-adapted to measure cone function, followed by another series of light flashes.
-
The amplitude and timing of the ERG waveforms are analyzed to assess the health and function of the retina.[9][23]
-
Conclusion
Tinlarebant has demonstrated statistically significant and clinically meaningful efficacy in slowing the progression of atrophic lesions in patients with Stargardt disease in its Phase 3 DRAGON trial.[5][6] When compared to other RBP4 antagonists, Tinlarebant's clinical data appears robust, particularly in its target indication. While Fenretinide showed a trend towards reducing lesion growth in geographic atrophy, the results were not as statistically significant.[8][9] Other RBP4 antagonists like BPN-14136 and A1120 have shown promising preclinical results but lack extensive clinical data.[12][24] Emixustat, acting on a different part of the visual cycle, did not meet its primary endpoint in a large clinical trial for geographic atrophy.[1][10] The development of STG-001 is in earlier clinical stages, and efficacy data is not yet available.[15][16] The provided data and methodologies offer a framework for the continued evaluation of Tinlarebant and other RBP4 antagonists in the pursuit of effective treatments for retinal degenerative diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Phase ii, randomized, placebo-controlled, 90-day study of emixustat hydrochloride in geographic atrophy associated with dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Ophthalmology Management [ophthalmologymanagement.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Investigation of oral fenretinide for treatment of geographic atrophy in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emixustat Hydrochloride for Geographic Atrophy Secondary to Age-Related Macular Degeneration: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 15. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 16. Stargazer Pharmaceuticals, Inc. Announces $57 Million Series A Financing and Initiation of a Phase 2a Clinical Study of STG-001 in Stargardt Disease Patients | Retinal Degeneration Fund [retinaldegenerationfund.org]
- 17. Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. columbiabiosciences.com [columbiabiosciences.com]
- 19. A Comparison of Fundus Autofluorescence and Retinal Structure in Patients with Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electroretinogram (ERG) to Evaluate the Retina in Cases of Retinitis Pigmentosa (RP) | Springer Nature Experiments [experiments.springernature.com]
- 22. The electroretinogram in the genomics era: outer retinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Tinlarebant for Stargardt Disease: A Comparative Analysis of Therapeutic Efficacy on Photoreceptor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tinlarebant's therapeutic effect on photoreceptor cells with alternative treatments for Stargardt disease, a leading cause of juvenile macular degeneration. The information is supported by experimental data from clinical trials and detailed methodologies of key assessment techniques.
Abstract
Stargardt disease is an inherited retinal disorder characterized by the progressive degeneration of photoreceptor cells, leading to central vision loss. The disease is most commonly caused by mutations in the ABCA4 gene, resulting in the accumulation of toxic vitamin A byproducts (bisretinoids) in the retinal pigment epithelium (RPE), which in turn damages photoreceptors. Tinlarebant (LBS-008) is an oral, once-daily, small-molecule inhibitor of retinol-binding protein 4 (RBP4), designed to reduce the influx of retinol (B82714) into the eye and thereby decrease the formation of these cytotoxic bisretinoids. This guide evaluates the clinical efficacy of Tinlarebant in preserving photoreceptor function and structure, in comparison to other therapeutic modalities in development for Stargardt disease.
Mechanism of Action: Tinlarebant
Tinlarebant's therapeutic strategy is centered on modulating the visual cycle to prevent the accumulation of lipofuscin, a hallmark of Stargardt disease. By selectively binding to RBP4, the sole transporter of retinol from the liver to the eye, Tinlarebant reduces the uptake of retinol by the RPE. This limitation on the substrate for the visual cycle is intended to decrease the rate of bisretinoid formation, including the highly toxic A2E, thereby protecting RPE and photoreceptor cells from degeneration.[1][2][3][4]
Clinical Efficacy of Tinlarebant: The DRAGON Trial
The Phase 3 DRAGON trial was a global, randomized, double-masked, placebo-controlled study that evaluated the safety and efficacy of a 5 mg daily dose of Tinlarebant in 104 adolescent patients with Stargardt disease over 24 months.[1][2][3] The primary efficacy endpoint was the growth rate of atrophic lesions, as measured by fundus autofluorescence (FAF).[1][2][3][5][6]
Key Findings from the DRAGON Trial:
-
Primary Endpoint: Tinlarebant demonstrated a statistically significant 36% reduction in the growth rate of definitely decreased autofluorescence (DDAF) lesions compared to placebo (p=0.0033).[1][2][3] A post-hoc analysis showed a consistent treatment effect (p<0.0001).[1][2][3]
-
Secondary Endpoints: The trial also met its key secondary endpoint, showing a 33.7% reduction in the growth of decreased autofluorescence (DAF) lesions (the sum of DDAF and questionably decreased autofluorescence) in the study eye (p=0.027).[1][2][3] A significant effect was also observed in the fellow eye.[1][2][3]
-
Visual Acuity: Minimal changes in best-corrected visual acuity (BCVA) were observed in both the Tinlarebant and placebo groups over the 24-month period, which is consistent with the natural history of the disease in this adolescent population.[1][2]
-
Safety and Tolerability: Tinlarebant was generally well-tolerated, with a safety profile consistent with previous studies.[2]
Comparative Analysis with Alternative Therapies
Currently, there are no FDA-approved treatments for Stargardt disease. However, several alternative therapeutic strategies are under investigation.
| Therapeutic Agent | Mechanism of Action | Phase of Development | Efficacy Data | Safety and Tolerability |
| Tinlarebant | Oral RBP4 inhibitor; reduces retinol uptake by the RPE. | Phase 3 (DRAGON trial completed) | 36% reduction in DDAF lesion growth rate vs. placebo (p=0.0033).[1][2][3] | Generally well-tolerated; 4 treatment-related discontinuations in the DRAGON trial.[2] |
| Gildeuretinol (ALK-001) | Oral deuterated vitamin A; slows the formation of toxic vitamin A dimers.[7][8][9] | Phase 2 (TEASE-1 completed), Phase 3 (SAGA for GA) | 21.6% slowing of atrophic lesion progression vs. placebo in TEASE-1 (p<0.001).[8][10] The SAGA trial in geographic atrophy showed a non-significant trend (p=0.07).[11][12] | Reported to be well-tolerated with a favorable safety profile.[9][10][13] |
| Emixustat (B1264537) | Oral RPE65 inhibitor; reduces the production of 11-cis-retinal.[14][15][16] | Phase 3 (SeaSTAR completed) | Did not meet primary or secondary endpoints. Macular atrophy progression rate of 1.280 mm²/year vs. 1.309 mm²/year for placebo (p=0.8091).[17] | Well-tolerated with a safety profile consistent with prior studies.[14][17] |
| ACDN-01 | Subretinal injection; in vivo RNA exon-editing therapy to correct ABCA4 mutations.[8][18] | Phase 1/2 (STELLAR trial ongoing) | Efficacy data not yet available. | Safety and tolerability are being evaluated.[18] |
Experimental Protocols for Assessing Therapeutic Effect
The validation of therapeutic effects on photoreceptor cells in Stargardt disease trials relies on a combination of imaging and functional assessments.
Fundus Autofluorescence (FAF)
Principle: FAF imaging provides a map of the lipofuscin distribution in the RPE.[19][20] In Stargardt disease, areas of RPE atrophy appear as "definitely decreased autofluorescence" (DDAF), while stressed RPE cells may show increased autofluorescence.[19][21]
Protocol:
-
Patient Preparation: The patient's pupils are dilated.
-
Image Acquisition: A confocal scanning laser ophthalmoscope (cSLO) is used with an excitation wavelength of 488 nm and a barrier filter to detect emitted fluorescence above 500 nm.
-
Image Analysis: The area of DDAF is manually or semi-automatically delineated at baseline and subsequent visits. The change in the area of DDAF over time is calculated to determine the rate of lesion progression.[21]
Spectral-Domain Optical Coherence Tomography (SD-OCT)
Principle: SD-OCT provides high-resolution, cross-sectional images of the retinal layers, allowing for the quantification of retinal thickness and the assessment of photoreceptor and RPE integrity.[22][23][24]
Protocol:
-
Patient Preparation: Pupil dilation is performed.
-
Image Acquisition: A series of B-scans are acquired to create a volumetric map of the macula.
-
Image Analysis: The thickness of various retinal layers, particularly the outer nuclear layer (containing photoreceptor cell bodies) and the ellipsoid zone (indicative of photoreceptor health), is measured.[24] The area of RPE and photoreceptor loss can also be quantified.[22]
Electroretinography (ERG)
Principle: ERG measures the electrical response of the various cell types in the retina, including photoreceptors (rods and cones), to a light stimulus.[25][26][27] It provides an objective assessment of retinal function.
Protocol:
-
Patient Preparation: The patient is dark-adapted for a specified period (for scotopic ERG) or light-adapted (for photopic ERG). Pupils are dilated, and a topical anesthetic is applied.
-
Electrode Placement: A recording electrode is placed on the cornea, and reference and ground electrodes are placed on the skin near the eye.
-
Stimulation and Recording: A series of light flashes of varying intensity and frequency are presented to the patient, and the resulting electrical responses are recorded.
-
Analysis: The amplitude and implicit time of the a-wave (originating from photoreceptors) and b-wave (originating from inner retinal cells) are analyzed to assess rod and cone function.[25][26][28]
Conclusion
The results of the Phase 3 DRAGON trial provide strong evidence for the therapeutic effect of Tinlarebant in slowing the progression of atrophic lesions in adolescent patients with Stargardt disease. This represents a significant advancement in the development of treatments for this debilitating condition. When compared to other oral therapies in late-stage development, Tinlarebant has demonstrated a robust and statistically significant effect on the primary structural endpoint. While gene therapies offer the potential for a one-time treatment, they are in earlier stages of clinical development. The comprehensive assessment of photoreceptor health and function through a combination of FAF, SD-OCT, and ERG will be crucial in the continued evaluation of Tinlarebant and other emerging therapies for Stargardt disease.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Conexiant [conexiant.com]
- 3. drugs.com [drugs.com]
- 4. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. biospace.com [biospace.com]
- 7. University of California Health Stargardt Disease Trial → ALK-001 on Stargardt Disease [clinicaltrials.ucbraid.org]
- 8. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 9. alkeuspharma.com [alkeuspharma.com]
- 10. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 11. modernretina.com [modernretina.com]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. ALK-001 for Stargardt Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Acucela Initiates Phase 2a Study of Emixustat Hydrochloride Addressing Patients with Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 17. kubotaholdings.co.jp [kubotaholdings.co.jp]
- 18. stellarstargardttrial.com [stellarstargardttrial.com]
- 19. A Comparison of Fundus Autofluorescence and Retinal Structure in Patients with Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Fundus Autofluorescence in Recessive Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Progression of Stargardt Disease as Determined by Fundus Autofluoresce" by Rupert W. Strauss, Xiangrong Kong et al. [scholarlycommons.gbmc.org]
- 22. En Face Spectral-Domain Optical Coherence Tomography for the Monitoring of Lesion Area Progression in Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of estimated retinal atrophy progression in Stargardt macular dystrophy using spectral-domain optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Electroretinography as a Biomarker to Monitor the Progression of Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 28. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]
A Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of Tinlarebant's Phase 3 Clinical Trial Data for Stargardt Disease
This guide provides a comparative analysis of the Phase 3 clinical trial data for Tinlarebant (LBS-008), an investigational oral therapy for Stargardt disease (STGD1). The content is based on publicly available information and is intended to offer an objective overview for researchers, scientists, and professionals in drug development. Given that the full dataset from the pivotal DRAGON trial has not yet been published in a peer-reviewed journal, this guide focuses on the available topline data and trial protocols. The concept of reproducibility is addressed by comparing the trial's methodology and outcomes with those of other investigational therapies and natural history studies of the disease.
Tinlarebant: Mechanism of Action
Stargardt disease is a genetic retinal disorder caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina and progressive vision loss.[1][2] Tinlarebant is a novel, once-daily oral therapy designed to reduce the formation of these toxins.[3] It functions by binding to serum retinol (B82714) binding protein 4 (RBP4), the sole carrier of retinol (vitamin A) from the liver to the eye.[4] By lowering the amount of retinol entering the eye, Tinlarebant aims to slow the rate of bisretinoid accumulation and thereby slow the progression of retinal degeneration.[3][4]
Below is a diagram illustrating the signaling pathway and Tinlarebant's mechanism of action.
Caption: Mechanism of action of Tinlarebant in Stargardt disease.
The DRAGON Phase 3 Clinical Trial Protocol
The pivotal Phase 3 study for Tinlarebant, known as the DRAGON trial (NCT05244304), was a global, multi-center, randomized, double-masked, and placebo-controlled study.[3][4]
Experimental Workflow
The workflow of the DRAGON trial is outlined in the diagram below.
Caption: Workflow of the Tinlarebant Phase 3 DRAGON clinical trial.
Key Methodologies
-
Patient Population: The trial enrolled 104 adolescent subjects aged 12 to 20 years with a clinical diagnosis of STGD1, at least one identified ABCA4 mutation, a defined aggregate atrophic lesion size within 3 disc areas (7.62 mm²), and a best-corrected visual acuity (BCVA) of 20/200 or better.[3][5]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 5 mg of Tinlarebant or a placebo, administered orally once daily for 24 months.[3][4]
-
Primary Efficacy Endpoint: The primary endpoint was the rate of atrophic lesion growth, as measured by fundus autofluorescence (FAF).[4] Specifically, the area of definitely decreased autofluorescence (DDAF) was quantified.[3]
-
Secondary Endpoints: Key secondary endpoints included the change in the area of decreased autofluorescence (DAF), which is the sum of DDAF and questionably decreased autofluorescence (QDAF), changes in BCVA, and overall safety and tolerability.[3]
Quantitative Data from the DRAGON Trial
The topline results from the DRAGON trial, as announced on December 1, 2025, are summarized in the table below.[3][5]
| Endpoint | Tinlarebant Arm | Placebo Arm | Reduction vs. Placebo | p-value |
| Primary Endpoint | ||||
| Lesion Growth (DDAF) - Study Eye | Data not specified | Data not specified | 36.0% | 0.0033 |
| Lesion Growth (DDAF) - Fellow Eye | Data not specified | Data not specified | 33.6% | 0.041 |
| Secondary Endpoint | ||||
| Lesion Growth (DAF) - Study Eye | Data not specified | Data not specified | 33.7% | 0.027 |
| Lesion Growth (DAF) - Fellow Eye | Data not specified | Data not specified | 32.7% | 0.017 |
| Pharmacodynamic Marker | ||||
| Serum RBP4 Levels | ~80% reduction from baseline | N/A | N/A | N/A |
| Safety | ||||
| Tolerability | Well-tolerated | N/A | N/A | N/A |
| Most Common Ocular Adverse Events | Xanthopsia (color vision changes), delayed dark adaptation | N/A | N/A | N/A |
Comparison with Alternative Therapies
Currently, there are no FDA-approved treatments for Stargardt disease.[4] However, several alternative therapeutic strategies are under investigation. This section compares Tinlarebant with other prominent candidates based on available clinical trial data.
Comparison of Trial Designs and Methodologies
| Feature | Tinlarebant (DRAGON Trial)[3][4] | Gildeuretinol (ALK-001) (TEASE-1 & 2)[6][7][8] | OCU410ST (GARDian3 Trial)[9][10][11] | ACDN-01 (STELLAR Trial)[12][13][14] |
| Therapeutic Approach | Oral RBP4 Antagonist | Oral Deuterated Vitamin A | Subretinal Gene Therapy (Modifier) | Subretinal RNA Exon Editing |
| Phase | Phase 3 | Phase 2/3 (TEASE-2 data expected 2025) | Phase 2/3 | Phase 1/2 |
| Patient Population | Adolescents (12-20 years) | Adults and Adolescents (varied by trial) | Adults and Children | Adults (≥18 years) |
| Primary Endpoint | Lesion Growth Rate (DDAF) | Lesion Growth Rate | Reduction in Atrophic Lesion Size | Safety and Tolerability |
| Administration | Oral, once daily | Oral, once daily | One-time subretinal injection | One-time subretinal injection |
| Comparator | Placebo | Placebo | Untreated Control Group | Open-label, single ascending dose |
Comparison of Efficacy and Safety Data
| Investigational Drug | Reported Efficacy | Reported Safety |
| Tinlarebant | Phase 3: 36% reduction in DDAF lesion growth vs. placebo over 24 months (p=0.0033).[3] Consistent effect observed in the fellow eye.[5] Minimal change in visual acuity, consistent with natural history.[3] | Well-tolerated. Most common adverse events were mild and transient xanthopsia and delayed dark adaptation.[15] |
| Gildeuretinol (ALK-001) | Phase 2 (TEASE-1): 21.6% reduction in the growth rate of retinal atrophic lesions vs. placebo over 2 years (p<0.001).[6][7] TEASE-3 (Early Stage): No disease progression observed for up to 6 years.[7] | Well-tolerated with no serious side effects reported in the TEASE-1 study.[16] |
| OCU410ST | Phase 1: 48% slower lesion growth in treated eyes vs. untreated eyes at 12 months.[9] Statistically significant improvement in BCVA (nearly 2 lines) at 12 months (p=0.031).[9] | Favorable safety and tolerability profile with no serious adverse events reported in the Phase 1 trial.[9][11] |
| ACDN-01 | Preclinical data in non-human primates showed durable in vivo RNA exon editing.[17] Clinical efficacy data is not yet available as the Phase 1/2 trial is ongoing. | Safety and tolerability are being evaluated in the ongoing STELLAR trial.[13] |
| Natural History | Untreated patients show a mean progression of DDAF lesions of approximately 0.51 mm²/year.[18] The median yearly increase of the DDAF area in another cohort was 0.354 mm² per year.[19] | N/A |
Conclusion on Reproducibility and Future Outlook
The successful completion of the DRAGON Phase 3 trial and its positive topline results represent a significant milestone for the Stargardt disease community. Tinlarebant is the first oral therapy to demonstrate a statistically significant and clinically meaningful reduction in the progression of retinal atrophy in a pivotal study.[3]
The consistency of the treatment effect on the primary endpoint in both the study eye and the fellow eye provides a degree of internal validation for the findings.[5] Furthermore, the post-hoc analysis confirming the statistical significance of the primary endpoint (p<0.0001) adds to the robustness of the result.[3]
A comprehensive assessment of the reproducibility of these findings will require:
-
Peer-Reviewed Publication: The release of the full dataset, including subgroup analyses and detailed safety profiles, will allow for independent scientific scrutiny.
-
Long-term Follow-up: Data from the ongoing DRAGON II trial and any open-label extension studies will be crucial to confirm the durability of the treatment effect and long-term safety.[20]
-
Regulatory Review: The planned New Drug Application (NDA) submission in the first half of 2026 will involve a rigorous evaluation of the data by regulatory agencies like the FDA.[3]
In comparison to other therapies in development, Tinlarebant's oral administration offers a significant advantage in terms of convenience over surgical interventions like gene therapy.[4] While gene therapies such as OCU410ST have shown promising early results, including improvements in visual acuity, they are at an earlier stage of development.[9] Gildeuretinol, another oral agent, has also demonstrated a reduction in lesion growth in a Phase 2 trial and its Phase 3 results are eagerly awaited.[6][7]
The data from the DRAGON trial provides a strong foundation and a benchmark for the field. As more detailed results become available from this and other ongoing trials, the path toward the first approved treatment for Stargardt disease becomes clearer.
References
- 1. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Conexiant [conexiant.com]
- 6. biospace.com [biospace.com]
- 7. hcplive.com [hcplive.com]
- 8. theretinainstitute.org [theretinainstitute.org]
- 9. Ocugen, Inc. Doses First Patient in Phase 2/3 GARDian3 Clinical Trial for Gene Therapy OCU410ST Targeting Stargardt Disease | Nasdaq [nasdaq.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cgtlive.com [cgtlive.com]
- 12. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 13. UCSF Stargardt Disease Trial → ACDN-01 in ABCA4-related Stargardt Retinopathy (STELLAR) [clinicaltrials.ucsf.edu]
- 14. ascidian-tx.com [ascidian-tx.com]
- 15. bio-research.ai [bio-research.ai]
- 16. Daily tablet shows promise as first treatment for Stargardt disease - Macular Society [macularsociety.org]
- 17. News: FDA Clears First Clinical Trial of RNA Exon Editor Developed to Treat Stargardt Disease - CRISPR Medicine [crisprmedicinenews.com]
- 18. iob.ch [iob.ch]
- 19. Natural History of Stargardt Disease: The Longest Follow-Up Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trials | Belite Bio [belitebio.com]
A Comparative Analysis of Oral vs. Intravitreal Therapies for Stargardt Disease
For Researchers, Scientists, and Drug Development Professionals
Stargardt disease, the most prevalent inherited macular dystrophy, presents a significant challenge in the field of ophthalmology. Characterized by progressive central vision loss, it stems from mutations in the ABCA4 gene, leading to the accumulation of toxic bisretinoids in the retinal pigment epithelium (RPE) and subsequent photoreceptor degeneration. The therapeutic landscape for Stargardt disease is rapidly evolving, with a diverse pipeline of investigational treatments. These emerging therapies can be broadly categorized into two main administration routes: oral and intravitreal. This guide provides a detailed comparative analysis of these two approaches, summarizing quantitative data from key clinical trials, outlining experimental protocols, and visualizing relevant biological pathways and workflows to aid researchers and drug development professionals in this field.
At a Glance: Oral vs. Intravitreal Therapies
| Feature | Oral Therapies | Intravitreal/Subretinal Therapies |
| Administration | Systemic, self-administered pills | Localized injection into the eye by a healthcare professional |
| Mechanism of Action | Primarily targets the visual cycle to reduce the formation of toxic bisretinoids. | Gene therapy to correct the underlying genetic defect, or optogenetics to restore light sensitivity to retinal cells. |
| Key Investigational Drugs | Gildeuretinol (ALK-001), Tinlarebant, Emixustat, Metformin | MCO-010, OCU410ST, ACDN-01 |
| Potential Advantages | Non-invasive, convenient for patients, systemic distribution may have broader effects. | Direct delivery to the target tissue, potentially higher local concentration, may offer a one-time or long-lasting treatment. |
| Potential Disadvantages | Potential for systemic side effects, requires long-term daily administration, may have lower bioavailability in the retina. | Invasive procedure with risks of infection, inflammation, and retinal detachment; may require specialized surgical procedures. |
Quantitative Comparison of Clinical Trial Data
The following tables summarize the available quantitative data from key clinical trials for both oral and intravitreal therapies for Stargardt disease.
Oral Therapies: Clinical Trial Outcomes
| Therapy (Trial Name) | Mechanism of Action | Key Efficacy Endpoint | Result | Safety and Tolerability |
| Gildeuretinol (ALK-001) (TEASE-1) | Deuterated vitamin A; slows dimerization and A2E accumulation. | Reduction in the growth rate of atrophic retinal lesions. | 21.6% reduction in lesion growth rate over 24 months compared to an untreated group (p<0.001).[1] | Well-tolerated; most adverse events were mild or moderate with no reports of delayed dark adaptation or night blindness.[1] |
| Tinlarebant (DRAGON) | RBP4 antagonist; reduces retinol (B82714) transport to the eye. | Reduction in the growth rate of retinal lesions (DDAF). | 36% reduction in lesion growth rate compared to placebo over 24 months (p=0.0033).[2] | Well-tolerated with a safety profile consistent with its mechanism of action. |
| Emixustat (Phase 3) | RPE65 inhibitor; reduces the production of 11-cis-retinal. | Reduction in the rate of macular atrophy progression. | Did not meet primary or secondary endpoints; no meaningful difference between treatment and placebo groups.[3] | Well-tolerated with a safety profile consistent with prior studies.[3] |
Intravitreal/Subretinal Therapies: Clinical Trial Outcomes
| Therapy (Trial Name) | Mechanism of Action | Key Efficacy Endpoint | Result | Safety and Tolerability |
| MCO-010 (STARLIGHT) | Optogenetics; delivers a multi-characteristic opsin to bipolar cells. | Improvement in Best-Corrected Visual Acuity (BCVA). | Mean improvement of 5.5 ETDRS letters at 48 weeks. | Well-tolerated with no serious adverse events reported.[4] |
| OCU410ST (GARDian) | Modifier gene therapy; delivers the RORA gene. | Change in atrophic lesion size. | Phase 1/2 data showed a 48% slower lesion growth in treated eyes compared to untreated eyes at 12 months.[4] | Favorable safety and tolerability profile with no serious adverse events reported to date. |
| ACDN-01 (STELLAR) | RNA exon editor; corrects ABCA4 mutations at the transcript level. | Safety, tolerability, and preliminary efficacy. | Phase 1/2 trial is ongoing to evaluate safety and preliminary efficacy. | Data not yet available. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are crucial for the interpretation and replication of findings.
Fundus Autofluorescence (FAF) Imaging
-
Objective: To measure the area and growth rate of atrophic lesions in the retina.
-
Protocol (based on the ProgStar study):
-
Device: Heidelberg Spectralis HRA+OCT (Heidelberg Engineering, Germany).
-
Imaging Mode: Fundus autofluorescence with a 488 nm excitation wavelength. To minimize potential phototoxicity from repeated imaging, a reduced-illuminance protocol may be implemented by decreasing the laser power.
-
Image Acquisition: A 30° x 30° or 55° x 55° field of view centered on the fovea is captured. Multiple images are acquired and averaged to improve the signal-to-noise ratio.
-
Analysis: Images are sent to a central reading center. Certified graders manually or semi-automatically delineate areas of "definitely decreased autofluorescence" (DDAF), representing RPE atrophy. The area of these lesions is quantified in square millimeters. The progression is calculated as the change in the area over time.
-
Spectral-Domain Optical Coherence Tomography (SD-OCT)
-
Objective: To measure retinal thickness and the integrity of different retinal layers.
-
Protocol (based on the ProgStar study):
-
Device: Heidelberg Spectralis SD-OCT (Heidelberg Engineering, Germany).
-
Scan Protocol: A 20° x 20° volume scan consisting of 49 B-scans centered on the fovea is performed. The Automatic Real-Time (ART) mode is used to average multiple frames for each B-scan to enhance image quality.
-
Segmentation: The acquired scans are analyzed using segmentation software to identify and measure the thickness of individual retinal layers, including the retinal pigment epithelium (RPE), photoreceptor outer and inner segments, and the outer nuclear layer.
-
Analysis: The thickness and volume of these layers are calculated within different regions of the Early Treatment Diabetic Retinopathy Study (ETDRS) grid. Changes in these parameters over time are used to assess disease progression.
-
Electroretinography (ERG)
-
Objective: To assess the function of different retinal cells (rods and cones).
-
Protocol (based on ISCEV Standards):
-
Patient Preparation: Pupils are dilated, and the patient is dark-adapted for a minimum of 20 minutes for scotopic (rod) recordings.
-
Electrode Placement: A recording electrode is placed on the cornea (contact lens or DTL fiber), a reference electrode on the ipsilateral temple, and a ground electrode on the forehead.
-
Stimulation: A Ganzfeld dome provides full-field light stimulation. A series of light flashes of varying intensity and frequency are presented to elicit different retinal responses.
-
Recording: The electrical responses from the retina are amplified, filtered, and recorded. The amplitude and implicit time of the a- and b-waves are measured to assess the health and function of photoreceptors and bipolar cells.
-
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways in Stargardt disease, the mechanisms of action of the therapies, and a typical clinical trial workflow.
References
A Head-to-Head Comparison of Tinlarebant and Gene Therapy for Stargardt Disease
A guide for researchers and drug development professionals navigating the therapeutic landscape for Stargardt disease, an inherited retinal disorder with no currently approved treatments.
Stargardt disease (STGD1) is the most prevalent form of inherited macular degeneration, typically leading to progressive central vision loss beginning in childhood or adolescence.[1][2][3] The disease is caused by mutations in the ABCA4 gene, which disrupts the normal visual cycle.[1][2] This disruption leads to the accumulation of toxic vitamin A byproducts, known as bisretinoids (like A2E), in the retina, causing damage to photoreceptors and the retinal pigment epithelium (RPE).[1][3] The current therapeutic pipeline for STGD1 is focused on two distinct strategies: modulating the visual cycle with small molecules like Tinlarebant and correcting the underlying genetic defect with gene therapy. This guide provides a detailed, data-driven comparison of these two approaches.
Mechanism of Action: Two Divergent Strategies
The fundamental difference between Tinlarebant and gene therapy lies in their therapeutic targets. Tinlarebant addresses the downstream consequences of the genetic defect, while gene therapy aims to correct the root cause.
Tinlarebant (LBS-008): A Systemic Approach to Reducing Retinal Toxins
Tinlarebant is an orally administered small molecule designed to slow the progression of STGD1.[4][5][6] Its mechanism of action is to reduce the amount of vitamin A (retinol) that reaches the eye. It achieves this by acting as an antagonist to the retinol-binding protein 4 (RBP4), the sole transporter of retinol (B82714) from the liver to the eye.[5][7][8] By lowering the influx of retinol into the visual cycle, Tinlarebant aims to decrease the formation and accumulation of the cytotoxic bisretinoids that drive retinal degeneration in Stargardt patients.[4][7][9] This approach is mutation-agnostic, meaning it could potentially benefit any STGD1 patient regardless of their specific ABCA4 mutation.
Gene Therapy: Correcting the Genetic Defect at its Source
Gene therapy for Stargardt disease aims to deliver a healthy copy of the ABCA4 gene directly to retinal cells.[10][11] This allows the cells to produce a functional ABCA4 protein, thereby restoring the normal transport of retinoids out of photoreceptors and preventing the buildup of toxic A2E.[11][12]
The primary challenge for ABCA4 gene therapy is the large size of the gene, which exceeds the packaging capacity of the most commonly used viral vector, the adeno-associated virus (AAV).[10][11] To overcome this, researchers are developing several strategies:
-
Lentiviral Vectors: These vectors have a larger packaging capacity and can deliver the full-length ABCA4 gene.[13]
-
Dual AAV Vector Systems: This innovative approach splits the ABCA4 gene across two separate AAV vectors.[10][14] Once inside the target cell, the two halves of the gene are reassembled to produce the full-length, functional protein.[14]
-
RNA Editing: This strategy uses a single vector to deliver machinery that can correct ABCA4 mutations at the RNA level.[14]
Gene therapies are typically administered as a one-time subretinal injection.[15][16]
Preclinical and Clinical Data Comparison
Direct head-to-head clinical trials comparing Tinlarebant and gene therapy have not been conducted. Therefore, this comparison synthesizes data from separate preclinical and clinical studies for each modality.
Preclinical Evidence
| Parameter | Tinlarebant (in Abca4-/- mice) | Gene Therapy (in Abca4-/- mice) |
| A2E Reduction | Reported an 80% reduction in A2E levels compared to controls after 12 weeks of treatment.[17] | Lentiviral vector-treated mice showed A2E levels comparable to wild-type controls (3-5 times less than untreated mice) one year after treatment.[18] |
| Photoreceptor Preservation | Significantly greater preservation in the thickness of the outer nuclear layer (photoreceptor cell bodies) compared to controls.[17] | Not explicitly quantified in the provided lentiviral study, but reduction of A2E implies preservation. |
| Retinal Function (ERG) | ERG was used to assess safety/toxicity from injections in some studies, but was not a primary efficacy endpoint for functional rescue in the provided sources.[18] | In some Stargardt models, ERG shows decreased alpha and beta wave amplitudes, which can be a functional endpoint.[19][20] |
Clinical Trial Landscape and Efficacy Data
The clinical development of Tinlarebant is more advanced than most gene therapy programs for Stargardt disease.
| Feature | Tinlarebant (LBS-008) | Gene Therapy Approaches |
| Modality | Oral, once-daily tablet.[5][7][21] | Typically a one-time subretinal injection.[15] |
| Target | RBP4 (Visual cycle modulation).[5][7][8] | ABCA4 gene (Genetic correction).[10][11] |
| Phase of Development | Phase 3 (DRAGON trial) completed.[22][23][24] | Multiple programs in Phase 1/2 or preparing for Phase 1/2 trials (e.g., SpliceBio's SB-007, AAVantgarde's AAVB-039).[10][25][26] |
| Primary Endpoint | Reduction in the growth rate of atrophic lesions (Definitely Decreased Autofluorescence - DDAF).[23][24] | Primarily safety and tolerability, with secondary efficacy measures on visual function and retinal structure.[15][26] |
| Reported Efficacy | Phase 3 DRAGON Trial: Met primary endpoint, showing a statistically significant 36% reduction in the growth rate of DDAF lesions compared to placebo over 24 months (P=.0033).[23] Minimal change in visual acuity was observed in both groups, consistent with the natural history of the disease in adolescents.[21][23] | SAR422459 (Lentivirus): Phase 1/2a trial was well-tolerated but showed no clinically significant changes in visual function.[14] Dual AAV (SB-007): First patient dosed in Phase 1/2 ASTRA trial in early 2025; data is forthcoming.[25] |
| Safety & Tolerability | Generally well-tolerated in clinical trials.[4][6][23] Four treatment-related discontinuations were reported in the Phase 3 trial.[23] | Adverse events are primarily related to the subretinal surgical procedure.[14] Immune responses to the AAV vector can occur, though the subretinal space is considered immune-privileged.[16][27] |
Experimental Protocols and Methodologies
Key Experiment: Measuring Atrophic Lesion Growth (Primary Endpoint for Tinlarebant)
-
Methodology: Fundus Autofluorescence (FAF) Imaging. FAF is a non-invasive imaging technique that maps the distribution of lipofuscin in the RPE. Areas of RPE death, or atrophy, appear as dark regions of "definitely decreased autofluorescence" (DDAF).
-
Protocol:
-
Patients undergo FAF imaging at baseline and at regular intervals (e.g., every 6-12 months) throughout the clinical trial.
-
Specialized software is used to precisely measure the total area of DDAF lesions in mm².
-
The growth rate of the lesion area is calculated over time for both the treatment and placebo groups.
-
Statistical analysis is performed to compare the mean growth rates between the two groups. The primary endpoint for the DRAGON trial was the difference in this growth rate.[23][24]
-
Key Experiment: Assessing Retinal Function (Common in Gene Therapy Trials)
-
Methodology: Full-Field Electroretinography (ffERG). ERG is an objective measure of retinal function that records the electrical responses of various retinal cells to a flash of light.
-
Protocol (for mouse models):
-
Dark Adaptation: Mice are dark-adapted overnight to isolate rod photoreceptor function.[20]
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Electrode Placement: A recording electrode is placed on the cornea, with reference and ground electrodes placed subcutaneously.
-
Scotopic ERG: In a dark environment, a series of light flashes of increasing intensity are presented. The resulting electrical signals, including the a-wave (from photoreceptors) and b-wave (from bipolar cells), are recorded.
-
Photopic ERG: After a period of light adaptation to saturate the rods, flashes are presented against a bright background to isolate cone photoreceptor function.
-
Analysis: The amplitude and timing of the a- and b-waves are measured and compared between treated and control groups to assess functional rescue or preservation.[19][20][28]
-
Head-to-Head Comparison Summary
| Aspect | Tinlarebant | Gene Therapy |
| Approach | Pharmacological: Modulates the visual cycle to reduce toxin formation.[7][8] | Genetic: Corrects the underlying gene defect to restore normal protein function.[10][11] |
| Administration | Oral, once-daily tablet, non-invasive.[21] | One-time subretinal injection, invasive surgical procedure.[15] |
| Patient Population | Mutation-Agnostic: Potentially applicable to all STGD1 patients.[7] | Mutation-Specific: Requires confirmed ABCA4 mutations.[15] May be most effective before significant cell death has occurred. |
| Development Stage | Advanced: Phase 3 trial completed, showing positive results on slowing lesion growth.[23] FDA Breakthrough Therapy Designation granted.[21][24] | Early-to-Mid Stage: Several programs in or entering Phase 1/2 trials. Long-term efficacy and safety data are still being gathered.[10][25][26] |
| Pros | - Non-invasive, oral administration- Advanced clinical development- Positive Phase 3 data on a key structural endpoint- Mutation-agnostic approach | - Potential for a one-time, curative treatment- Addresses the root cause of the disease- Preclinical data show strong potential for functional rescue |
| Cons | - Requires chronic, daily dosing- Does not correct the genetic defect- Long-term systemic effects need continued monitoring | - Invasive surgical delivery with associated risks- Complex manufacturing (e.g., dual AAV)- Potential for immune responses to the vector- Earlier stage of clinical development |
Conclusion for the Research Professional
Tinlarebant and gene therapy represent two promising but fundamentally different paths toward treating Stargardt disease.
Tinlarebant stands as the most clinically advanced therapeutic candidate. Its success in a Phase 3 trial, demonstrating a significant reduction in the progression of retinal atrophy, is a landmark achievement for the field.[23] Its oral, systemic, and mutation-agnostic approach makes it a potentially broad and accessible treatment option designed to slow the disease down.
Gene therapy , while in earlier stages of clinical development, holds the transformative potential of a one-time, curative treatment. By targeting the root genetic cause, it aims to halt the disease process definitively.[11] The primary hurdles remain the technical challenges of delivering the large ABCA4 gene and establishing long-term safety and efficacy in human trials.
For drug development professionals, the parallel advancement of these modalities offers a valuable lesson. The success of Tinlarebant validates the visual cycle modulation strategy and provides a crucial benchmark for any upcoming therapeutic. Gene therapy, on the other hand, represents a higher-risk, higher-reward strategy that could ultimately render disease-modifying treatments obsolete. The future of Stargardt therapy may involve a stratified approach, where the choice between a disease-slowing oral agent and a corrective gene therapy could depend on the patient's age, specific mutation, and stage of retinal degeneration. Continued research and the maturation of clinical trial data will be essential to fully delineate the roles of these two powerful therapeutic strategies.
References
- 1. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Stargardt disease - Wikipedia [en.wikipedia.org]
- 4. Stargardt pill could slow progression of disease - Macular Society [macularsociety.org.uk]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Belite Bio Presents Results from a 24-month, Phase 2 Study of Tinlarebant in Childhood-onset Stargardt Disease at the AAO Annual Meeting - BioSpace [biospace.com]
- 7. Product 008 | Belite Bio [belitebio.com]
- 8. Ophthalmology | Belite Bio [belitebio.com]
- 9. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 10. stargardtsconnected.org.uk [stargardtsconnected.org.uk]
- 11. Gene Therapy | Stargardt Foundation [stargardt.fr]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. Gene Therapy of ABCA4-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 15. Stargardt's Macular Degeneration (ABCA4) Gene Therapy Trial | OHSU [ohsu.edu]
- 16. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Links Blueprint Neurotherapeutics Network (BPN) for Small Molecules Age-related macular degeneration Stargardt disease Safety and Tolerability Study of LBS-008 in Healthy Adult Subjects After Single and Multiple Doses on Clinical Trials.gov 1. Mullard, A., Parsing clinical success rates. Nature Reviews Drug Discovery, 2016. 15(7): p. 447-447. 2. Wouters, O.J., M. McKee, and J. Luyten, Estimated Research and Development Investment Needed to Bring a New Medicine to Market, 2009-2018. JAMA, 2020. 323(9): p. 844-853. [nei.nih.gov]
- 18. Correction of the disease phenotype in the mouse model of Stargardt disease by lentiviral gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Tinlarebant Earns FDA Breakthrough Designation | OBN [ophthalmologybreakingnews.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 24. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 25. cgtlive.com [cgtlive.com]
- 26. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Electroretinography as a Biomarker to Monitor the Progression of Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Tinlarebant Treatment Response in Stargardt Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers used to validate the treatment response of Tinlarebant (LBS-008) in patients with Stargardt disease (STGD1). Stargardt disease is the most common form of inherited macular degeneration, primarily caused by mutations in the ABCA4 gene, leading to the accumulation of toxic vitamin A byproducts (bisretinoids) in the retina and progressive vision loss. Tinlarebant is an investigational oral therapy designed to slow disease progression by reducing the accumulation of these toxins. This document compares Tinlarebant's mechanism and associated biomarkers with alternative therapeutic strategies in development, supported by available experimental data.
Comparative Analysis of Therapeutic Strategies and Biomarkers
Currently, there are no FDA-approved treatments for Stargardt disease.[1][2][3] The therapeutic landscape is evolving, with several investigational drugs targeting different aspects of the disease pathology. This section compares Tinlarebant with other leading oral therapies and alternative approaches like gene and stem cell therapy, focusing on the biomarkers used to assess their efficacy.
| Therapeutic Agent | Mechanism of Action | Key Biomarker(s) | Reported Quantitative Data | Clinical Trial(s) |
| Tinlarebant (LBS-008) | Oral small molecule that binds to and reduces serum levels of Retinol (B82714) Binding Protein 4 (RBP4), thereby limiting the transport of retinol to the eye and reducing the formation of toxic bisretinoids.[4][5][6] | - Serum RBP4 levels - Growth rate of atrophic lesions (Definitely Decreased Autofluorescence - DDAF) | - Sustained reduction of RBP4 by 80-90%.[6][7]- 36% reduction in the growth rate of DDAF lesions compared to placebo in the Phase 3 DRAGON trial.[1] | DRAGON (Phase 3), PHOENIX (Phase 3 for Geographic Atrophy)[2][3][4] |
| Gildeuretinol (ALK-001) | Oral, deuterated form of vitamin A that slows the rate of vitamin A dimerization, a key step in the formation of toxic bisretinoids.[8] | - Growth rate of atrophic lesions (Fundus Autofluorescence - FAF) | - Slowed retinal damage by over 20% compared to no treatment in a two-year study.[5] | TEASE-1 (Phase 2), TEASE-2 (Phase 2), TEASE-3, SAGA[8][9] |
| Emixustat Hydrochloride | Oral small molecule that inhibits RPE65, an enzyme essential for the visual cycle, thereby reducing the production of 11-cis-retinal (B22103) and the subsequent formation of toxic bisretinoids.[10] | - Rod b-wave recovery rate (Electroretinography - ERG) | - Near-complete suppression (mean 91.9%) of rod b-wave recovery rate at a 10 mg daily dose. | SeaSTAR (Phase 3)[10] |
| AAV-based Gene Therapy (e.g., SAR422459) | Aims to deliver a functional copy of the ABCA4 gene to retinal cells using an adeno-associated virus (AAV) vector to restore normal protein function.[9] | - Visual acuity - Retinal structure (FAF and OCT) | - No clinically significant changes in visual function observed in a Phase 1/2a trial; 27% of treated eyes showed worsening hypoautofluorescent changes.[9] | NCT01367444[8] |
| Stem Cell Therapy | Involves the transplantation of retinal pigment epithelium (RPE) cells derived from stem cells to replace damaged cells and support photoreceptor health.[11] | - Visual acuity - Graft survival and integration (imaging) | - Borderline improvements in visual acuity were noted in 4 of 12 patients in a Phase 1/2 trial.[11] | NCT01469832[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of biomarkers. The following sections outline the key experimental protocols for the biomarkers associated with Tinlarebant.
Measurement of Serum Retinol Binding Protein 4 (RBP4)
Principle: The concentration of RBP4 in serum is a direct pharmacodynamic biomarker for Tinlarebant. Its levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline (based on commercially available ELISA kits): [12][13][14]
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store serum samples at -20°C or lower until analysis.
-
Prior to the assay, thaw samples and dilute them appropriately with the provided sample dilution buffer (e.g., 1:5000).[13]
-
-
ELISA Procedure:
-
Add prepared standards, controls, and diluted patient samples to the wells of a microplate pre-coated with anti-RBP4 antibodies.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow RBP4 to bind to the immobilized antibodies.
-
Wash the wells multiple times to remove unbound substances.
-
Add a peroxidase-conjugated anti-RBP4 antibody to each well and incubate to form a sandwich complex.
-
Wash the wells again to remove unbound conjugated antibody.
-
Add a substrate solution (e.g., TMB) that will react with the peroxidase to produce a colored product.
-
Incubate until sufficient color develops.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the RBP4 concentration in the patient samples by interpolating their absorbance values on the standard curve. The results are typically reported in mg/L or μg/mL.
-
Quantification of Definitely Decreased Autofluorescence (DDAF)
Principle: Fundus Autofluorescence (FAF) is a non-invasive imaging technique that provides information about the health of the retinal pigment epithelium (RPE). In Stargardt disease, areas of RPE atrophy appear as regions of decreased autofluorescence. The growth of these atrophic lesions, specifically "definitely decreased autofluorescence" (DDAF), is a key structural biomarker to monitor disease progression and treatment efficacy.[15][16][17][18]
Imaging and Analysis Protocol (based on the ProgStar studies): [15][16][18]
-
Image Acquisition:
-
Acquire FAF images using a standardized protocol on a confocal scanning laser ophthalmoscope.
-
Ensure proper patient dilation and alignment for high-quality images centered on the macula.
-
-
Image Grading and Segmentation:
-
Images are analyzed by certified graders at a central reading center.
-
Areas of decreased autofluorescence are classified based on their intensity relative to the optic nerve head:
-
Specialized software (e.g., Heidelberg RegionFinder) is used for manual or semi-automated segmentation of the DDAF and QDAF lesions.[16]
-
-
Quantification and Progression Analysis:
-
The area of the segmented lesions is quantified in square millimeters (mm²).
-
Longitudinal analysis of FAF images from multiple visits is performed to calculate the rate of lesion growth over time (mm²/year).
-
Linear mixed models are often used to estimate the annual rate of change in lesion area.[18]
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action of Tinlarebant in the visual cycle.
References
- 1. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Stargardt pill could slow progression of disease - Macular Society [macularsociety.org.uk]
- 4. investors.belitebio.com [investors.belitebio.com]
- 5. modernretina.com [modernretina.com]
- 6. Portico [access.portico.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The ABCs of Stargardt disease: the latest advances in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Therapies for Stargardt Disease | Retinal Physician [retinalphysician.com]
- 10. droracle.ai [droracle.ai]
- 11. bjo.bmj.com [bjo.bmj.com]
- 12. brighamandwomens.org [brighamandwomens.org]
- 13. ibl-america.com [ibl-america.com]
- 14. content.abcam.com [content.abcam.com]
- 15. A Workshop on Measuring the Progression of Atrophy Secondary to Stargardt Disease in the ProgStar Studies: Findings and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. The Progression of the Stargardt Disease Type 4 (ProgStar-4) Study: Design and Baseline Characteristics (ProgStar-4 Report No. 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Tinlarebant and ALK-001 for Inherited Retinal Diseases
For Immediate Release
[City, State] – [Date] – In the landscape of emerging therapeutics for Stargardt disease (STGD1) and Geographic Atrophy (GA), two oral candidates, Tinlarebant (LBS-008) and ALK-001 (gildeuretinol acetate), have emerged as promising agents. This guide provides a detailed, data-driven comparison of these two investigational drugs, catering to researchers, scientists, and drug development professionals.
Executive Summary
Tinlarebant, developed by Belite Bio, is a retinol (B82714) binding protein 4 (RBP4) antagonist designed to reduce the influx of retinol into the eye. ALK-001, from Alkeus Pharmaceuticals, is a deuterated form of vitamin A that slows the rate of vitamin A dimerization, a key pathological step in these diseases. Both aim to mitigate the accumulation of toxic bisretinoids in the retina. Clinical trials have shown both drugs to be effective in slowing lesion growth in Stargardt disease and Geographic Atrophy, though direct head-to-head comparative data is not yet available.
Mechanism of Action
The accumulation of toxic vitamin A byproducts, specifically bisretinoids like A2E, in the retinal pigment epithelium (RPE) is a central driver of pathology in both Stargardt disease and dry age-related macular degeneration (AMD), of which Geographic Atrophy is an advanced form. Tinlarebant and ALK-001 employ distinct strategies to interrupt this process.
Tinlarebant: This investigational drug is an orally administered small molecule that acts as a potent and selective antagonist of retinol-binding protein 4 (RBP4).[1] RBP4 is the sole transporter of retinol (vitamin A) from the liver to the eye. By reducing the amount of RBP4 available to deliver retinol to the eye, Tinlarebant aims to decrease the overall concentration of retinol in the visual cycle, thereby reducing the formation of toxic bisretinoids.[1]
ALK-001 (C20-D3-retinyl acetate): Also an oral therapeutic, ALK-001 is a chemically modified form of vitamin A where three hydrogen atoms at the C20 position have been replaced with deuterium.[2] This isotopic substitution slows down the rate of dimerization of vitamin A, the process that leads to the formation of toxic bisretinoids, without appearing to interfere with the normal visual cycle.[3] Preclinical studies have indicated that ALK-001 can reduce the formation of vitamin A dimers by more than 80%.[4]
Visualizing the Pathways
The following diagrams illustrate the distinct mechanisms of action of Tinlarebant and ALK-001 in the context of the visual cycle and bisretinoid formation.
References
A Comparative Meta-Analysis of Clinical Trials Involving RBP4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trials involving Retinol-Binding Protein 4 (RBP4) antagonists. Elevated levels of RBP4, a transport protein for retinol (B82714) (Vitamin A), are associated with insulin (B600854) resistance and the progression of certain retinal diseases. RBP4 antagonists aim to mitigate these effects by reducing circulating RBP4 levels. This document summarizes key quantitative data, details experimental protocols from prominent clinical trials, and visualizes relevant biological pathways and workflows to offer an objective comparison of the performance of these emerging therapeutics.
Performance Comparison of RBP4 Antagonists
Currently, clinical development of RBP4 antagonists is primarily focused on the treatment of Stargardt disease (STGD1) and Geographic Atrophy (GA), with some investigations into metabolic disorders. The frontrunners in this class are Tinlarebant (LBS-008) and STG-001. Another compound, Fenretinide, has also been studied for its effects on insulin sensitivity.
Tinlarebant (LBS-008)
Developed by Belite Bio, Tinlarebant is an oral, small-molecule RBP4 antagonist designed to reduce the delivery of retinol to the eye, thereby decreasing the formation of cytotoxic bisretinoids that contribute to vision loss in Stargardt disease and Geographic Atrophy.[1][2]
STG-001
Developed by Stargazer Pharmaceuticals, STG-001 is another RBP4 antagonist that has been evaluated in early-phase clinical trials for Stargardt disease.[3][4] Its mechanism of action also involves reducing the transport of vitamin A to the retina to limit the formation of toxic byproducts.[4]
Fenretinide
Fenretinide is a synthetic retinoid that has been investigated for its potential to improve insulin sensitivity.[5][6][7] Unlike Tinlarebant and STG-001, which are primarily focused on ocular diseases, the research on Fenretinide has explored its role in metabolic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials of Tinlarebant and Fenretinide. Limited quantitative data from the STG-001 trials are publicly available at this time.
Table 1: Efficacy of Tinlarebant in Stargardt Disease (Phase 2 Study)
| Outcome Measure | Result | Comparison/Control | p-value |
| Atrophic Retinal Lesion Development | 42% of subjects (5 out of 12) remained free of new lesions after 24 months.[8] | - | - |
| DDAF Lesion Growth | Sustained lower growth in Tinlarebant-treated subjects over 24 months.[9] | ProgStar natural history cohort. | <0.001[9] |
| Visual Acuity | Stabilized in the majority of subjects, with a mean loss of five letters after 24 months.[9] | A loss of <10 letters is not considered clinically significant.[9] | - |
Table 2: Efficacy of Fenretinide on Insulin Sensitivity
| Outcome Measure | Population | Result | p-value |
| Normalization of HOMA Index* | Overweight women (BMI ≥25 kg/m ²) | 7-fold greater probability of normalization with Fenretinide.[5] | 0.029[5] |
| Change in Glucose | Premenopausal women at risk for breast cancer | Decrease | 0.005[10] |
| Change in Insulin | Premenopausal women at risk for breast cancer | Decrease | 0.03[10] |
| Change in HOMA Index | Premenopausal women at risk for breast cancer | Decrease | 0.004[10] |
| Change in HDL Cholesterol | Premenopausal women at risk for breast cancer | Increase | 0.002[10] |
| Change in RBP4 Levels | Premenopausal women at risk for breast cancer | Marked Decrease | <0.0001[10] |
*Homeostatic Model Assessment (HOMA) index is a method for quantifying insulin resistance.
Experimental Protocols
Tinlarebant: DRAGON and DRAGON II Trials (Phase 3)
-
Objective: To evaluate the efficacy and safety of Tinlarebant in adolescent subjects with Stargardt disease.[11][12][13]
-
Study Design: Randomized, double-masked, placebo-controlled, multicenter studies.[11][14][15]
-
Participants:
-
Inclusion Criteria: Male or female subjects aged 12 to 20 years with a clinical diagnosis of STGD1 and at least one identified mutation in the ABCA4 gene.[12][14] Subjects must have a defined aggregate atrophic lesion size and a best-corrected visual acuity of 20/200 or better in the study eye.[12]
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
-
Intervention:
-
Outcome Measures:
STG-001: Phase 2a Trial
-
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of STG-001 in subjects with Stargardt disease.[3][16][17]
-
Study Design: An open-label, multicenter study comparing two doses of STG-001.[16][17]
-
Participants:
-
Inclusion Criteria: Approximately 12 subjects aged 18 to 55 years with a diagnosis of STGD1 confirmed by at least two ABCA4 gene mutations.[16][17] Participants must not have a history of diabetes, hepatitis, pancreatitis, cirrhosis, or liver failure.[17]
-
Exclusion Criteria: History of diabetes, hepatitis, pancreatitis, cirrhosis, liver failure, uncontrolled thyroid disease, or hypervitaminosis A.[17] Any intraocular surgery within 3 months of trial entry.[17]
-
-
Intervention: Two different doses of STG-001 administered orally once daily for 28 days.[16][17]
-
Outcome Measures:
-
Safety assessments.
-
Pharmacokinetic profiles.
-
Pharmacodynamic responses.
-
Fenretinide: Insulin Sensitivity Trial
-
Objective: To investigate the effect of Fenretinide on insulin sensitivity in premenopausal women at high risk for breast cancer.[5]
-
Study Design: A randomized, placebo-controlled trial.[5]
-
Participants:
-
Inclusion Criteria: 235 premenopausal women at risk for breast cancer.[5]
-
-
Intervention: Fenretinide (200 mg/daily) or placebo for 2 years.[5]
-
Outcome Measures:
-
Change in Homeostasis Model Assessment (HOMA) index to estimate insulin sensitivity.[5]
-
Visualizations
RBP4 Signaling Pathway and Antagonist Mechanism of Action
References
- 1. Stargardt pill could slow progression of disease - Macular Society [macularsociety.org.uk]
- 2. Oral Drug Slows Stargardt Disease Progression in Phase 2 Clinical Trial - OptikNow [optiknow.ca]
- 3. STG-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Stargazer Pharmaceuticals Initiates a Phase 2a Clinical Trial for its Stargardt Disease Drug — Foundation Fighting Blindness [fightingblindness.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenretinide prevents lipid-induced insulin resistance by blocking ceramide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 9. Belite Bio Presents Results from a 24-month, Phase 2 Study of Tinlarebant in Childhood-onset Stargardt Disease at the AAO Annual Meeting | Belite Bio, Inc. [investors.belitebio.com]
- 10. Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical Trials | Belite Bio [belitebio.com]
- 14. Belite Bio Begins Phase 2/3 DRAGON II Trial of Tinlarebant for Stargardt Disease [synapse.patsnap.com]
- 15. modernretina.com [modernretina.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Tinlarebant and Standard of Care in Retinal Degenerative Diseases
This guide provides a comprehensive comparison of the long-term efficacy and safety of Tinlarebant versus the current standard of care for Stargardt disease and Geographic Atrophy (GA). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying mechanisms of these treatments.
Tinlarebant: A Novel Oral Therapy
Tinlarebant is an investigational, once-daily oral medication designed to slow the progression of Stargardt disease and Geographic Atrophy.[1] Its mechanism of action involves modulating the levels of serum retinol (B82714) binding protein 4 (RBP4), which is responsible for transporting retinol (vitamin A) to the eye.[2][3] By reducing the amount of retinol entering the eye, Tinlarebant aims to decrease the formation of toxic vitamin A byproducts, known as bisretinoids, which are implicated in the pathology of both conditions.[2][3][4][5]
Signaling Pathway of Tinlarebant
Caption: Mechanism of action of Tinlarebant in reducing bisretinoid formation.
Standard of Care
Stargardt Disease
Currently, there is no FDA-approved treatment to halt or reverse vision loss from Stargardt disease. The standard of care focuses on supportive measures to manage symptoms and potentially slow progression.[6][7] These include:
-
UV Protection: Wearing sunglasses and hats to protect the eyes from sunlight.[4]
-
Vitamin A Avoidance: Avoiding high-dose vitamin A supplements.[4][6]
-
Smoking Cessation: Quitting smoking and avoiding secondhand smoke.[4][6]
-
Low-Vision Aids: Utilization of magnifying devices and other visual aids.[7]
Geographic Atrophy
Until recently, the standard of care for GA was also supportive, focusing on lifestyle modifications and nutritional supplements (AREDS2).[8][9] However, two intravitreal therapies have been approved by the FDA:
-
Syfovre (pegcetacoplan): A complement C3 inhibitor administered as an intravitreal injection.[10]
-
Izervay (avacincaptad pegol): A complement C5 inhibitor also administered via intravitreal injection.[11]
Long-Term Efficacy: Tinlarebant vs. Standard of Care
The following tables summarize the long-term efficacy data from clinical trials of Tinlarebant for Stargardt disease and compares it with the natural history of the disease. For Geographic Atrophy, data from Tinlarebant's development program is compared with the pivotal trial data for the approved treatments, Syfovre and Izervay.
Stargardt Disease: Tinlarebant vs. Natural History
| Efficacy Endpoint | Tinlarebant (DRAGON Trial - 24 months) | Natural History of Stargardt Disease |
| Reduction in Lesion Growth Rate (DDAF) | 36% reduction compared to placebo (p=0.0033)[6][8][12] | Median progression rate of DDAF area: 0.354 mm²/year[5] to 0.51 mm²/year[13] |
| Best Corrected Visual Acuity (BCVA) | Minimal changes observed, consistent with natural history data[12][14] | Median yearly VA loss of 0.009 (Snellen decimal)[5][15] |
Geographic Atrophy: Tinlarebant vs. Approved Therapies
| Efficacy Endpoint | Tinlarebant (Development Program) | Syfovre (OAKS/DERBY/GALE Trials) | Izervay (GATHER2 Trial) |
| Reduction in GA Lesion Growth Rate | Phase 3 (PHOENIX trial) ongoing[16] | Up to 36% reduction with monthly injections at 24 months[10] | 14% (monthly) and 19% (every other month) reduction at 2 years[16] |
| Dosing Frequency | Oral, once daily[2] | Intravitreal injection, every 25 to 60 days[17] | Intravitreal injection, monthly or every other month[16] |
Safety Profile Comparison
| Adverse Events | Tinlarebant (DRAGON Trial) | Syfovre (OAKS/DERBY/GALE Trials) | Izervay (GATHER2 Trial) |
| Common Ocular Adverse Events | Xanthopsia (changes in color vision), delayed dark adaptation (mostly mild and often resolved)[11] | Neovascular (wet) AMD, intraocular inflammation, eye irritation[7][10] | Conjunctival hemorrhage, increased intraocular pressure, blurred vision[11][18] |
| Serious Ocular Adverse Events | 4 treatment-related discontinuations[11][14] | Ischemic optic neuropathy, retinal vasculitis (rare)[7] | Endophthalmitis, intraocular inflammation (rare)[19] |
| Systemic Adverse Events | Well-tolerated with no drug-related non-ocular discontinuations[8] | Generally well-tolerated systemically | Generally well-tolerated systemically |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the clinical trials of Tinlarebant and the standard of care for Geographic Atrophy.
Tinlarebant (DRAGON Trial) Experimental Workflow
Caption: Workflow of the Phase 3 DRAGON trial for Tinlarebant.
-
Image Acquisition: FAF images were acquired using a standardized protocol with a confocal scanning laser ophthalmoscope (cSLO).[20] The excitation wavelength was typically in the blue range (e.g., 488 nm), and a barrier filter was used to detect the emitted autofluorescence.[21]
-
Lesion Quantification: The areas of "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF) were manually or semi-automatically delineated by certified readers at a central reading center.[20] The primary efficacy endpoint was the change in the area of DDAF from baseline over 24 months.[12][22]
-
Chart and Procedure: BCVA was measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[16][23][24] Testing was performed at a standardized distance of 4 meters, with a standardized light box for chart illumination.[16][25]
-
Scoring: A letter-by-letter scoring method was used, where each correctly identified letter contributed to the total score.[23][26]
-
Adverse Event Monitoring: Ocular and systemic adverse events (AEs) were recorded at each study visit. The severity and relationship to the study drug were assessed by the investigator.[13][27]
-
Comprehensive Examinations: Safety assessments included regular ophthalmic examinations (e.g., slit-lamp biomicroscopy, intraocular pressure measurement), physical examinations, and laboratory tests.[8][28]
Syfovre (OAKS/DERBY/GALE Trials) and Izervay (GATHER2 Trial) Experimental Protocols
The clinical trials for Syfovre and Izervay followed similar rigorous protocols for assessing efficacy and safety in patients with Geographic Atrophy.
-
Inclusion Criteria: Patients were typically ≥50 or ≥60 years of age with a diagnosis of GA secondary to AMD, with GA lesions of a specified size range and a BCVA within a defined range.[9][19][25]
-
Randomization: Patients were randomized to receive intravitreal injections of the active drug (at different dosing intervals, e.g., monthly or every other month) or a sham injection.[16][18]
-
Primary Efficacy Endpoint: The primary endpoint for both Syfovre and Izervay trials was the change in GA lesion area from baseline as measured by FAF.[7][10][19][29]
-
Secondary Efficacy Endpoints: These included the change in BCVA and other visual function tests.[10]
-
Safety Monitoring: A comprehensive safety monitoring plan was implemented, including the monitoring of ocular and systemic AEs, with a particular focus on events associated with intravitreal injections such as endophthalmitis, intraocular inflammation, and increased intraocular pressure.[18][29]
Conclusion
Tinlarebant represents a promising oral therapy for Stargardt disease, a condition with no currently approved treatments. The Phase 3 DRAGON trial has demonstrated its efficacy in significantly reducing the rate of lesion growth, a key marker of disease progression. For Geographic Atrophy, Tinlarebant offers a potential alternative to the approved intravitreal injections, Syfovre and Izervay. The ongoing PHOENIX trial will provide crucial data on its long-term efficacy and safety in this patient population. The distinct mechanism of action and oral route of administration position Tinlarebant as a potentially valuable addition to the therapeutic landscape for these debilitating retinal diseases. Further research and completion of ongoing clinical trials will be essential to fully delineate its role in the management of Stargardt disease and Geographic Atrophy.
References
- 1. tracs.unc.edu [tracs.unc.edu]
- 2. Tinlarebant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. Discovery of the RBP4 antagonist tinlarebant, a promising therapeutic for treating Stargardt disease and atrophic age-related macular degeneration - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Lin BioScience, Inc. [linbioscience.com]
- 6. New Hope for People Living with a Disease Once Deemed Untreatable: Belite Bio Announces Positive Topline Results from the Pivotal Global, Phase 3 DRAGON Trial of Tinlarebant in Adolescents with Stargardt Disease | Belite Bio, Inc. [investors.belitebio.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. bio-research.ai [bio-research.ai]
- 9. IZERVAY efficacy and post hoc data across two Phase 3 trials [izervayecp.com]
- 10. SYFOVRE® (pegcetacoplan injection) Preserved Visual Function at 36 Months in GALE Extension Study in Geographic Atrophy (GA) | Macular Degeneration Association [macularhope.org]
- 11. SYFOVRE® (pegcetacoplan injection) clinical trial program [syfovreecp.com]
- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
- 14. Tinlarebant Shows Benefit in Stargardt Trial | Retinal Physician [retinalphysician.com]
- 15. researchgate.net [researchgate.net]
- 16. certifeyed.com [certifeyed.com]
- 17. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 18. newsroom.astellas.com [newsroom.astellas.com]
- 19. hcplive.com [hcplive.com]
- 20. aao.org [aao.org]
- 21. reviewofophthalmology.com [reviewofophthalmology.com]
- 22. Belite Bio Reports Positive Phase 3 Results of Tinlarebant in Adolescents With Stargardt Disease | Ophthalmology Management [ophthalmologymanagement.com]
- 23. publicfiles.jaeb.org [publicfiles.jaeb.org]
- 24. vectorvision.com [vectorvision.com]
- 25. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 26. precision-vision.com [precision-vision.com]
- 27. hsc.unm.edu [hsc.unm.edu]
- 28. medicine.missouri.edu [medicine.missouri.edu]
- 29. Apellis Provides Update on Review of Rare Safety Events with SYFOVRE® (pegcetacoplan injection) for Geographic Atrophy - Apellis Pharmaceuticals, Inc. [investors.apellis.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Tinlarebant
For researchers, scientists, and drug development professionals engaged in the handling of Tinlarebant, a comprehensive understanding of safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Tinlarebant is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the following personal protective equipment (PPE) is mandatory to mitigate risks.[1]
| Hazard Classification | GHS Hazard Statement(s) |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Allergic Skin Reaction | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Damage | H318: Causes serious eye damage.[1] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | H370: Causes damage to organs.[1] |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life.[1] |
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber).[1] |
| Body Protection | Wear a lab coat or other appropriate protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of Tinlarebant, from initial preparation to final disposal, ensuring minimal exposure and contamination.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| In Case of Skin Contact | Wash with plenty of soap and water.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan
All waste materials contaminated with Tinlarebant, including empty containers, disposable PPE, and experimental materials, must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste : Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal : Arrange for disposal by a licensed professional waste disposal service. Follow all federal, state, and local environmental regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
